molecular formula C4H4N4O4 B3040015 methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate CAS No. 145769-56-8

methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B3040015
CAS No.: 145769-56-8
M. Wt: 172.1 g/mol
InChI Key: VZOGVAWHFFOYNM-UHFFFAOYSA-N
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Description

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C4H4N4O4 and its molecular weight is 172.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-nitro-2H-triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGVAWHFFOYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNN=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245722
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
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Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524036-06-4
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524036-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
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Foundational & Exploratory

Advanced Synthesis Routes for Nitro-Triazole Carboxylates: A Technical Guide for Drug Discovery and Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Content Focus: Mechanistic rationale, validated experimental workflows, and comparative synthesis strategies.

Mechanistic Rationale & Structural Significance

Nitro-triazole carboxylates represent a privileged class of nitrogen-rich heterocycles. In medicinal chemistry, the nitro-triazole core frequently acts as a bioisostere for carboxylic acids or as a redox-active prodrug trigger. For example, aromatic nitro-1,2,4-triazoles are critical in targeting Mycobacterium tuberculosis, where they are activated by F420-dependent deazaflavin-dependent nitroreductase (Ddn) activity[1]. In materials science, the synergistic combination of the energetic nitro group (-NO₂) and the stable triazole ring yields high-density energetic materials with positive heats of formation[2].

However, synthesizing these molecules presents a significant chemical challenge. Direct electrophilic nitration of a triazole-carboxylate is notoriously difficult; the electron-withdrawing nature of the carboxylate group severely deactivates the heterocyclic core against electrophilic attack by a nitronium ion (NO₂⁺)[2]. Consequently, modern synthetic routes rely on indirect methods, primarily utilizing amino-triazoles or cyano-triazoles as precursors[3].

Strategic Synthesis Pathways

To circumvent the deactivated nature of the triazole ring, synthetic chemists employ two primary orthogonal strategies:

  • Route A: Diazotization-Nitration (The Sandmeyer-Type Approach). This route converts a readily available amino-triazole carboxylate into a nitro-triazole. It involves the generation of a diazonium intermediate, followed by nucleophilic displacement by a nitrite ion[4].

  • Route B: Direct Oxidation. This metal-free approach utilizes powerful oxidants (e.g., H₂O₂ in concentrated H₂SO₄) to directly oxidize an amino group to a nitro group on a cyano-triazole precursor, which is subsequently hydrolyzed to the corresponding carboxylic acid[5].

SynthesisPathways A Amino-Triazole Precursor B Diazotization & Nitration (NaNO2, H2SO4) A->B Route A C Direct Oxidation (H2O2, H2SO4) A->C Route B D Nitro-Triazole Intermediate B->D C->D E Esterification / Hydrolysis D->E F Nitro-Triazole Carboxylate E->F

Fig 1. Mechanistic pathways for synthesizing nitro-triazole carboxylates from amino precursors.

Quantitative Route Comparison

The selection of a synthesis route depends on the desired scale, safety constraints, and specific substitution patterns. The table below summarizes the quantitative data across standard methodologies.

Synthesis RoutePrecursorReagentsTemp ProfileReaction TimeTypical YieldKey Advantage
Diazotization-Nitration Ethyl 5-amino-1H-1,2,4-triazole-3-carboxylateNaNO₂, 20% H₂SO₄40°C → 50°C1 h74%Highly scalable; avoids anhydrous conditions[4].
Direct Oxidation 4-Cyano-5-amino-1,2,3-triazole30% H₂O₂, 98% H₂SO₄<10°C → RT24 h30–41%Metal-free; yields highly pure intermediates[5].
Direct Nitration 2H-1,2,3-triazole (Unsubstituted)HNO₃, H₂SO₄0°C → RT12 h~45%Direct functionalization, but fails for carboxylates[2].

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies detail not just the what, but the why behind each operational step.

Protocol A: Synthesis of Ethyl 5-nitro-1H-1,2,4-triazole-3-carboxylate via Diazotization

This protocol leverages a modified Sandmeyer-type reaction. Unlike standard diazotizations performed at 0–5°C, this reaction requires elevated temperatures to drive the displacement of the diazonium group by the nitrite nucleophile[4].

ExpWorkflow S1 Dissolve in 20% H2SO4 S2 Add NaNO2 (aq) Dropwise at 40°C S1->S2 S3 Thermal Maturation 50°C for 1 h S2->S3 S4 Acidify to halt NO2 evolution S3->S4 S5 EtOAc Extraction & Evaporation S4->S5

Fig 2. Step-by-step experimental workflow for the diazotization-nitration sequence.

Step-by-Step Procedure:

  • Precursor Dissolution: Suspend ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate (30 mmol) in 6 mL of 20% H₂SO₄. Causality: The 20% acid concentration provides the necessary proton source to generate nitrous acid (HNO₂) in situ while maintaining sufficient aqueous solubility for the intermediate[4].

  • Reagent Addition: Heat the mixture to 40°C. Dropwise, add a solution of sodium nitrite (98 mmol, ~3.2 equiv) dissolved in 10 mL of water. Causality: The excess nitrite acts as both the diazotizing agent and the subsequent nucleophile.

  • Thermal Maturation: Raise the temperature to 50°C and stir for 1 hour. Causality: The diazonium salt of the deactivated triazole ring is unusually stable; thermal energy is strictly required to overcome the activation barrier for N₂ elimination and NO₂ substitution[4].

  • Self-Validating Quench: Cool the mixture to room temperature. Slowly acidify with additional 20% H₂SO₄ until the evolution of brown NO₂ gas completely ceases. Causality: The cessation of gas visually validates the complete destruction of excess unreacted nitrite, preventing hazardous side reactions during organic extraction[4].

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the product as a yellow solid (approx. 74% yield)[4].

Protocol B: Synthesis of 4-Cyano-5-nitro-1,2,3-triazole via Direct Oxidation

This intermediate is readily hydrolyzed to the corresponding carboxylic acid using NaOH[5].

Step-by-Step Procedure:

  • Oxidant Preparation (Caution - Exothermic): In a round-bottom flask cooled in an ice bath (<10°C), carefully mix 8 mL of 30% H₂O₂ with 15 mL of concentrated H₂SO₄. Causality: This generates peroxymonosulfuric acid (Caro's acid), a powerful oxidant necessary for converting the primary amine to a nitro group[5].

  • Substrate Addition: Slowly add 4-cyano-5-amino-1,2,3-triazole (7.8 mmol) in small portions to the vigorously stirring acidic mixture. Causality: The oxidation is highly exothermic. Adding the solid in portions prevents thermal runaway, which would otherwise lead to triazole ring cleavage.

  • Reaction Maturation: Remove the ice bath and allow the solution to stand at room temperature for 24 hours. Causality: The conversion from amine to hydroxylamine, to nitroso, and finally to the nitro group requires extended time at ambient temperature to reach completion[5].

  • Isolation: Pour the mixture over crushed ice. Filter the resulting precipitate, wash thoroughly with cold water to remove residual acid, and dry to yield the nitro-cyano intermediate[5].

References

  • 2-(1,2,4-triazole-5-yl)
  • DE4115365A1 - 3-Nitro-1,2,4-triazole prepn.
  • National Institutes of Health (PMC)
  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures MDPI URL
  • 4-Nitro-2H-1,2,3-triazole | High-Purity Reagent | RUO Benchchem URL

Sources

A Technical Guide to the Synthesis and Application of 5-Nitro-1,2,3-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3-triazole scaffold, particularly when functionalized with a nitro group at the 5-position, represents a class of compounds with significant chemical and physical properties. The high nitrogen content and the energy-rich nitro substituent impart characteristics that are highly sought after in the field of energetic materials.[1] Concurrently, the unique electronic nature and structural rigidity of the 5-nitro-1,2,3-triazole core make it a valuable building block in medicinal chemistry and materials science.[2][3] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing these derivatives, explaining the causal chemistry behind procedural choices. It details step-by-step protocols for key reactions, summarizes critical performance data, and outlines the necessary safety considerations for handling these energetic compounds. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource grounded in established chemical principles and authoritative literature.

Introduction: The Significance of the 5-Nitro-1,2,3-Triazole Core

The 1,2,3-triazole ring is an aromatic five-membered heterocycle containing three contiguous nitrogen atoms.[4] While not found in nature, its derivatives have become indispensable in various scientific domains.[2] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing and energy-releasing moiety, dramatically influences the molecule's properties. Specifically, placing the nitro group at the C5 position results in compounds with:

  • High Energy Density: The combination of a nitrogen-rich triazole ring and the oxygen-rich nitro group leads to a high positive heat of formation, a key characteristic of energetic materials.[3][5] Upon decomposition, these molecules release a large amount of energy, primarily as hot, gaseous nitrogen (N₂).

  • Enhanced Thermal Stability: The aromaticity of the triazole ring contributes to greater thermal stability compared to other organic compounds with multiple adjacent nitrogen atoms.[4] This stability is a critical factor for practical applications in energetic materials, ensuring safety during storage and handling.

  • Modulable Sensitivity: While inherently energetic, the sensitivity of 5-nitro-1,2,3-triazole derivatives to impact, friction, and shock can be tuned through the introduction of other functional groups on the triazole ring.[5][6]

  • Versatile Synthetic Handle: The triazole core serves as a stable platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex target molecules in pharmaceuticals and materials science.[2]

This guide will focus on the most effective and scientifically sound methods for constructing this valuable chemical scaffold.

G General Workflow: From Synthesis to Application cluster_synthesis Synthesis & Purification cluster_characterization Structural & Property Characterization cluster_application Application & Safety Evaluation s1 Precursor Selection (Triazole, Amino-Triazole, Nitro-Olefin etc.) s2 Core Synthetic Strategy (Nitration, Cycloaddition, Diazotization) s1->s2 s3 Purification (Chromatography, Recrystallization, Extraction) s2->s3 c1 Structural Confirmation (NMR, IR, Elemental Analysis) s3->c1 Purified Product c2 Purity Assessment (HPLC, LC-MS) c1->c2 c3 Property Measurement (DSC for Thermal Stability, Density) c2->c3 a1 Performance Testing (Detonation Velocity/Pressure, Impact Sensitivity) c3->a1 Characterized Material a2 Biological Screening (e.g., Anti-parasitic Activity) c3->a2 a3 Safety Assessment (Handling Protocols, Hazard Analysis) a1->a3 a2->a3

Caption: High-level workflow for the development of 5-nitro-1,2,3-triazole derivatives.

Core Synthetic Strategies

The synthesis of 5-nitro-1,2,3-triazole derivatives can be broadly categorized into three primary approaches: direct nitration of a pre-existing triazole ring, construction of the nitro-triazole ring via cycloaddition, and functional group interconversion on the triazole scaffold.

Direct Nitration of Triazole Precursors

This is a straightforward method where a triazole substrate is treated with a potent nitrating agent. The success of this approach hinges on the stability of the triazole ring to the harsh, oxidative conditions of nitration.

Causality Behind Experimental Choices: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][7] The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to form the hydronium ion and the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction proceeds via electrophilic aromatic substitution. For substrates sensitive to strong acids, a mixture of nitric acid and acetic anhydride may be used, which generates the less aggressive nitrating agent, acetyl nitrate.[1]

Caption: Formation of the nitronium ion, the active electrophile in direct nitration.

Experimental Protocol: Synthesis of 5-Nitro-3-trinitromethyl-1H-[5][8][9]triazole [10] This protocol illustrates the direct C-nitration of a triazole derivative bearing an acetic acid side chain, which is subsequently nitrated as well.

  • Materials: (5-nitro-1H-[5][8][9]triazol-3yl)-acetic acid, 98% Sulfuric Acid, 100% Nitric Acid, Dichloromethane, Magnesium Sulfate, Ice.

  • Safety Precaution: This reaction involves highly corrosive acids and produces a potentially explosive compound. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[7]

  • Procedure:

    • To a mixture of 12 mL of 98% sulfuric acid and 10 mL of 100% nitric acid, cool the solution to 0 °C using an ice bath.

    • Slowly and carefully add 15 mmol of (5-nitro-1H-[5][8][9]triazol-3yl)-acetic acid to the cooled mixed acid. The addition should be portion-wise to control the exothermic reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 15 hours.

    • Pour the reaction solution slowly onto approximately 30 g of crushed ice in a separate beaker. This quenches the reaction and precipitates the product.

    • Extract the aqueous mixture with dichloromethane (3 x 15 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

[3+2] Cycloaddition Reactions

The 1,3-dipolar cycloaddition between an azide and an alkyne (or a suitable alkene precursor) is one of the most powerful methods for constructing the 1,2,3-triazole ring.[11] To synthesize 5-nitro derivatives, one of the reactants must bear a nitro group.

Causality Behind Experimental Choices: A common strategy involves the cycloaddition of an organic azide with a nitro-substituted olefin (nitroalkene).[12][13] This reaction forms a triazoline intermediate, which then undergoes spontaneous or induced elimination of a leaving group (e.g., H₂O, HNO₂) to form the aromatic 5-nitro-1,2,3-triazole. The choice of catalyst can control the regioselectivity of the addition. Copper(I) catalysts in "click chemistry" typically yield 1,4-disubstituted triazoles, whereas ruthenium catalysts can favor the formation of 1,5-disubstituted isomers.[2] Cerium(III) triflate has been reported as an effective catalyst for the cycloaddition of azides with nitroolefins to selectively produce 1,5-disubstituted 1,2,3-triazoles.[13][14]

Caption: Synthesis of a nitro-triazole via cycloaddition of an azide and a nitroalkene.

Functional Group Interconversion: Diazotization of Amino-Triazoles

This is a highly reliable and widely used method, especially for synthesizing compounds where direct nitration or cycloaddition is not feasible. The strategy involves converting a readily available amino group on the triazole ring into a diazonium salt, which is then displaced by a nitro group.

Causality Behind Experimental Choices: The process begins with the diazotization of a primary amino group (-NH₂) using sodium nitrite (NaNO₂) in a strong acid, typically sulfuric acid.[6] This generates a reactive diazonium salt intermediate (-N₂⁺). This intermediate is often not isolated. In a subsequent step, a Sandmeyer-like reaction is performed where the diazonium group is replaced by a nitro group. This is achieved by introducing a nitrite source, often in the presence of a copper catalyst, which facilitates the substitution.[1] The use of copper salts can also help suppress the competing hydrolysis of the diazonium salt, which would otherwise form an undesired hydroxyl-triazole byproduct.[1][7]

Experimental Protocol: Synthesis of 4-Azido-5-nitro-1,2,3-2H-triazole from 4-Amino-5-nitro-1,2,3-2H-triazole [6] This protocol demonstrates the diazotization of an amino-triazole, followed by reaction with sodium azide. A similar principle applies for introducing a nitro group.

  • Materials: 4-Amino-5-nitro-1,2,3-2H-triazole (1), Sodium Nitrite (NaNO₂), 70% Sulfuric Acid, Sodium Azide (NaN₃), Ice.

  • Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Diazonium salts can be unstable and potentially explosive, especially if isolated or allowed to dry. All operations must be conducted at low temperatures in a fume hood.

  • Procedure:

    • Dissolve 4-Amino-5-nitro-1,2,3-2H-triazole (1) in 70% aqueous sulfuric acid at 0 °C.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0-5 °C. Stir for 1-2 hours to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of sodium azide in water, also cooled to 0 °C.

    • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to keep the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at low temperature for another hour, then let it warm to room temperature.

    • The product often precipitates from the solution and can be collected by filtration. Wash the solid with cold water and dry carefully (e.g., air-dry or in a desiccator under vacuum). Do not heat to dry.

Properties and Performance of Energetic Derivatives

A primary application of 5-nitro-1,2,3-triazole derivatives is in the field of high-energy density materials (HEDMs). Their performance is evaluated based on several key parameters, including density (ρ), thermal stability (Td), detonation velocity (vD), detonation pressure (P), and impact sensitivity (IS).

The data below, compiled from authoritative sources, compares representative 5-nitro-1,2,3-triazole derivatives to the well-known military explosives RDX and TATB.

CompoundDensity (ρ)Decomposition Temp (Td, onset)Detonation Velocity (vD)Detonation Pressure (P)Impact Sensitivity (IS)Reference
2-Amino-4,5-dinitro-1,2,3-2H-triazole 1.83 g/cm³190 °C8843 m/s36.2 GPa24 J[6][8]
Salt of 4-amino-3,5-dinitropyrazole (representative) 1.54–1.84 g/cm³169–303 °C7712–8751 m/s20.99–32.55 GPa>60 J[5]
RDX (Reference) 1.80 g/cm³230 °C8762 m/s35.0 GPa7.5 J[6][8]
TATB (Reference) 1.94 g/cm³384 °C8114 m/s31.15 GPa>50 J[5]

Analysis of Data: As the table illustrates, derivatives like 2-amino-4,5-dinitro-1,2,3-2H-triazole exhibit detonation performance (velocity and pressure) comparable to or even exceeding that of RDX.[6][8] Crucially, its impact sensitivity of 24 J is more than three times lower (i.e., it is much less sensitive) than RDX, making it a potentially safer alternative.[6] Other energetic salts based on similar azole backbones demonstrate excellent thermal stability and remarkably low sensitivity (>60 J), approaching the insensitivity of TATB while offering superior energetic output.[5]

Other Applications

While their role as energetic materials is prominent, the 5-nitro-1,2,3-triazole scaffold is also explored in other areas:

  • Medicinal Chemistry: The 1,2,3-triazole ring is a well-known bioisostere, capable of mimicking other functional groups in biological systems and participating in hydrogen bonding.[4] The strong electron-withdrawing nature of the nitro group can modulate the pharmacokinetic properties of a drug molecule. For instance, nitro-aromatic compounds are known for their activity against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas' disease, although derivatives with better safety profiles are actively sought.[15][16]

  • Materials Science: The rigid, planar structure and high nitrogen content make these compounds candidates for gas-generant applications (e.g., in automotive airbags) and as precursors for nitrogen-rich polymers and materials.

Critical Safety Considerations

The synthesis and handling of 5-nitro-1,2,3-triazole derivatives demand stringent safety protocols due to their energetic nature.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and heavy-duty gloves. A face shield is recommended when working with larger quantities or during potentially hazardous steps.[7]

  • Scale: Initial synthetic work should always be performed on a small scale (milligram to low gram quantities). Scale-up should only be attempted after the material's properties, particularly its thermal stability and sensitivity, have been thoroughly characterized.[7]

  • Avoid Heat, Friction, and Shock: Polynitro aromatic compounds can be sensitive to thermal and mechanical stimuli. Avoid scraping or grinding the materials, especially when dry. Use glass or ceramic spatulas instead of metal ones.[7]

  • Thermal Analysis: Before handling any significant quantity of a new compound, its thermal stability should be determined using techniques like Differential Scanning Calorimetry (DSC) to identify the onset of decomposition.[7]

  • Ventilation: All work must be conducted in a properly functioning chemical fume hood to avoid inhalation of toxic vapors or dust.[7]

Conclusion and Future Outlook

The field of 5-nitro-1,2,3-triazole chemistry continues to evolve, driven by the persistent need for safer, high-performance energetic materials and novel scaffolds for drug discovery. Key synthetic routes involving direct nitration, cycloaddition, and functional group interconversion provide robust access to a wide array of derivatives. Research has successfully demonstrated that these compounds can match or exceed the performance of traditional explosives like RDX while offering significantly improved safety profiles.

Future research will likely focus on developing greener and more efficient synthetic methods, potentially utilizing novel catalytic systems to improve regioselectivity and reduce hazardous waste.[17] Furthermore, the exploration of co-crystallization techniques to create new energetic materials with tailored properties of performance and sensitivity is a promising avenue. In medicinal chemistry, the challenge remains to harness the unique electronic properties of the 5-nitro-1,2,3-triazole core while engineering out the potential toxicity associated with nitroaromatic compounds. The continued investigation of this versatile chemical scaffold is poised to yield significant advancements in both materials science and human health.

References

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  • Wang, X., et al. (2024). Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources. Organic & Biomolecular Chemistry. [Link]

  • de Nazaré, A. C., et al. (2022). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

  • Bogdanova, Y. A., & Koldobskii, G. I. (2013). Synthesis and properties of nitro-1,2,3-triazoles (Review). ResearchGate. [Link]

  • de Nazaré, A. C., et al. (2022). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). 5-Nitro-1,2,4-triazole-3-one: A review of recent advances. [Link]

  • Moody, C. J., & Rivas, F. M. (2011). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. [Link]

  • Al-Suwaidan, I. A., et al. (2018). A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. Molecules. [Link]

Sources

Regioselective Synthesis of Substituted 1,2,3-Triazoles: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole heterocycle is a premier pharmacophore, bioisostere for amide bonds, and a fundamental linker in bioconjugation and materials science. While the classic thermal Huisgen 1,3-dipolar cycloaddition is notoriously non-selective—yielding a ~1:1 mixture of 1,4- and 1,5-disubstituted regioisomers—the advent of transition-metal catalysis has enabled absolute regiocontrol. This technical guide dissects the causal mechanisms, experimental rationales, and self-validating protocols behind the regioselective synthesis of 1,2,3-triazoles, focusing on Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) methodologies.

The Logic of Regioselection: Mechanistic Causality

The thermal cycloaddition between an azide and an alkyne suffers from a high activation barrier and closely matched HOMO-LUMO energy levels between the two possible transition states, resulting in poor regioselectivity (). Overcoming this requires catalytic intervention to alter the reaction pathway entirely.

Regioselectivity Start Azide + Alkyne Cycloaddition Thermal Thermal (No Catalyst) Start->Thermal Cu Cu(I) Catalyst (CuAAC) Start->Cu Ru Ru(II) Catalyst (RuAAC) Start->Ru Mix 1,4- & 1,5-Isomers (~1:1 Mixture) Thermal->Mix Iso14 1,4-Disubstituted Triazole (Terminal Alkynes Only) Cu->Iso14 Iso15 1,5-Disubstituted Triazole (Terminal & Internal Alkynes) Ru->Iso15

Fig 1: Logical decision tree for selecting catalytic conditions based on desired regiochemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Pioneered independently by Sharpless and Meldal, the CuAAC reaction accelerates the cycloaddition by a factor of


 and exclusively yields 1,4-disubstituted 1,2,3-triazoles ()[1].

Causality of Regioselectivity: The absolute 1,4-selectivity is not merely a steric effect; it is dictated by the formation of a dinuclear copper-acetylide intermediate. The Cu(I) center activates the terminal alkyne by lowering its pKa, allowing the formation of the acetylide. The azide then coordinates to the copper, positioning its electrophilic terminal nitrogen in perfect proximity to the nucleophilic carbon of the alkyne. This pre-organization forces a specific metallacycle formation that collapses exclusively into the 1,4-isomer.

CuAAC A Terminal Alkyne + Azide B Cu(I) Insertion (Cu-Acetylide) A->B Cu(I) Catalyst C Coordination of Azide B->C D Metallacycle Formation C->D E Ring Contraction & Protonation D->E E->B Regeneration F 1,4-Disubstituted 1,2,3-Triazole E->F

Fig 2: Catalytic cycle of the CuAAC reaction demonstrating 1,4-regioselectivity.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Developed by Fokin and Jia, RuAAC provides access to the complementary 1,5-disubstituted 1,2,3-triazoles and uniquely accommodates both terminal and internal alkynes ()[2].

Causality of Regioselectivity: Unlike CuAAC, RuAAC does not proceed via a metal-acetylide, which explains why internal alkynes are tolerated. Instead, the [CpRuCl]₄ catalyst facilitates the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle. The steric bulk of the pentamethylcyclopentadienyl (Cp) ligand is the primary causal factor for 1,5-regioselectivity. It forces the larger, more sterically demanding substituent of the alkyne away from the Cp* ring during the initial carbon-nitrogen bond formation ()[3].

RuAAC A Alkyne + Azide B [Cp*RuCl] Coordination A->B Ru(II) Catalyst C Oxidative Coupling B->C D Ruthenacycle Intermediate C->D E Reductive Elimination D->E E->B Regeneration F 1,5-Disubstituted 1,2,3-Triazole E->F

Fig 3: Mechanism of the RuAAC reaction yielding 1,5-disubstituted triazoles.

Quantitative Data Comparison

The following table summarizes the operational parameters and outcomes for the primary methods of triazole synthesis.

ParameterThermal HuisgenCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)Organocatalytic (e.g., DBU)
Active Catalyst NoneCu(I)Ru(II)Strong Base (e.g., DBU)
Alkyne Scope Terminal & InternalTerminal OnlyTerminal & InternalActivated Alkynes/Carbonyls
Regioselectivity ~1:1 (1,4- and 1,5-isomers)>99% 1,4-disubstituted >95% 1,5-disubstituted 1,4- or 1,4,5-trisubstituted
Typical Solvent Toluene, DMFt-BuOH / H₂ODMF, THFDMSO, Chloroform
Temperature 90 - 120 °CRoom Temperature60 - 110 °C (or Microwave)Room Temp to 60 °C
Typical Yield 40 - 60%85 - 99%75 - 95%70 - 90%

(Note: Organocatalytic methods utilizing ionic liquids or bases like DBU have recently emerged as metal-free alternatives for regioselective synthesis, particularly useful when transition metal toxicity is a concern ()[4].)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and validation steps.

Protocol A: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

Objective: Regioselective synthesis using in situ generated Cu(I).

Causality & Validation: Utilizing CuSO₄ in tandem with sodium ascorbate ensures that the thermodynamically unstable, highly active Cu(I) species is constantly regenerated. The reaction is self-validating through Infrared (IR) spectroscopy: the disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ is a definitive indicator of reaction completion.

Step-by-Step Methodology:

  • Solvent Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in a 1:1 mixture of tert-butanol and water (0.1 M concentration). Rationale: The biphasic/aqueous nature accelerates the reaction via the hydrophobic effect and stabilizes the Cu-acetylide intermediate.

  • Catalyst Assembly: Add sodium ascorbate (0.1 equiv) as a freshly prepared aqueous solution. Subsequently, add copper(II) sulfate pentahydrate (0.01 equiv). Rationale: Adding the ascorbate reducing agent before the copper salt prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high purity.

  • Reaction Monitoring: Stir vigorously at room temperature. Monitor the reaction via TLC or IR spectroscopy (aliquots checked for the ~2100 cm⁻¹ azide peak). Typical completion time is 2-12 hours.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The thermodynamic driving force typically yields >95% pure 1,4-isomer without the need for column chromatography.

Protocol B: Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

Objective: Regioselective synthesis using a Ruthenium(II) complex under microwave irradiation.

Causality & Validation: The [Cp*RuCl]₄ catalyst requires an inert atmosphere to prevent the oxidation of the Ru(II) center. Microwave irradiation is employed to rapidly overcome the activation barrier of the oxidative coupling step, significantly reducing reaction time while minimizing thermal degradation byproducts ()[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged microwave vial, combine the aryl/alkyl azide (1.0 equiv) and alkyne (1.0-1.2 equiv). Rationale: Argon purging prevents the deactivation of the Ru(II) catalyst by atmospheric oxygen.

  • Catalyst Addition: Add [Cp*RuCl]₄ (1-5 mol%) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Rationale: DMF serves as an excellent coordinating solvent that stabilizes the reactive ruthenacycle intermediate.

  • Reaction: Seal the vial with a crimp cap and subject it to microwave irradiation at 90–110 °C for 15–30 minutes.

  • Workup: Dilute the cooled mixture with ethyl acetate and wash extensively with water (5x) to remove the DMF. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography (typically Hexanes/EtOAc) to isolate the pure 1,5-isomer.

References

  • A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes Source: PubMed (Angewandte Chemie International Edition) URL:[Link]

  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes Source: PubMed (Organic Letters) URL:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism Source: Organic Chemistry Portal (J. Am. Chem. Soc.) URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PubMed Central (Frontiers in Chemistry) URL:[Link]

  • Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]

Sources

Chemical Profiling and Synthetic Utility of Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS: 145769-56-8 / 524036-06-4) is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in medicinal chemistry, energetic materials, and coordination chemistry. This whitepaper provides an in-depth technical analysis of its structural properties, ambident nucleophilicity, and its utility in nucleophilic aromatic substitution (


). By detailing causality-driven experimental protocols and mechanistic pathways, this guide serves as an authoritative resource for researchers and drug development professionals.

Structural and Electronic Profiling

The 1,2,3-triazole core is a privileged scaffold, but the introduction of both a nitro group at C5 and a methyl ester at C4 drastically alters its electronic landscape.

  • Tautomerism and Acidity : The compound exists in a dynamic equilibrium between its 1H and 2H tautomeric forms. The synergistic electron-withdrawing effects of the nitro and ester groups pull electron density away from the triazole ring. This extreme electron deficiency lowers the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     of the N-H proton significantly (typically 
    
    
    
    3–5 for nitrotriazoles), rendering it highly acidic. In physiological or mildly basic conditions, it readily deprotonates to form a stable, delocalized triazolide anion .
  • Electrophilic Activation : The strong electron-withdrawing nature of the substituents lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This activates the C5 position, making the nitro group an exceptional leaving group for nucleophilic attack[1].

Tautomerism A 1H-Tautomer (N1-H) B 2H-Tautomer (N2-H) A->B Proton Shift C Triazolide Anion (Deprotonated) A->C Base (-H+) B->C Base (-H+)

Caption: Tautomeric equilibrium and base-mediated deprotonation of the nitrotriazole core.

Physicochemical & Energetic Properties

Understanding the quantitative metrics of this compound is critical for predicting its behavior in both biological assays and material synthesis. The high nitrogen and oxygen content contributes to its high enthalpy of formation, a hallmark of energetic materials[1].

Table 1: Core Physicochemical Data

PropertyValueScientific Implication
CAS Registry Number 145769-56-8 / 524036-06-4Primary identifier for procurement and safety tracking.
Chemical Formula

High N/O ratio indicates potential energetic properties.
Molecular Weight 172.10 g/mol Low molecular weight, ideal for fragment-based drug design.
SMILES String O=C(OC)C1=NNN=C1=OUseful for in silico docking and computational modeling.
Hydrogen Bond Donors 1 (in neutral 1H/2H form)Capable of strong target-site interactions.
Hydrogen Bond Acceptors 6High polarity; influences aqueous solubility and permeability.
Topological Polar Surface Area 104.5 ŲSuggests moderate to low blood-brain barrier (BBB) penetration.

(Data corroborated via structural analysis and baseline metrics for nitrotriazoles[2])

Core Chemical Reactivity & Mechanistic Pathways

Nucleophilic Aromatic Substitution ( ) at C5

The most synthetically valuable feature of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is its capacity to undergo


 reactions. The nitro group acts as a highly efficient leaving group. When attacked by nucleophiles (such as primary/secondary amines, thiols, or alkoxides), the reaction proceeds via an anionic Meisenheimer-type 

-complex. The expulsion of the nitrite anion (

) drives the reaction forward, completely re-aromatizing the ring to yield 5-substituted 1,2,3-triazole-4-carboxylates[3].

SNAr_Mechanism SM Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (Electrophilic C5) Meisenheimer Anionic σ-Complex (Charge Delocalization) SM->Meisenheimer Nu: attack at C5 Nuc Nucleophile (Nu:) (e.g., Amines, Thiols) Nuc->Meisenheimer Product 5-Substituted Triazole-4-carboxylate (Re-aromatized) Meisenheimer->Product Re-aromatization LeavingGroup Nitrite Anion (NO2-) (Expelled Leaving Group) Meisenheimer->LeavingGroup Elimination

Caption: Nucleophilic aromatic substitution (SNAr) mechanism at the C5 position.

Regioselective N-Alkylation

When treated with a base, the resulting nitrotriazolide anion acts as an ambident nucleophile . Alkylation can occur at the N1, N2, or N3 positions. The product distribution is governed by a delicate balance of steric hindrance and thermodynamic stability. The N2-alkyl isomer is typically the thermodynamic major product because it minimizes steric repulsion with the bulky C4-ester and C5-nitro groups, while maximizing the symmetry of the electron distribution across the ring[1].

Alkylation Anion Nitrotriazolide Anion (Ambident Nucleophile) N1 N1-Alkyl Isomer (Kinetic Product) Anion->N1 R-X (Steric Hindrance) N2 N2-Alkyl Isomer (Thermodynamic Product) Anion->N2 R-X (Favorable Symmetry) N3 N3-Alkyl Isomer (Minor Product) Anion->N3 R-X (Steric Hindrance)

Caption: Regioselective pathways for the N-alkylation of the ambident nitrotriazolide anion.

Experimental Methodologies

The following protocols are designed with self-validating checkpoints to ensure high-fidelity synthesis.

Protocol A: Displacement of the Nitro Group with Amines

Objective: Synthesize methyl 5-(alkylamino)-2H-1,2,3-triazole-4-carboxylate. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic proton sink. It neutralizes the generated nitrous acid without competing with the primary amine nucleophile. DMF is chosen as the solvent because its high dielectric constant stabilizes the anionic Meisenheimer intermediate.

  • Initiation : Dissolve 1.0 eq of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere to prevent oxidative side reactions.

  • Base Addition : Add 2.0 eq of DIPEA. The solution will exhibit a slight color shift as the triazolide anion forms.

  • Nucleophile Addition : Dropwise add 1.2 eq of the desired primary amine at 0°C to control the initial exothermic addition.

  • Thermal Activation : Heat the reaction mixture to 60°C.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The expulsion of the nitrite anion drives the reaction, indicated by the complete consumption of the highly UV-active starting material spot and the appearance of a more polar product spot.

  • Quenching & Extraction : Cool to room temperature, quench with saturated aqueous

    
    , and extract with EtOAc. The mildly acidic quench ensures the product is fully protonated and partitions efficiently into the organic layer.
    
  • Purification : Wash the organic layer extensively with brine (to remove DMF), dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography.
    
Protocol B: Base-Mediated N-Alkylation of the Triazole Core

Objective: Synthesize N-alkylated derivatives of the nitrotriazole scaffold. Causality: Potassium carbonate (


) is selected over stronger bases (like NaOH) to prevent the unintended saponification of the C4-methyl ester. Acetonitrile (MeCN) is used as a polar aprotic solvent to enhance the nucleophilicity of the triazolide anion without participating in hydrogen bonding.
  • Deprotonation : Suspend 1.0 eq of the starting material and 1.5 eq of anhydrous

    
     in MeCN. Stir for 30 minutes at room temperature to ensure complete formation of the ambident triazolide anion.
    
  • Electrophile Addition : Add 1.2 eq of the alkyl halide (e.g., benzyl bromide) dropwise.

  • Propagation : Stir the mixture at 70°C for 4–6 hours.

    • Self-Validation: TLC will reveal the formation of multiple spots corresponding to the N1, N2, and N3 isomers. The N2 isomer typically runs highest on the TLC plate due to its higher symmetry and lower dipole moment compared to the N1/N3 isomers.

  • Workup : Filter off the inorganic salts through a Celite pad, concentrate the filtrate, and separate the regioisomers via high-performance liquid chromatography (HPLC) or fine silica gel chromatography.

Applications in Drug Development & Materials Science

  • Medicinal Chemistry : The 1,2,3-triazole core is highly resistant to metabolic oxidation, reduction, and hydrolysis. Consequently, derivatives of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate are frequently used as bioisosteres for esters, amides, and carboxylic acids. By converting the ester to an amide, researchers can synthesize carboxamidotriazoles, a class of compounds known for non-cytotoxic anticancer and anti-inflammatory properties[4].

  • Energetic Materials : The inclusion of a nitro group on an already nitrogen-rich triazole ring yields compounds with exceptionally high positive heats of formation. N-alkylated nitrotriazoles are actively researched as melt-cast explosives, high-energy-density materials (HEDMs), and advanced propellants due to their favorable balance of detonation velocity and thermal stability[1].

References

  • National Center for Biotechnology Information (NCBI). "4-nitro-2H-1,2,3-triazole - PubChem Compound Summary for CID 278150." PubChem. URL:[Link]

  • Sukhanov, G. T., et al. "Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles." Molecules, vol. 27, no. 3, 2022. National Institutes of Health (PMC). URL:[Link]

  • Sukhanov, G. T., et al. "Synthesis and properties of nitro-1,2,3-triazoles (Review)." Chemistry of Heterocyclic Compounds, ResearchGate. URL:[Link]

  • Dehaen, W., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." Molecules, MDPI. URL:[Link]

  • ChemRxiv. "C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base." American Chemical Society (ChemRxiv). URL:[Link]

Sources

Crystallographic and Synthetic Profiling of Methyl 5-Nitro-1,2,3-Triazole Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3-triazole scaffold is a privileged structural framework in the development of both high-performance energetic materials and novel pharmacophores. Among its derivatives, 4-methyl-5-nitro-1,2,3-triazole serves as a critical organic intermediate. It is most notably utilized as a primary precursor for the synthesis of 4-amino-5-nitro-1,2,3-triazole (ANTZ), an insensitive high-explosive characterized by a high nitrogen content (54%), high density (1.837 g/cm³), and remarkable stability against shock or impact [1].

Understanding the precise molecular geometry, electron delocalization, and intermolecular packing of this compound is paramount for predicting its thermal decomposition pathways and reactivity. This whitepaper provides an in-depth technical analysis of the synthesis, crystallographic validation, and structural properties of 4-methyl-5-nitro-1,2,3-triazole, grounded in peer-reviewed crystallographic data.

Structural and Crystallographic Characterization

To utilize 4-methyl-5-nitro-1,2,3-triazole in downstream applications, its structural integrity must be validated via Single-Crystal X-Ray Diffraction (SC-XRD). The molecule crystallizes in the orthorhombic system within the Pbca space group [2].

Molecular Geometry and Electron Delocalization

Crystallographic analysis reveals that the bond lengths within the triazole ring—specifically N(1)-C(1) at 0.1425(3) Å, N(2)-C(1) at 0.1347(3) Å, and N(4)-C(2) at 0.1337(2) Å—fall squarely between standard C-C single bonds (0.1273 Å) and C-C double bonds (0.1471 Å) [2]. This indicates a high degree of electron delocalization (aromaticity) across the heterocycle, which contributes to the thermal stability of the energetic framework. Furthermore, the methyl and nitro substituents deviate only marginally from the triazole ring's planarity, with torsion angles indicating a nearly flat molecular conformation that facilitates dense crystal packing.

Comparative Crystallographic Data

The following table summarizes the quantitative X-ray diffraction data for 4-methyl-5-nitro-1,2,3-triazole, providing a baseline for structural validation.

Parameter4-Methyl-5-nitro-1,2,3-triazole Data
Molecular Formula C₃H₄N₄O₂
Molecular Weight 129.11 g/mol
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions

= 8.7139(17) Å

= 9.8198(19) Å

= 12.889(3) Å
Volume (V) 1102.9(4) ų
Z (Molecules/Unit Cell) 8
Calculated Density (

)
1.555 g/cm³
Radiation Source MoKα (λ = 0.071073 Å)
Final R-indices [I > 2σ(I)] R = 0.0490, wR = 0.1468

Data sourced from the structural elucidation by and corroborated by.

Experimental Workflows & Self-Validating Protocols

The transition from raw precursors to a mathematically validated crystal structure requires a rigorous, self-validating workflow. Below are the field-proven methodologies for synthesizing and characterizing this compound.

Protocol A: Synthesis and Single-Crystal Growth

Causality Focus: The synthesis relies on the controlled cyclization of ethyl 2,2-dinitroacetate. Controlling the amination environment is critical to prevent runaway exothermic degradation and to ensure the correct isomeric formation.

  • Amination & Cyclization: Dissolve ethyl 2,2-dinitroacetate in anhydrous ethanol. Bubble ammonia gas through the solution at a strictly controlled low temperature (<10 °C).

    • Mechanism: Ethanol provides a polar protic medium that stabilizes the intermediate transition states, while ammonia acts as the nucleophilic nitrogen source necessary for the 1,2,3-triazole ring closure [3].

  • Reaction Monitoring (Self-Validation): Monitor the reaction continuously using Thin Layer Chromatography (TLC). The complete disappearance of the precursor spot validates the endpoint of the cyclization, preventing premature quenching and yield loss.

  • Neutralization & Precipitation: Upon completion, carefully neutralize the reaction mixture with dilute hydrochloric acid.

    • Mechanism: Acidification protonates the intermediate triazole salt, driving the precipitation of the neutral 4-methyl-5-nitro-1,2,3-triazole out of the ethanolic solution.

  • Purification & Crystal Growth: Filter the precipitate, wash with cold ethanol, and dry under vacuum. To grow diffraction-quality single crystals, dissolve the purified powder in a suitable solvent mixture and allow for slow evaporation at room temperature.

    • Mechanism: Slow evaporation maintains a slight supersaturation gradient, thermodynamically favoring the growth of a single, defect-free crystal lattice rather than kinetic powder precipitation.

Protocol B: X-Ray Diffraction & Structure Refinement

Causality Focus: Accurate determination of light atoms (like hydrogen) in the presence of highly electron-dense nitro groups requires minimizing thermal noise.

  • Crystal Mounting & Cryo-Cooling: Select a pristine single crystal under polarized light and mount it on a goniometer head. Plunge-cool the crystal to 100 K using a nitrogen cryostream.

    • Mechanism: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and drastically improving the resolution of the electron density map [4].

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a MoKα X-ray source (λ = 0.071073 Å).

    • Mechanism: The short wavelength of MoKα radiation penetrates the organic framework efficiently, minimizing absorption artifacts common in denser energetic materials.

  • Structure Solution: Process the diffraction data to determine unit cell parameters. Solve the structure using direct methods and refine the model using full-matrix least-squares on

    
     (e.g., via SHELXL software).
    
  • checkCIF Validation (Self-Validation): Generate a .cif file and run it through the IUCr's PLATON/checkCIF utility. The absence of Level A/B alerts validates that the structural model is chemically sound, with no missing symmetry elements or unassigned electron density voids.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the logical progression from precursor synthesis through crystallographic validation, culminating in the downstream application of the triazole derivative as an energetic material.

G Start Ethyl 2,2-dinitroacetate (Precursor) Ammonia Ammonia / Ethanol (Controlled Amination) Start->Ammonia Nucleophilic Attack Triazole 4-Methyl-5-nitro-1,2,3-triazole (Cyclized Intermediate) Ammonia->Triazole Ring Closure & HCl Neutralization Crystallization Slow Evaporation (Single Crystal Growth) Triazole->Crystallization Thermodynamic Purification ANTZ 4-Amino-5-nitro-1,2,3-triazole (Insensitive Explosive) Triazole->ANTZ Downstream Energetic Synthesis XRD X-Ray Diffraction (MoKα, 100K) Crystallization->XRD Goniometer Mounting Validation checkCIF Validation (SHELXL Refinement) XRD->Validation Full-Matrix Least-Squares on F²

Caption: Synthetic and crystallographic workflow of 4-methyl-5-nitro-1,2,3-triazole, from precursor cyclization to structural validation and energetic application.

Thermal Stability and Energetic Applications

The validated crystal structure provides crucial insights into the compound's thermal behavior. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) models suggest that the primary decomposition mechanisms of 4-methyl-5-nitro-1,2,3-triazole involve the homolytic cleavage of the C-NO₂ bond, followed by the scission of the triazole ring [5].

Because the molecule packs densely (1.555 g/cm³) and exhibits strong coplanarity, it serves as an ideal intermediate. By substituting the methyl group to form 4-amino-5-nitro-1,2,3-triazole (ANTZ) , researchers can drastically increase the hydrogen-bonding network within the crystal lattice. This structural modulation elevates the density to 1.837 g/cm³ and increases the combustion heat to 1350.5 kJ/mol, yielding a high-performance energetic material capable of substituting traditional explosives like TATB or RDX in cast propellants [1].

References

  • Huo, H., Wang, B.-Z., Dong, J., Ma, L., & Zhou, C. (2014). Synthesis and Crystal Structure of 4-Methyl-5-nitro-1,2,3-triazole. Asian Journal of Chemistry, 26(14), 4251-4253. Available at:[Link]

  • Huo, H., et al. (2025). Synthesis and Crystal Structure of 4-Methyl-5-nitro-1,2,3-triazole (ResearchGate Profile/Preprint). ResearchGate. Available at:[Link]

Thermal Stability and Decomposition Kinetics of Nitro-Triazole Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Nitro-triazoles represent a critical class of heterocyclic compounds widely utilized in high-energy materials (HEMs), propellants, and pharmaceutical radiosensitizers[1][2]. The juxtaposition of a nitrogen-rich triazole backbone with electron-withdrawing nitro (-NO₂) substituents yields high density, a positive heat of formation, and significant energy release upon decomposition[1]. However, this energetic density necessitates rigorous thermal stability profiling to ensure safe handling, processability, and predictable reactivity. This whitepaper elucidates the mechanistic pathways of nitro-triazole decomposition, synthesizes quantitative kinetic data, and provides field-proven, self-validating protocols for thermal analysis.

Mechanistic Pathways of Thermal Degradation

The thermal stability of nitro-triazoles is fundamentally governed by the energy gap between frontier molecular orbitals and the dissociation energy of the specific bonds within the molecule[3].

Primary Bond Homolysis vs. Rearrangement

Theoretical and experimental models indicate that the decomposition of C-nitrotriazoles (e.g., 3-nitro-1,2,4-triazole) predominantly initiates via the homolytic cleavage of the C-NO₂ bond[3][4].

  • Causality: The activation energy for the homolytic elimination of the nitro group in the solid phase (approximately 38.28 kcal/mol at 180–200 °C) is energetically much more favorable than alternative pathways, such as the nitro-nitrite rearrangement[3].

  • Ring Scission: Following the initial loss of the nitro radical (•NO₂), the resulting triazolyl radical is highly unstable and undergoes rapid triazole ring scission. This secondary step evolves stable, low-molecular-weight gaseous products such as N₂, CO, NO, and H₂O[4][5].

Pathway A 3-Nitro-1,2,4-triazole (Parent Molecule) B C-NO2 Bond Homolysis (Ea ~ 38.3 kcal/mol) A->B Primary Pathway C Nitro-Nitrite Rearrangement (High Energy Barrier) A->C Secondary Pathway D Triazolyl Radical + NO2• B->D E Triazole Ring Scission C->E D->E F Evolution of N2, CO, H2O, NO E->F

Caption: Decomposition pathways of 3-nitro-1,2,4-triazole highlighting primary bond homolysis.

Catalytic Modulation of Activation Energy

The thermal profile of nitro-triazoles is highly sensitive to the presence of catalytic additives. For example, the thermal decomposition of 3-nitro-1,2,4-triazole-5-one (NTO) typically peaks at 276.36 °C[5]. However, the introduction of nanoscale catalysts, such as NiFe₂O₄ (5% by mass), fundamentally alters the decomposition kinetics. The catalyst reduces the peak decomposition temperature to 260.18 °C and decreases the apparent activation energy by approximately 25.45%[5]. Mechanistically, the metal oxide surface releases active radicals that facilitate hydrogen atom abstraction, bypassing the standard activation barrier and accelerating the degradation cycle[5].

Quantitative Thermal Analysis Data

To facilitate comparative analysis, the thermal parameters of key triazole derivatives are summarized below. The variance in decomposition temperatures and activation energies highlights the profound structural influence of specific substituents.

CompoundDecomposition Onset/Peak (°C)Activation Energy (

)
Primary Initial Mechanism
3-Nitro-1,2,4-triazole 180 – 200 °C~38.28 kcal/molC-NO₂ homolytic cleavage[3]
3-Nitro-1,2,4-triazole-5-one (NTO) 276.36 °C~110 - 130 kJ/molRing scission / C-NO₂ cleavage[5]
NTO + 5% NiFe₂O₄ Catalyst 260.18 °C~25.45% reductionCatalyzed H-abstraction[5]
3-Amino-1,2,4-triazole 188.0 °C~86.0 kJ/molC-NH₂ bond rupture[6]
4-Methyl-5-nitro-2H-1,2,3-triazole Exothermic (Elevated)N/A (Theoretical)C-NO₂ cleavage & ring scission[4]

Self-Validating Experimental Protocol: Thermal Profiling

To achieve trustworthy, reproducible kinetic data, thermal analysis must employ orthogonal techniques. The following protocol utilizes coupled Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared Spectroscopy / Mass Spectrometry (FTIR/MS) to create a self-validating data loop: heat flow (DSC) confirms mass loss events (TGA), which are chemically identified by evolved gas analysis (FTIR/MS)[1][4][6].

Step-by-Step Methodology

Phase 1: Sample Preparation & Calibration (Internal Control)

  • Calibration: Calibrate the DSC/TGA instrument using high-purity Indium and Zinc standards to ensure absolute temperature and heat flow accuracy.

  • Sample Loading: Accurately weigh a micro-sample (0.5 to 5.0 mg) of the nitro-triazole compound into an aluminum or copper crucible[1].

    • Causality: Utilizing a strictly controlled, small mass minimizes internal thermal gradients and prevents the self-heating anomalies (thermal runaway) that frequently distort kinetic data in energetic materials.

  • Atmosphere Control: Hermetically seal the crucible (pierced with a microscopic pinhole for gas escape) and purge the furnace with high-purity inert gas (Nitrogen or Argon) at a flow rate of 50 mL/min[1].

    • Causality: An inert atmosphere ensures that the recorded mass loss is purely due to thermal decomposition, preventing confounding oxidative degradation.

Phase 2: Dynamic Heating & Data Acquisition 4. Multi-Rate Heating: Subject identical sample batches to multiple linear heating rates (e.g.,


 = 5, 10, 15, and 20 °C/min)[1].
  • Causality: Multiple heating rates are mathematically required to calculate the activation energy (
    
    
    ) without assuming a specific reaction model, utilizing isoconversional kinetic models like the Kissinger or Ozawa-Flynn-Wall methods[4].
  • Coupled Gas Analysis: Route the exhaust from the TGA furnace through a heated transfer line (maintained at >200 °C to prevent condensation) directly into an FTIR or Mass Spectrometer[4][6].

Phase 3: Kinetic Modeling & Validation 6. Peak Integration: Identify the onset temperature (


) and peak exothermic temperature (

) from the DSC thermogram. Correlate these exothermic peaks precisely with the derivative thermogravimetry (DTG) mass-loss steps[1][6]. 7. Isoconversional Calculation: Plot

versus

. The slope of this linear regression yields the apparent activation energy (

)[4]. 8. Orthogonal Validation: Cross-reference the calculated

with the bond dissociation energies of the identified evolved gases. For instance, observing •NO₂ in the MS spectra simultaneously with the primary exothermic peak validates C-NO₂ cleavage as the rate-limiting step, closing the self-validation loop.

Workflow S1 Sample Preparation (0.5-5 mg in Al/Cu Crucible) S2 Multi-Rate DSC-TGA (Inert N2/Ar Atmosphere) S1->S2 S3 Evolved Gas Analysis (Coupled MS/FTIR) S2->S3 Mass Loss Events S4 Kinetic Modeling (Kissinger/Ozawa Methods) S2->S4 Heat Flow Data S5 Activation Energy (Ea) & Mechanism Validation S3->S5 Species ID S4->S5 Ea Calculation

Caption: Step-by-step experimental workflow for thermal profiling of energetic nitrotriazoles.

Conclusion

The thermal stability of nitro-triazole compounds is dictated by the delicate energetic balance between the robust triazole ring and the labile nitro substituents. Through rigorous, multi-rate thermal analysis coupled with evolved gas identification, researchers can accurately map the decomposition kinetics—which are primarily driven by initial C-NO₂ bond homolysis. Understanding and validating these parameters through self-correcting experimental protocols is non-negotiable for the rational design of next-generation high-energy materials and stable pharmaceutical intermediates.

References

1.1 - Benchchem 2. 6 - RSC Publishing 3. 3 - ResearchGate 4.5 - ResearchGate 5.4 - Benchchem 6.2 - ResearchGate

Sources

Potential applications of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the 1,2,3-triazole ring has transcended its origins as a mere "click chemistry" linker to become a privileged pharmacophore and bioisostere[1][2]. Among the most versatile and electronically unique derivatives is methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate . This highly functionalized scaffold features a synergistic "pull-pull" electronic system—driven by the electron-withdrawing 5-nitro and 4-carboxylate groups—which imparts distinct physicochemical properties, metabolic stability, and orthogonal reactivity[3].

As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals with a deep mechanistic understanding of this scaffold. We will explore its structural dynamics, detail self-validating protocols for its derivatization, and map its applications in oncology and infectious disease targeting.

Structural & Electronic Paradigm

The utility of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate in medicinal chemistry is fundamentally rooted in its electronic distribution and tautomeric behavior.

Tautomerism and Pharmacophoric Mapping

1,2,3-triazoles exist in a dynamic equilibrium between 1H, 2H, and 3H tautomers. In the gas phase, the 2H-tautomer predominates, while in aqueous physiological environments, a mixture of 1H and 2H forms is observed[2]. This dynamic tautomerism allows the triazole core to adapt to various binding pockets, acting simultaneously as a hydrogen bond donor (via NH or CH) and an acceptor (via N2/N3)[2].

The Bioisosteric Advantage

The 1,2,3-triazole core is a proven bioisostere for amide bonds, esters, and carboxylic acids[1][2]. It mimics the planar geometry and dipole moment of an amide bond but is entirely resistant to proteolytic cleavage and esterase-mediated hydrolysis. By incorporating the 5-nitro and 4-carboxylate groups, medicinal chemists can fine-tune the lipophilicity (LogP) and topological polar surface area (TPSA) of the molecule, enhancing cell permeability while maintaining target engagement.

Synthetic Utility and Derivatization Workflows

The true power of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate lies in its orthogonal functional handles. The nitro group and the methyl ester can be selectively manipulated to generate diverse compound libraries.

SyntheticWorkflow Start Methyl 5-nitro-2H-1,2,3- triazole-4-carboxylate Red Nitro Reduction (Fe/NH4Cl or Pd/C) Start->Red Step 1a Hyd Ester Hydrolysis (LiOH/H2O) Start->Hyd Step 1b Ami Direct Aminolysis (R-NH2, Heat) Start->Ami Step 1c AminoDeriv Methyl 5-amino-2H-1,2,3- triazole-4-carboxylate Red->AminoDeriv AcidDeriv 5-nitro-2H-1,2,3- triazole-4-carboxylic acid Hyd->AcidDeriv AmideDeriv 5-nitro-2H-1,2,3- triazole-4-carboxamides Ami->AmideDeriv Bifunctional Bicyclic Scaffolds & Peptide Conjugates AminoDeriv->Bifunctional Bioisostere Carboxylic Acid Bioisosteres AcidDeriv->Bioisostere Target Targeted Library Screening AmideDeriv->Target

Fig 1: Orthogonal derivatization workflow for the nitro-triazole scaffold.

Protocol A: Chemoselective Reduction of the 5-Nitro Group
  • Objective: Conversion to methyl 5-amino-2H-1,2,3-triazole-4-carboxylate.

  • Causality & Rationale: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction[3], it can be overly aggressive, sometimes leading to ring-opening or off-target reduction of alkynes/halogens in complex library synthesis. We utilize Iron powder and Ammonium Chloride (Fe/NH₄Cl). The mildly acidic NH₄Cl activates the iron surface for electron transfer without hydrolyzing the sensitive methyl ester.

  • Step-by-Step Methodology:

    • Dissolve methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

    • Add Iron powder (325 mesh, 5.0 eq) and solid NH₄Cl (5.0 eq) at room temperature.

    • Heat the suspension to 70°C under vigorous stirring for 2–4 hours.

    • Cool to room temperature, filter through a pad of Celite to remove iron oxides, and wash the cake with hot ethyl acetate.

    • Concentrate the filtrate in vacuo, partition between EtOAc and brine, dry over Na₂SO₄, and evaporate to yield the 5-amino derivative.

  • Self-Validating System (IPQC):

    • TLC: A distinct polar shift is observed (amine is significantly more polar than the nitro precursor).

    • Staining: The product spot will turn a vibrant purple/pink upon treatment with Ninhydrin stain, confirming the presence of a primary amine.

    • LC-MS: Confirm a mass shift from

      
       to 
      
      
      
      (loss of 30 Da corresponding to
      
      
      ).
Protocol B: Direct Aminolysis of the C4-Methyl Ester
  • Objective: Generation of 5-nitro-2H-1,2,3-triazole-4-carboxamides.

  • Causality & Rationale: Typically, converting an ester to an amide requires a two-step saponification and peptide-coupling sequence (e.g., using HATU/EDC). However, the strong electron-withdrawing nature of the adjacent 5-nitro group and the triazole core significantly increases the electrophilicity of the C4-carbonyl carbon. This unique electronic environment facilitates direct aminolysis with primary amines under mild heating, bypassing expensive coupling reagents and preventing potential epimerization.

  • Step-by-Step Methodology:

    • Dissolve the scaffold (1.0 eq) in anhydrous methanol or ethanol (0.5 M).

    • Add the desired primary aliphatic or aromatic amine (1.5 - 2.0 eq). If using an amine hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to liberate the free base.

    • Stir the reaction mixture at 60°C in a sealed tube for 12–18 hours.

    • Cool the mixture. If the amide precipitates, collect via vacuum filtration. Otherwise, concentrate and purify via flash chromatography (DCM/MeOH gradient).

  • Self-Validating System (IPQC):

    • FT-IR: Monitor the shift in the carbonyl (

      
      ) stretch from 
      
      
      
      (ester) to
      
      
      (amide I band).
    • NMR: Disappearance of the sharp singlet at

      
       (methyl ester protons) in 
      
      
      
      -NMR.

Pharmacological Applications & Target Engagement

The derivatives of the 5-nitro-1,2,3-triazole scaffold have demonstrated profound efficacy across multiple therapeutic areas[1][2].

Oncology: IDO1 Inhibition and Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that degrades tryptophan into kynurenine in the tumor microenvironment. High levels of kynurenine suppress T-cell function, allowing tumors to evade the immune system[1]. 4,5-disubstituted 1,2,3-triazole derivatives act as potent IDO1 inhibitors. The triazole core coordinates with the heme iron in the IDO1 active site, while the functionalized C4/C5 pockets interact with surrounding hydrophobic residues, restoring T-cell activity and mitigating tumor growth[1].

IDO1Pathway Trp Tryptophan IDO1 IDO1 Enzyme Trp->IDO1 Kyn Kynurenine IDO1->Kyn Catalyzes TCellSupp T-Cell Suppression (Tumor Evasion) Kyn->TCellSupp Induces TCellAct T-Cell Activation (Tumor Clearance) TCellSupp->TCellAct Reversed by Inhibition Triazole Triazole Derivative (Inhibitor) Triazole->IDO1 Inhibits Triazole->TCellAct Restores

Fig 2: Mechanism of IDO1 inhibition by triazole derivatives restoring immune function.

Antimicrobial and Antifungal Activity

Nitro-triazoles exhibit potent antifungal properties, primarily by inhibiting lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for fungal cell wall synthesis[1]. The nitrogen-rich triazole coordinates the heme iron of the enzyme, while the nitro group enhances binding affinity through dipole interactions and hydrogen bonding within the active site pocket.

Quantitative Data Summary

To contextualize the potency of this scaffold, the following table summarizes representative biological activities of highly functionalized 1,2,3-triazole conjugates derived from similar nitro/amino-triazole precursors.

Table 1: Representative Pharmacological Activities of Triazole Conjugates

Therapeutic AreaTarget / Cell LineDerivative ClassMechanism of ActionRepresentative IC₅₀ / MICReference
Immuno-Oncology IDO1 Enzyme4,5-Disubstituted TriazolesHeme iron coordination; T-cell restorationngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

Oncology Breast Cancer (MCF7)Triazole-Amino Acid ConjugatesApoptosis induction / Kinase inhibitionngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

[3]
Oncology Liver Cancer (HepG2)Triazole-Diaryl EthersAntiproliferative signaling disruption

[3]
Infectious Disease Fungal PathogensNitro-triazole derivativesLanosterol 14α-demethylase inhibition

Conclusion

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is far more than a simple building block; it is a highly programmable pharmacophore. By understanding the causality behind its reactivity—specifically the electron-withdrawing synergy of the nitro and ester groups—medicinal chemists can exploit direct aminolysis and chemoselective reductions to rapidly generate complex, metabolically stable libraries. Whether deployed as an amide bioisostere or a direct enzyme coordinator in IDO1 inhibition, this scaffold remains a critical asset in the modern drug discovery toolkit.

References

  • Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? ResearchGate[Link]

Sources

The Energetic Modality of 5-Nitro-1,2,3-Triazole Esters: Design, Synthesis, and Detonation Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Energetic Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary: Bridging Pharmacophores and Explosophores

While the 1,2,3-triazole ring is a ubiquitous pharmacophore in drug development—prized for its metabolic stability, strong dipole moment, and synthesis via CuAAC "click" chemistry—the strategic introduction of nitro (


) and ester functional groups fundamentally alters its physical chemistry. By deliberately destabilizing the molecule and increasing its oxygen balance, the scaffold is transformed from a biologically inert entity into a High Energy Density Material (HEDM).

This whitepaper explores the energetic properties of 5-nitro-1,2,3-triazole esters . In the context of energetic materials, "esters" serve a dual modality:

  • Carboxylate Esters (

    
    ) : Acting as critical synthetic bridges. They bypass the instability of direct amidation, allowing for the creation of ultra-energetic, nitrogen-rich salts.
    
  • Nitrate Esters (

    
    ) : Acting as potent explosophores. When attached to N-alkyl chains on the triazole ring, they act as primary trigger bonds that initiate the detonation cascade.
    

Structural Causality: The 5-Nitro-1,2,3-Triazole Scaffold

The baseline 1,2,3-triazole ring possesses an exceptionally high positive heat of formation (


), significantly outperforming its 1,2,4-triazole isomer (

) [1][1]. This thermodynamic energy is locked within the contiguous

linkage.

However, a bare triazole ring lacks the internal oxygen required to propagate a self-sustaining detonation wave. The addition of a nitro group at the C5 position solves this by acting as an internal oxidizer. The 5-nitro group exerts a powerful inductive (


) and mesomeric (

) electron-withdrawing effect. This stabilizes the heteroaromatic ring against premature thermal degradation (often pushing decomposition temperatures above

), while simultaneously increasing the crystal density—a critical metric, as detonation pressure scales with the square of the material's density [2][2].

The Dual Modality of Esters in Triazole Energetics

Carboxylate Esters as Synthetic Bridges

Direct functionalization of 5-nitro-1,2,3-triazole-4-carboxylic acid is synthetically challenging due to the intense electron-withdrawing nature of the adjacent nitro group, which makes the carboxylic acid prone to decarboxylation under harsh basic conditions.

The Causality of Esterification: Converting the carboxylic acid into a methyl ester (e.g., methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate) temporarily masks the acidic proton and highly activates the carbonyl carbon. This allows for smooth, room-temperature hydrazinolysis. The resulting carbohydrazides are then reacted to form highly energetic nitrogen-rich salts (such as hydroxylammonium or guanidinium salts), which exhibit detonation velocities exceeding


 [1][1].

G A 4,5-Dicyano- 1,2,3-triazole B Hydrolysis & Nitration A->B C 5-Nitro-1,2,3-triazole- 4-carboxylic Acid B->C D Esterification (MeOH / H2SO4) C->D Activation E Methyl 5-nitro-1,2,3- triazole-4-carboxylate D->E F Hydrazinolysis (N2H4·H2O) E->F Nucleophilic Substitution G Energetic Nitrogen-Rich Salts (HEDMs) F->G

Figure 1: Synthetic workflow for 5-nitro-1,2,3-triazole energetic salts via esterification.

Nitrate Esters as Explosophores (Trigger Bond Dynamics)

When 5-nitro-1,2,3-triazole is N-alkylated with an alcohol (e.g., forming 2-(5-nitro-1H-1,2,3-triazol-1-yl)ethanol) and subsequently nitrated, a nitrate ester is formed.

The Causality of Detonation Initiation: Computational modeling using Density Functional Theory (DFT) reveals that detonation is initiated by the rupture of the weakest bond in the molecule, known as the "trigger bond." Wiberg Bond Index (WBI) analyses demonstrate that the


 bond in nitrate esters has a lower activation energy for homolytic cleavage than the 

bond on the triazole ring [3][3]. Upon thermal or shock stimulus, the nitrate ester cleaves first, releasing a highly reactive

radical. This radical immediately oxidizes the adjacent alkyl backbone, creating a highly exothermic localized "hotspot" that shatters the stable triazole ring, releasing

gas and driving the macroscopic detonation wave.

G A N-Alkyl Nitrate Ester 5-Nitro-1,2,3-triazole B Thermal / Shock Stimulus A->B C O-NO2 Homolysis (Trigger Bond Cleavage) B->C Lowest WBI (Primary) D C-NO2 Homolysis (Secondary Cleavage) B->D Higher Activation Energy E NO2 Radical Release C->E D->E F Exothermic Backbone Decomposition (N2 Release) E->F Rapid Oxidation

Figure 2: Trigger bond homolysis and detonation pathway in nitrate ester functionalized triazoles.

Quantitative Energetic Profiling

To contextualize the performance of 5-nitro-1,2,3-triazole derivatives, their energetic metrics are compared against RDX (1,3,5-Trinitro-1,3,5-triazinane), the industry standard for secondary explosives. Note that carboxylate esters (like the methyl ester) are synthetic precursors and inherently possess lower energetic yields compared to their fully functionalized target salts or nitrate ester derivatives [4][4] [5][5].

CompoundDensity (

, g/cm³)
Detonation Velocity (

, m/s)
Detonation Pressure (

, GPa)
Decomposition Temp (

, °C)
RDX (Industry Standard)1.808,76235.0230
HANTT (N-Amino-5-nitro triazole deriv.)1.868,93132.2242
2-Amino-4,5-dinitro-1,2,3-2H-triazole 1.838,84336.2190
Methyl 5-nitro-1,2,3-triazole-4-carboxylate ~1.55< 7,000< 20.0> 250

Self-Validating Experimental Workflows

The following protocols detail the synthesis of 5-nitro-1,2,3-triazole esters. Safety Warning: All manipulations of energetic materials must be conducted behind a blast shield using grounded equipment to prevent electrostatic discharge (ESD).

Protocol A: Synthesis of Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Purpose: To synthesize a highly activated ester precursor for downstream energetic salt formulation.

  • Reagent Preparation: Suspend

    
     of 5-nitro-2H-1,2,3-triazole-4-carboxylic acid in 
    
    
    
    of strictly anhydrous methanol.
    • Causality: Anhydrous conditions are mandatory. The resulting ester is highly electrophilic due to the

      
       effect of the nitro group; any trace water will drive the equilibrium backward via premature hydrolysis.
      
  • Acid Catalysis: Slowly add

    
     of concentrated 
    
    
    
    dropwise at
    
    
    .
    • Causality:

      
       fully protonates the carboxylic acid, lowering the LUMO energy of the carbonyl carbon and facilitating nucleophilic attack by methanol.
      
  • Reflux & Shift: Heat the mixture to reflux (

    
    ) for 12 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Quenching: Cool to room temperature and pour the mixture over

    
     of crushed ice. Neutralize carefully with saturated 
    
    
    
    until
    
    
    .
  • Validation: Filter the resulting precipitate and recrystallize from ethanol.

    • Self-Validation Check: The reaction is successful if FTIR spectroscopy shows the complete disappearance of the broad carboxylic

      
       stretch (
      
      
      
      ) and the appearance of a sharp, intense ester carbonyl stretch at
      
      
      .
Protocol B: Synthesis of N-Alkyl Nitrate Esters of 5-Nitro-1,2,3-triazole

Purpose: To attach an explosophore directly to the triazole backbone.

  • Alkylation: React 4(5)-nitro-1,2,3-triazole with 2-bromoethanol in the presence of

    
     in DMF at 
    
    
    
    for 8 hours.
    • Causality of Regioselectivity: This basic alkylation yields a mixture of N1, N2, and N3 isomers[2][2]. The N2-isomer is typically the thermodynamic product due to minimized steric hindrance with the C4/C5 substituents.

  • Isolation: Extract the N2-isomer (2-(5-nitro-2H-1,2,3-triazol-2-yl)ethanol) via silica gel column chromatography.

  • Nitrate Esterification: Dissolve the isolated alcohol in

    
     of dichloromethane (DCM) and cool to 
    
    
    
    . Dropwise, add a pre-cooled mixture of fuming
    
    
    (100%) and concentrated
    
    
    (1:2 v/v).
    • Causality: The mixed acid generates the highly electrophilic nitronium ion (

      
      ), which attacks the pendant hydroxyl oxygen, forming the 
      
      
      
      trigger bond.
  • Validation: Quench in ice water, extract with DCM, and wash with brine.

    • Self-Validation Check: Differential Scanning Calorimetry (DSC) of the purified product will show a sharp exothermic decomposition peak corresponding to the

      
       homolysis, confirming the integration of the explosophore.
      

References

1. - Molecules / PMC[1] 2. - Molecules / MDPI[2] 3. - ODU Digital Commons[3] 4. - Thieme[4] 5. - Benchchem[5]

Sources

Theoretical Frameworks in the Electronic Structure of Nitrotriazoles: From Radiosensitization to Energetic Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitrotriazoles, particularly 3-nitro-1,2,4-triazole (3NTR) and its derivatives, occupy a unique intersection between medicinal chemistry and materials science. In oncology, they are investigated as potent hypoxic cell radiosensitizers; in defense, they serve as the backbone for next-generation, nitrogen-rich green energetic materials[1][2]. Understanding their behavior requires a rigorous theoretical analysis of their electronic structure. This whitepaper provides an in-depth mechanistic guide to the orbital dynamics, electron attachment pathways, and computational protocols necessary to accurately model nitrotriazole systems.

Electronic Structure & Orbital Dynamics: The Causality of Sensitization

To understand why nitrotriazoles outperform traditional compounds, we must analyze the causality behind their molecular orbital configurations. The native 1H-1,2,4-triazole (TR) molecule is a poor electron acceptor, possessing a near-zero vertical electron affinity (~0.07 eV)[1]. However, functionalizing the C3 position with a nitro group to form 3NTR fundamentally alters the electronic landscape, surging the vertical and adiabatic electron affinities to 1.01 eV and 1.55 eV, respectively[2].

The Mechanistic Cause: The 1,2,4-triazole ring contains an additional pyridine-type nitrogen atom compared to an imidazole ring. This highly electronegative nitrogen withdraws electron density from the


-system of the heterocyclic ring. When coupled with the strong inductive and resonance effects of the -NO

group, the overall

-density of the ring decreases drastically. This synergistic effect stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), making 3NTR an exceptionally potent electron acceptor[2][3]. Consequently, 3NTR exhibits a than traditional nitroimidazoles in hypoxic tumor environments[2][3].

Self-Validating Computational Protocol for Anion Formation

As a Senior Application Scientist, I mandate that theoretical models of electron attachment must be self-validating. Relying solely on basic Density Functional Theory (DFT) will yield catastrophic errors when modeling transient anions. Below is the step-by-step methodology required to achieve thermochemical accuracy.

Step-by-Step Methodology
  • Initial Geometry Optimization (B3LYP/aug-cc-pVTZ): Causality: When a molecule captures a low-energy electron, the extra electron often resides in a diffuse, loosely bound orbital (a dipole-bound state). Standard basis sets artificially compress this electron cloud. The augmented (aug-) diffuse functions are non-negotiable here, as they accurately model the spatial extent of the anion's electron density far from the nuclei[1][2].

  • Vibrational Frequency Analysis: Causality: This step is critical to confirm that the optimized geometries are true local minima (exhibiting zero imaginary frequencies) and to extract zero-point energy (ZPE) corrections, which are essential for calculating accurate adiabatic electron affinities[2].

  • High-Level Single-Point Energy Validation (CCSD(T)/aug-cc-pVTZ): Causality: While DFT is computationally efficient for geometry, it suffers from self-interaction errors that skew dissociation thresholds. Applying Coupled Cluster theory with Singles, Doubles, and perturbative Triples (CCSD(T)) on the DFT-optimized geometries recovers dynamic electron correlation, providing a "gold standard" validation for the reaction energies[1][2].

  • Excited State Analysis (TD-CAM-B3LYP): Causality: Time-dependent DFT utilizing a Coulomb-attenuating method (CAM) is required to correctly model long-range charge transfer and map the orbitals occupied by the attached electron in valence states[1][3].

CompWorkflow A 1. Geometry Optimization (B3LYP/aug-cc-pVTZ) B 2. Vibrational Frequency Analysis (ZPE Correction) A->B D 4. Excited State Analysis (TD-CAM-B3LYP) A->D C 3. Single-Point Energy (CCSD(T)/aug-cc-pVTZ) B->C E 5. Dissociation Pathway Mapping C->E D->E

Computational workflow for analyzing nitrotriazole electronic structures and dissociation pathways.

Mechanism of Low-Energy Electron Attachment & Dissociation

When 3NTR is exposed to low-energy electrons (< 2 eV), the electron initially populates the


(NO

) orbital in the ground state of the anion. This localized electron density forces the N–O bond lengths to stretch from ~1.21 Å to ~1.28 Å[3].

Counterintuitively, despite the presence of the bulky nitro group, the primary dissociation channel is not the loss of NO


. The  is the direct dissociation of a hydrogen radical via a single N-H bond cleavage, yielding the [3NTR-H]

anion[1][2]. This empirical and theoretical finding highlights the pronounced structural stability of the triazole ring against electron attachment-induced cleavage, a stark contrast to the highly fragile imidazole rings found in older radiosensitizers[1][2].

Dissociation N Neutral 3NTR (Ground State) EA Low-Energy Electron Attachment (< 2 eV) N->EA A 3NTR Anion (Dipole-Bound State) EA->A D1 Channel 1:[3NTR-H]⁻ + H• (Main Pathway) A->D1 N-H Cleavage D2 Channel 2: Triazole Radical + NO₂⁻ (Secondary Pathway) A->D2 C-NO₂ Cleavage

Logical relationship of electron attachment and subsequent dissociation channels in 3NTR.

Energetic Properties, Stability, and Optical Characteristics

In the realm of energetic materials, the C-NO


 bond acts as the critical "trigger bond" for detonation[4]. Theoretical investigations reveal a fascinating method for stabilizing these compounds: complexation. When the nitro group of a nitro-1,2,4-triazole forms an intermolecular hydrogen bond (e.g., with HF) or interacts with a cation (e.g., Na

), electron density shifts heavily toward the C-NO

bond. This shift significantly increases the Bond Dissociation Energy (BDE), thereby of the material without sacrificing its energy density[5].

Furthermore, TD-DFT calculations on complex dinitro-triazole derivatives, such as 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), reveal profound optical absorbance anisotropy. The maximum absorbance is strictly localized on the (0,0,1) crystal plane, governed by the specific coplanarity of the N-N-H and N-O-N structural motifs[6][7]. This orbital behavior is paramount when designing fluorescent matrix materials for explosive detection.

Quantitative Data Summaries

Table 1: Calculated Electron Affinities and Dissociation Thresholds

Molecule Vertical EA (eV) Adiabatic EA (eV) Main Dissociation Channel Threshold Energy (eV)
1H-1,2,4-triazole (TR) ~0.07 ~0.08 [TR-H]⁻ + H• ~1.25

| 3-nitro-1,2,4-triazole (3NTR) | 1.01 | 1.55 |[3NTR-H]⁻ + H• | ~0.00 (Exothermic) |

Table 2: Optical and Orbital Characteristics of Dinitro-Triazole Derivatives

Compound Minimum N-Orbital Energy (eV) Maximum Absorption (λmax, nm) Primary Absorbance Plane
DNBT -24.521 225 (0,0,1)
DNAF -25.075 228 (0,0,1)

| DNTO | -24.215 | 201 | (0,0,1) |

References

  • Saqib, M., Izadi, F., Isierhienrhien, L. U., Ončák, M., & Denifl, S. "Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment." Physical Chemistry Chemical Physics, 2023, 25, 13892-13901.[Link]

  • Lyu, R., et al. "Exploration for the Optical Properties and Fluorescent Prediction of Nitrotriazole and Nitrofurazan: First-Principles and TD-DFT Calculations." ACS Omega, 2022, 7(23), 19694–19705.[Link]

  • Wang, Y., & Shi, W.-J. "A B3LYP AND MP2(FULL) THEORETICAL INVESTIGATION INTO THE C–NO2 BOND STRENGTH UPON THE FORMATION OF HF OR Na+ COMPLEX INVOLVING THE NITRO GROUP OF NITRO-1,2,4-TRIAZOLE." Journal of Theoretical and Computational Chemistry, 2013, 12(05), 1350043.[Link]

Sources

The 1,2,3-Triazole Scaffold in Drug Discovery: Mechanistic Foundations and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of 1,2,3-Triazoles

In contemporary medicinal chemistry, the 1,2,3-triazole heterocycle has cemented its status as a highly versatile and 1[1]. Although entirely absent in nature, this five-membered ring is highly valued by drug development professionals for its exceptional metabolic stability, strong dipole moment, and capacity to act as a rigid bioisostere for amide bonds, esters, and carboxylic acids. By effectively participating in hydrogen bonding and dipole-dipole interactions, 1,2,3-triazoles seamlessly link disparate pharmacophores, optimizing both the pharmacodynamics and pharmacokinetics of 2[2].

The uncatalyzed Huisgen 1,3-dipolar cycloaddition between azides and alkynes requires elevated temperatures and yields a near 1:1 mixture of 1,4- and 1,5-regioisomers, severely limiting its utility in precise drug design[3]. The advent of transition-metal catalysis revolutionized this landscape, yielding the quintessential "Click Chemistry" reactions that allow scientists to assemble complex molecular architectures with unprecedented regiocontrol.

Mechanistic Foundations of Triazole Synthesis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction accelerates the cycloaddition rate by an astonishing


 to 

times compared to the thermal process, operating efficiently in aqueous conditions and yielding exclusively the3[3].

Causality of the Mechanism: The reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it involves a stepwise, dinuclear copper mechanism. Coordination of Cu(I) to the terminal alkyne lowers the pKa of the terminal proton, facilitating the formation of a


-bound copper acetylide. A second Cu(I) atom coordinates via 

-interactions, forming a dinuclear complex. This dual-metal activation is critical; it stabilizes the incoming azide, orienting it for a regioselective nucleophilic attack that forms the first C-N bond. Subsequent ring closure forms a six-membered metallacycle, which undergoes 4 to release the 1,4-triazole[4].

CuAAC_Mechanism A Terminal Alkyne + Cu(I) B σ-Bound Copper Acetylide A->B -H+ C Dinuclear Cu Intermediate (π-Bound Cu) B->C +Cu(I) D Azide Coordination C->D +Organic Azide E Six-Membered Metallacycle D->E C-N Bond Formation F Ring Contraction (Triazolyl-Copper) E->F Reductive Elimination G Protonolysis & 1,4-Triazole Release F->G +H+ G->A Catalyst Regeneration

Figure 1: Stepwise dinuclear mechanism of the CuAAC reaction.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

While CuAAC is restricted to terminal alkynes and yields 1,4-isomers, the ruthenium-catalyzed variant (RuAAC) provides access to5 and accommodates both terminal and internal alkynes[5].

Causality of the Mechanism: The RuAAC mechanism diverges fundamentally from CuAAC. Utilizing catalysts like Cp*RuCl(PPh


)

, the reaction proceeds via the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle. The initial carbon-nitrogen bond forms between the electronegative carbon of the alkyne and the electrophilic terminal nitrogen of the azide. 6 then yields the 1,5-triazole[6].

Regioselectivity Start Azide + Alkyne Cu Cu(I) Catalyst (CuAAC) Start->Cu Terminal Alkynes Only Ru Ru(II) Catalyst (RuAAC) Start->Ru Terminal & Internal Alkynes Prod1 1,4-Disubstituted 1,2,3-Triazole Cu->Prod1 Dinuclear Mechanism Prod2 1,5-Disubstituted 1,2,3-Triazole Ru->Prod2 Oxidative Coupling

Figure 2: Regioselectivity divergence between CuAAC and RuAAC pathways.

Comparative Data: CuAAC vs. RuAAC

To aid in experimental design, the quantitative and qualitative differences between the two primary catalytic pathways are summarized below:

FeatureCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Regioselectivity 1,4-disubstituted1,5-disubstituted
Alkyne Scope Terminal alkynes onlyTerminal and internal alkynes
Reaction Rate Accel.

to

vs thermal
High, but requires thermal energy
Catalyst Examples CuSO

+ Na Ascorbate, CuBr
CpRuCl(PPh

)

, CpRuCl(COD)
Optimal Solvents Aqueous/Protic (e.g., t-BuOH/H

O)
Anhydrous/Aprotic (e.g., Dioxane, Toluene)
Atmosphere Aerobic (with reducing agent)Inert (Argon/Nitrogen)

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis in drug discovery workflows, the following protocols have been designed with built-in validation steps.

Protocol 1: High-Yield CuAAC for Pharmacophore Ligation

Objective: Synthesize a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an organic azide.

Causality in Reagent Selection : Sodium ascorbate is used in slight excess to reduce Cu(II) to the active Cu(I) species in situ and prevent oxidative homocoupling of alkynes (Glaser coupling)[3]. The t-BuOH/H


O mixture ensures the solubility of both organic substrates and inorganic salts.

Step-by-Step Methodology :

  • Preparation : Dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in 5 mL of t-BuOH in a round-bottom flask.

  • Aqueous Catalyst Generation : In a separate vial, dissolve CuSO

    
    ·5H
    
    
    
    O (0.05 mmol, 5 mol%) in 2.5 mL of deionized water. Add sodium ascorbate (0.1 mmol, 10 mol%) dissolved in 2.5 mL of water.
    • Validation Check: The solution must immediately transition from blue (Cu

      
      ) to pale yellow/colorless, confirming the successful generation of the active Cu(I) catalyst.
      
  • Reaction Initiation : Add the aqueous catalyst mixture dropwise to the organic solution under vigorous stirring at room temperature.

  • Monitoring : Stir the mixture for 2-12 hours.

    • Validation Check: Monitor the reaction via TLC or FT-IR. The complete disappearance of the strong azide stretching band (~2100 cm⁻¹) is a definitive, self-validating marker of reaction completion.

  • Workup : Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
    • Validation Check: Pure triazole products often precipitate directly from the aqueous mixture upon dilution, allowing isolation by simple filtration without the need for column chromatography[3].

Protocol 2: Regioselective RuAAC for 1,5-Disubstituted Triazoles

Objective: Synthesize a 1,5-disubstituted 1,2,3-triazole using an internal or terminal alkyne.

Causality in Reagent Selection : Protic solvents severely inhibit RuAAC; therefore, strictly anhydrous, aprotic solvents (e.g., dioxane, toluene) are required. CpRuCl(PPh


)

is chosen over CpRuCl(COD) due to its lower sensitivity to atmospheric oxygen, though inert conditions are still recommended to maximize catalyst turnover[6].

Step-by-Step Methodology :

  • Inert Atmosphere Setup : Flame-dry a Schlenk flask, evacuate, and purge with Argon three times.

  • Reagent Loading : Add the alkyne (1.0 mmol), azide (1.0 mmol), and Cp*RuCl(PPh

    
    )
    
    
    
    (0.02 mmol, 2 mol%) to the flask against a positive flow of Argon.
  • Solvent Addition : Inject 5 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Thermal Activation : Heat the reaction mixture to 60-80°C using an oil bath.

    • Validation Check: Unlike CuAAC, the inert nature of Ru catalysts necessitates thermal energy to overcome the activation barrier for the initial oxidative coupling step[6].

  • Monitoring and Workup : Stir for 12-24 hours. Monitor via LC-MS. Upon completion, cool to room temperature, concentrate under reduced pressure, and purify the residue via silica gel flash chromatography to isolate the 1,5-isomer.

References

  • Comprehensive review on natural pharmacophore tethered 1,2,3-triazoles as active pharmaceuticals.NIH / Chemical Biology & Drug Design.
  • Click Chemistry Azide-Alkyne Cycloaddition: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).Organic Chemistry Portal.
  • Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.ACS Omega.
  • 1,2,3-triazole scaffold in recent medicinal applications: synthesis and anticancer potentials.Clockss / Heterocycles.
  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids.Chemical Reviews / ACS.
  • On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts?NIH / Langmuir.

Sources

Methodological & Application

Advanced Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Triazole Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click chemistry" reaction, independently reported by the groups of K. Barry Sharpless and Morten Meldal in 2002[1][2]. While the classical thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields an equimolar mixture of 1,4- and 1,5-disubstituted regioisomers, the introduction of a Copper(I) catalyst accelerates the reaction rate by up to seven orders of magnitude and exclusively yields the 1,4-disubstituted 1,2,3-triazole[2][3].

As a Senior Application Scientist, it is critical to understand that CuAAC is not merely a catalyzed variant of the Huisgen cycloaddition; it proceeds via a completely distinct, stepwise mechanism. The reaction relies on the formation of a dinuclear Copper(I) acetylide intermediate [1]. This mechanistic divergence is the root cause of its strict 1,4-regioselectivity and its ability to proceed under mild, aqueous conditions—making it an indispensable tool in modern drug discovery, PROTAC synthesis, and bioorthogonal labeling[4][5].

CuAAC Mechanistic Pathway

CuAAC_Mechanism Cu_Cat Cu(I) Catalyst (from CuSO4 + Ascorbate) Pi_Complex Cu(I)-Alkyne π-Complex Cu_Cat->Pi_Complex + Alkyne Alkyne Terminal Alkyne Alkyne->Pi_Complex Azide Organic Azide Metallocycle Cu-Metallacycle Intermediate Azide->Metallocycle Acetylide Dinuclear Cu(I) Acetylide Pi_Complex->Acetylide Deprotonation + 2nd Cu(I) Acetylide->Metallocycle + Azide Triazole 1,4-Disubstituted 1,2,3-Triazole Metallocycle->Triazole Ring Contraction & Protonation Triazole->Cu_Cat Catalyst Regeneration

Figure 1: The stepwise, dinuclear catalytic cycle of the CuAAC reaction.

Experimental Design: Causality in Reagent Selection

A robust CuAAC protocol is a self-validating system where every reagent serves a specific chemical or protective purpose. Simply mixing copper, ascorbate, and substrates often leads to poor yields or biomolecular degradation.

The Copper Source and Reductant

While Cu(I) salts (e.g., CuI, CuBr) can be used, they are prone to rapid oxidation and disproportionation in aqueous media[2]. The gold standard is generating Cu(I) in situ by reducing Copper(II) Sulfate (CuSO₄) with Sodium Ascorbate .

  • Causality: Ascorbate maintains a steady-state concentration of the active Cu(I) species. If Cu(I) oxidizes to Cu(II), the excess ascorbate immediately reduces it back, ensuring the catalytic cycle does not stall[5].

Ligand Selection: THPTA vs. TBTA

Unchelated Cu(I) generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which degrades proteins and nucleic acids[6]. Ligands accelerate the reaction and stabilize the Cu(I) oxidation state.

  • TBTA (Tris(benzyltriazolylmethyl)amine): Highly hydrophobic. Ideal for small-molecule synthesis in organic solvents (e.g., DMSO, DMF, or tert-butanol/water mixtures)[7].

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): Highly water-soluble. It acts as a sacrificial reductant and shields biomolecules from ROS, making it mandatory for live-cell labeling and bioconjugation[6][8].

The Role of Aminoguanidine in Bioconjugation

When sodium ascorbate reduces Cu(II), it oxidizes into dehydroascorbate, a potent electrophile that rapidly hydrolyzes into reactive dicarbonyls (e.g., 2,3-diketogulonate). These byproducts covalently crosslink lysine and arginine residues, causing protein aggregation[6].

  • Causality: Aminoguanidine is added as a sacrificial scavenger. It reacts with these dicarbonyls before they can attack the protein, preserving the structural integrity of the biomolecule[6][9].

Table 1: Optimization Parameters for CuAAC Ligands
LigandSolubilityPrimary ApplicationRecommended Cu:Ligand RatioKey Advantage
TBTA Organic SolventsSmall-molecule drug synthesis1:1 to 1:2High catalytic turnover in organic media.
THPTA AqueousProtein/Oligonucleotide bioconjugation1:5Protects biomolecules from ROS; water-soluble.
BTTAA AqueousLive-cell labeling1:2 to 1:6Superior reaction kinetics in highly dilute biological environments.

Standard Operating Protocols

Protocol A: Small-Molecule Triazole Synthesis (Drug Discovery)

Use this protocol for synthesizing pharmacophore isosteres or linking PROTAC ligands.

Materials: Terminal alkyne, organic azide, CuSO₄·5H₂O, Sodium Ascorbate, TBTA, Solvent (e.g., 1:1 t-BuOH/H₂O). Procedure:

  • Substrate Preparation: Dissolve the terminal alkyne (1.0 eq, 0.5 mmol) and organic azide (1.0 eq, 0.5 mmol) in 5 mL of a 1:1 mixture of t-BuOH and H₂O.

  • Catalyst Complexation: In a separate vial, mix CuSO₄·5H₂O (0.05 eq, 25 µmol) and TBTA (0.05 eq, 25 µmol) in 1 mL of solvent. Note: Pre-mixing the copper and ligand is critical to prevent the formation of inactive copper clusters.

  • Initiation: Add the Cu/TBTA complex to the substrate solution.

  • Reduction: Add freshly prepared Sodium Ascorbate (0.1 eq, 50 µmol) to the reaction mixture. Causality: Always add ascorbate last. Adding it before the ligand can lead to rapid Cu(I) disproportionation.

  • Incubation: Stir at room temperature for 2–12 hours. Monitor via TLC or LC-MS.

  • Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Bioorthogonal Protein Labeling (Bioconjugation)

Use this protocol for attaching fluorophores, PEG chains, or drugs to azide-modified proteins.

Materials: Azide-modified protein (in PBS, pH 7.4), Alkyne-fluorophore, CuSO₄, THPTA, Aminoguanidine, Sodium Ascorbate.

Bioconjugation_Workflow Step1 1. Prepare Catalyst CuSO4 + THPTA (1:5) Step4 4. Initiate Reaction Add Na-Ascorbate Step1->Step4 Cu(II)-Ligand Complex Step2 2. Mix Substrates Azide-Protein + Alkyne Step3 3. Add Scavenger Aminoguanidine Step2->Step3 Step3->Step4 Step5 5. Purification Size-Exclusion Step4->Step5 1-4h Incubation RT, Protect from light

Figure 2: Step-by-step workflow for bioorthogonal protein labeling via CuAAC.

Procedure:

  • Catalyst Preparation: Premix 10 µL of 20 mM CuSO₄ with 50 µL of 50 mM THPTA (1:5 molar ratio). Incubate at room temperature for 5 minutes. Causality: The 1:5 ratio ensures all copper is fully chelated, preventing ROS-mediated protein degradation[6][9].

  • Reaction Assembly: In a microcentrifuge tube, combine:

    • Azide-modified protein (e.g., 2 mg/mL, 100 µL)

    • Alkyne-probe (10–50 molar equivalents relative to protein)

  • Scavenger Addition: Add Aminoguanidine to a final concentration of 5 mM. Mix gently.

  • Catalyst Addition: Add the pre-mixed CuSO₄/THPTA complex to achieve a final Cu concentration of 0.1 – 0.5 mM[7][9].

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM. Mix gently by pipetting.

  • Incubation: Rotate end-over-end at room temperature for 1–2 hours.

  • Purification: Remove excess reagents using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS.

Applications in Drug Development

The 1,4-disubstituted 1,2,3-triazole is not just a passive linker; it is a highly stable, aromatic heterocycle that acts as a robust pharmacophore.

  • Bioisosterism: The triazole ring is a recognized bioisostere for amide bonds, esters, and various heterocycles. It is highly resistant to metabolic cleavage (e.g., proteases, esterases), making it ideal for enhancing the pharmacokinetic half-life of peptide-based drugs[4][10].

  • Targeted Therapeutics: CuAAC is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the triazole serves as a rigid, defined linker between the E3 ligase ligand and the target protein binder, optimizing the spatial geometry required for ternary complex formation[11][12].

References

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry.[Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health (PMC).[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology (SciSpace).[Link]

  • CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review. RSC Advances.[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Advances.[Link]

  • Click reagents (THPTA, Copper Sulfate, Sodium Ascorbate). Synvenio.[Link]

Sources

Application Note: Reduction of the Nitro Group on a Triazole Ring to an Amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of the nitro group on a 1,2,4-triazole ring (e.g., 3-nitro-1H-1,2,4-triazole) to its corresponding primary amine is a critical transformation in the development of energetic materials, [1], and [2].

As a Senior Application Scientist, I have observed that while the triazole ring is remarkably compared to imidazoles[3], the reduction of its nitro group requires precise control. The electron-deficient nature of the triazole ring lowers the reduction potential of the nitro group (approx. -0.55 V)[1]. If the catalytic system or proton-coupled electron transfer is not optimized, the reaction is highly susceptible to stalling at intermediate reduction states. This guide provides field-proven, self-validating protocols to ensure quantitative conversion to the aminotriazole.

Mechanistic Causality & The Haber-Lukashevich Pathway

To successfully reduce a nitrotriazole, one must understand the causality of the intermediate states. The reduction follows the classical [4], proceeding via sequential two-electron transfers.

  • Nitro to Nitroso: The initial reduction is rapid but generates a highly reactive nitroso species.

  • Nitroso to Hydroxylamine: This step is also kinetically favored.

  • Hydroxylamine to Amine: The final deoxygenation of the hydroxylamine to the primary amine is the rate-limiting step . Inadequate hydrogen pressure, poor solvent choice, or catalyst poisoning will cause the reaction to stall here, leading to complex mixtures and poor yields.

HaberMechanism N1 Nitro-Triazole (-NO2) N2 Nitroso-Triazole (-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (-NHOH) N2->N3 +2e-, +2H+ N4 Amino-Triazole (-NH2) N3->N4 +2e-, +2H+ -H2O

Fig 1: Haber-Lukashevich reduction pathway from nitro to amine via nitroso and hydroxylamine.

Methodology Selection Matrix

Choosing the correct reduction method depends entirely on the functional groups present on the triazole substrate. Use the following quantitative matrix to select your approach:

MethodologyReagents & ConditionsAdvantagesLimitationsIdeal Substrate Profile
Catalytic Hydrogenation 10% Pd/C, H₂ (1-4 atm), MeOH, RTClean reaction profile; simple workup (filtration); high atom economy.Incompatible with reducible functional groups (halogens, alkynes, benzyl ethers).Unfunctionalized or simple alkyl/aryl-substituted nitrotriazoles.
Mild Metal-Mediated Fe powder, NH₄Cl, EtOH/H₂O, 80 °CHigh chemoselectivity; preserves halogens and protecting groups.Generates iron oxide sludge; extraction can be tedious.Halogenated or highly functionalized nitrotriazoles.
Strong Metal-Mediated SnCl₂·2H₂O, EtOH, RefluxRobust; drives reduction past the hydroxylamine stall efficiently.Tin toxicity; requires basic workup to precipitate tin salts.Substrates notoriously prone to hydroxylamine stalling.

Experimental Workflows

Workflow Step1 1. Substrate Prep Dissolve Nitrotriazole in MeOH/EtOH Step2 2. Catalyst Addition Add 10% Pd/C under N2 atmosphere Step1->Step2 Step3 3. Hydrogenation Purge with H2, stir at RT (1-4 atm) Step2->Step3 Step4 4. IPC Monitoring Check LC-MS for hydroxylamine clearance Step3->Step4 Step5 5. Filtration Filter through Celite pad to remove Pd/C Step4->Step5 Step6 6. Purification Concentrate and recrystallize Step5->Step6

Fig 2: Standard workflow for the Pd/C catalytic hydrogenation of nitrotriazoles.

Detailed Step-by-Step Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

Best for standard, non-halogenated nitrotriazoles.

Causality Note: Methanol is chosen as the solvent because it provides excellent solubility for both the starting nitrotriazole and hydrogen gas, facilitating optimal mass transfer at the palladium surface.

  • Substrate Preparation: Dissolve the 3-nitro-1,2,4-triazole derivative (1.0 equiv, e.g., 10 mmol) in anhydrous Methanol (0.1 M concentration) in a heavy-walled hydrogenation flask.

  • Inert Atmosphere: Purge the solution with Nitrogen (N₂) gas for 5 minutes to displace dissolved oxygen.

  • Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate). Do not add dry Pd/C to a methanol solution in the presence of oxygen, as it is highly pyrophoric.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas three times. Pressurize the vessel to 1–4 atm of H₂ (depending on substrate steric hindrance) and stir vigorously at room temperature for 4–12 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Action: Withdraw a 50 µL aliquot, filter through a syringe filter, and analyze via LC-MS.

    • Validation: Look for the target mass

      
      . If a persistent peak at 
      
      
      
      is observed, the reaction has stalled at the hydroxylamine intermediate.
    • Correction: Do not quench. Add an additional 5% w/w of Pd/C, increase H₂ pressure by 1 atm, and stir for another 4 hours.

  • Workup: Once validated as complete, purge the flask with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-amino-1,2,4-triazole. Purify via recrystallization or flash chromatography if necessary.

Protocol B: Iron-Mediated Reduction (Fe/NH₄Cl)

Best for chemoselective reduction in the presence of halogens or reducible protecting groups.

Causality Note: NH₄Cl is used instead of HCl because it acts as a mild, buffered proton source. This prevents the acid-catalyzed hydrolysis of sensitive functional groups or ring-opening side reactions that can occur in highly acidic media.

  • Substrate & Reagent Mixing: In a round-bottom flask, dissolve the nitrotriazole (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).

  • Addition of Reductants: Add Iron powder (325 mesh, 5.0–10.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0–10.0 equiv).

  • Thermal Activation: Attach a reflux condenser and heat the vigorously stirred mixture to 80 °C (reflux). The high temperature is required to overcome the activation energy barrier of the solid-liquid phase reaction. Stir for 2–4 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Action: Spot the reaction on a TLC plate (Eluent: EtOAc/Hexane).

    • Validation: The disappearance of the high-Rf nitro spot and the appearance of a low-Rf, ninhydrin-active amine spot confirms completion. If the solution turns deep orange/red, nitroso/azo dimers are forming due to insufficient electron transfer.

    • Correction: Add an additional 2.0 equiv of Fe powder and continue refluxing.

  • Workup: While the mixture is still hot , filter it through a pad of Celite to remove the iron oxide sludge. Causality: If allowed to cool, the iron oxides will trap the newly formed aminotriazole, drastically reducing yield.

  • Isolation: Concentrate the filtrate to remove Ethanol. Extract the remaining aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the amine.

Safety & Energetic Hazards

  • Energetic Potential: Triazoles substituted with nitro groups are structurally related to energetic materials and explosives. Never heat nitrotriazoles to dryness under high temperatures, and avoid striking or shocking the solid material.

  • Pyrophoric Catalysts: Palladium on Carbon (Pd/C) can ignite solvent vapors if exposed to air while dry. Always keep the catalyst wet and purge vessels with inert gas before introducing hydrogen.

References

  • Title: Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Source: RSC Physical Chemistry Chemical Physics (2023). URL: [Link]

  • Title: Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Source: Oriental Journal of Chemistry (2019). URL: [Link]

  • Title: Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents. Source: NIH / PubMed Central (2015). URL: [Link]

  • Title: Synthesis, Radiolabeling and Biological Evaluation of Propylene Amine Oxime Complexes Containing Nitrotriazoles as Hypoxia Markers. Source: MDPI Molecules (2012). URL: [Link]

Sources

Application Note: Chemoselective Functionalization of the Carboxylate Group in Methyl 5-Nitro-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Scope

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS: 145769-56-8 / 524036-06-4) is a highly versatile, electron-deficient heterocyclic scaffold. In medicinal chemistry, the 1,2,3-triazole ring acts as a robust bioisostere for amide bonds, while the nitro group serves as both a powerful electron-withdrawing group (EWG) and a synthetic handle for further derivatization (e.g., reduction to amino-triazoles) .

Functionalizing the C4-carboxylate group—whether through hydrolysis, amidation, or reduction—is a critical step in building triazole-based peptidomimetics and pharmacophores. However, the presence of the C5-nitro group introduces significant chemoselectivity challenges. This guide provides field-proven, self-validating protocols to selectively transform the methyl ester while preserving the integrity of the nitro-triazole core.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold requires a deep understanding of its unique electronic environment. Do not treat this molecule as a standard aliphatic ester; its reactivity is governed by the following principles:

  • Hyper-Electrophilicity of the Ester: The synergistic electron-withdrawing effects of the aromatic triazole core and the C5-nitro group make the carbonyl carbon of the methyl ester exceptionally electrophilic. While this accelerates nucleophilic attack, it also dramatically lowers the activation energy for unwanted side reactions.

  • Risk of Nucleophilic Aromatic Substitution (SNAr): The C5-nitro group is an excellent leaving group. In the presence of strong, hard nucleophiles (e.g., unhindered primary amines or alkoxides at elevated temperatures), nucleophiles may attack the C5 position, displacing the nitro group entirely. Causality: To prevent SNAr, reactions must be strictly temperature-controlled (0 °C to ambient) and utilize precisely metered nucleophilic delivery (e.g., Lewis acid-activated amines) .

  • Chemoselectivity in Reduction: Standard ester reducing agents like Lithium Aluminum Hydride (LiAlH4) will indiscriminately reduce the C5-nitro group to an azo, hydroxylamine, or primary amine derivative. Causality: To selectively reduce the ester to an alcohol, milder hydride donors such as Sodium Borohydride (NaBH4) in methanol must be employed. Methanol enhances the reducing power of NaBH4 via the formation of reactive alkoxyborohydride species, which are sufficient to reduce the highly activated ester at 0 °C without touching the nitro group.

  • Bypassing Steric/Electronic Hindrance in Amidation: Direct amidation of the methyl ester with amines can be sluggish and invites SNAr degradation. Utilizing an air-stable source of trimethylaluminum (AlMe3) complexed with DABCO activates the amine into a highly nucleophilic aluminum-amide species. Causality: This allows for rapid, direct amidation of the ester at 0 °C, bypassing the need for a two-step hydrolysis/peptide-coupling sequence, which is often hindered by the adjacent nitro group .

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three primary divergent pathways from the methyl ester.

TransformationTarget Functional GroupReagents & CatalystTemp (°C)Time (h)Typical YieldChemoselectivity (Ester vs. Nitro)
Hydrolysis Carboxylic AcidLiOH·H₂O, THF/H₂O (3:1)0 to 202.0>90%Excellent; mild base prevents SNAr
Amidation CarboxamideR-NH₂, AlMe₃/DABCO, Toluene0 to 254.075-85%High; Al-activation avoids heating
Reduction Primary AlcoholNaBH₄, Anhydrous MeOH01.580-88%Excellent; avoids nitro reduction

Mandatory Visualization: Divergent Synthetic Workflow

G SM Methyl 5-nitro-2H-1,2,3- triazole-4-carboxylate (Starting Material) Acid 5-Nitro-2H-1,2,3- triazole-4-carboxylic acid (Hydrolysis Product) SM->Acid LiOH, THF/H2O 0 °C to RT Amide 5-Nitro-2H-1,2,3- triazole-4-carboxamides (Amidation Product) SM->Amide R-NH2, AlMe3/DABCO Toluene, 0 °C to RT Alcohol (5-Nitro-2H-1,2,3- triazol-4-yl)methanol (Reduction Product) SM->Alcohol NaBH4, MeOH 0 °C

Divergent functionalization pathways of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate.

Experimental Protocols

Protocol A: Mild Alkaline Hydrolysis to 5-Nitro-2H-1,2,3-triazole-4-carboxylic acid

This protocol uses Lithium Hydroxide (LiOH) rather than NaOH/KOH to provide a milder hydroxide source, preventing degradation of the triazole ring.

  • Preparation: Dissolve methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (1.0 eq, 5.0 mmol) in a 3:1 mixture of THF/H₂O (20 mL).

  • Initiation: Cool the vigorously stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add LiOH·H₂O (1.1 eq, 5.5 mmol) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Self-Validation: Monitor by TLC (Hexane/EtOAc 1:1); the highly UV-active starting material spot (Rf ~0.6) should completely disappear.

  • Work-up: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 10 mL H₂O and cool to 0 °C.

  • Isolation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure carboxylic acid.

Protocol B: Direct Amidation via Lewis Acid Catalysis (AlMe₃/DABCO)

This protocol adapts the Novak/Ranu method for unactivated esters, utilizing DABCO to stabilize AlMe₃, ensuring safe handling and preventing SNAr at the nitro group.

  • Catalyst Complexation: In an oven-dried flask under N₂, dissolve 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq, 6.0 mmol) in dry toluene (15 mL). Cool to 0 °C.

  • Activation: Dropwise, add trimethylaluminum (AlMe₃, 2.0 M in toluene, 2.4 eq, 12.0 mmol). Stir for 30 minutes at 0 °C to form the DABCO-AlMe₃ complex.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq, 6.0 mmol) dropwise. Stir for 1 hour at 0 °C to generate the active aluminum-amide species.

  • Coupling: Add methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (1.0 eq, 5.0 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly quench by dropwise addition of 1M HCl (10 mL) to destroy unreacted AlMe₃ (Caution: Exothermic gas evolution).

  • Isolation: Extract with EtOAc (3 × 20 mL). Wash organics with saturated NaHCO₃ and brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Protocol C: Chemoselective Reduction to (5-Nitro-2H-1,2,3-triazol-4-yl)methanol

This protocol leverages the synergistic reducing power of NaBH₄ in methanol to reduce the ester while leaving the sensitive nitro group intact.

  • Preparation: Dissolve methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (1.0 eq, 5.0 mmol) in anhydrous methanol (25 mL) under an N₂ atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool strictly to 0 °C.

  • Reduction: Add NaBH₄ (2.5 eq, 12.5 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas and prevent temperature spikes.

  • Reaction: Stir the mixture at 0 °C for 1.5 hours. Self-Validation: The reaction must remain cold; if the temperature rises above 10 °C, the risk of nitro-group reduction (evidenced by a deep color change to dark orange/red) increases significantly.

  • Work-up: Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl (10 mL). Stir for 15 minutes.

  • Isolation: Evaporate the methanol under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 × 20 mL). Wash with brine, dry over MgSO₄, and concentrate to afford the target alcohol.

References

  • Sharma, D. K., et al. "1,2,3-Triazole Carboxamide Derivatives as Novel Prospective Anticancer Agents: Synthesis, Characterization and In-silico Studies." International Journal of Pharmaceutical Sciences and Drug Research, 2024. URL:[Link]

  • Buckner, F. S., et al. "Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi." National Center for Biotechnology Information (PMC). URL:[Link]

Application Note: High-Throughput Assessment of Antimicrobial Activity in Novel Triazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Triazoles (specifically 1,2,3- and 1,2,4-triazole scaffolds) have emerged as highly versatile pharmacophores in the development of next-generation antimicrobial agents. Their unique structural geometry allows them to act as stable linkage units that mimic amide bonds, facilitating strong hydrogen bonding and dipole interactions with diverse biological targets[1][2].

The mechanistic efficacy of triazole derivatives is notably multimodal. In fungal pathogens, triazoles primarily target and inhibit sterol 14-α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, leading to membrane depolarization and cell death[1]. In bacterial strains, novel 1,2,3-triazole hybrids have been engineered to inhibit critical enzymes such as dihydrofolate reductase (DHFR) and DNA gyrase, thereby arresting thymidylate biosynthesis and chromosomal DNA replication[2].

MOA cluster_fungi Antifungal Pathway cluster_bacteria Antibacterial Pathway Triazole Triazole Derivative Target1 Sterol 14-α-demethylase Triazole->Target1 Inhibits Target2 DHFR / DNA Gyrase Triazole->Target2 Inhibits Effect1 Membrane Disruption Target1->Effect1 Causes Effect2 DNA Synthesis Inhibition Target2->Effect2 Causes

Triazole derivatives dual mechanism targeting fungal and bacterial survival pathways.

Experimental Design: Causality & Methodological Choices

When evaluating the antimicrobial efficacy of novel synthetic compounds, the choice of assay dictates the reliability of the data. While the disk diffusion method is frequently used for preliminary screening, it is heavily dependent on the diffusion rate of the compound through the agar matrix. Because many novel triazole derivatives and their metal chelates are highly lipophilic, they diffuse poorly in agar, often resulting in false-negative susceptibility profiles[3].

The Broth Microdilution Advantage: To establish precise and reproducible Minimum Inhibitory Concentrations (MIC), the Clinical and Laboratory Standards Institute (CLSI) M07 broth microdilution protocol is the gold standard[4]. This liquid-phase assay ensures uniform exposure of the pathogen to lipophilic triazoles.

Colorimetric Enhancement: To eliminate the subjectivity of visually scoring turbidity (which can be confounded by compound precipitation), this protocol incorporates 2,3,5-Triphenyltetrazolium chloride (TTC)[5]. Causality: Metabolically active microorganisms utilize dehydrogenases to reduce the colorless TTC into a highly visible red formazan dye. A lack of color change definitively indicates growth inhibition, providing an objective, high-contrast MIC readout[5].

Quantitative Data Summary: MIC Profiles of Triazole Derivatives

The following table summarizes the benchmark quantitative data for various triazole classes against priority pathogens, demonstrating the broad-spectrum potential of these scaffolds.

Compound ClassSpecific DerivativeTarget OrganismMIC Range (µg/mL)Primary Mechanism
1,2,4-Triazole Fluconazole (Clinical Standard)Candida spp.0.125 - 6414-α-demethylase inhibition
1,2,3-Triazole Hybrid Nitroguaiacol ether (8e)[6]S. aureus (Gram +)8Membrane disruption / ROS
1,2,3-Triazole Hybrid Nitroguaiacol ether (8f)[6]P. aeruginosa (Gram -)16Membrane disruption / ROS
Triazole-Metal Chelate Alkyl-substituted Ru(II)[3]S. aureus (MRSA)4 - 16Cell division disruption

Self-Validating Protocol: Colorimetric Broth Microdilution Assay

To ensure the trustworthiness of the generated data, this protocol is designed as a self-validating system . Every microtiter plate must include three internal controls:

  • Sterility Control (Broth only): Validates aseptic technique. Any color change invalidates the plate.

  • Growth Control (Broth + Inoculum): Confirms the viability of the microbial suspension.

  • Quality Control (QC) Strain: Inclusion of standard CLSI QC strains (e.g., E. coli ATCC 25922) with known MIC ranges. If the MIC of the QC strain falls outside the acceptable CLSI range, the assay is voided[7].

Workflow Start Compound Prep (DMSO Stock) Dilution Serial Dilution in MHB Start->Dilution Incubation Incubation (37°C, 16-24h) Dilution->Incubation Inoculum Standardized Inoculum (0.5 McFarland) Inoculum->Dilution Add 50 µL Readout MIC Determination (TTC Colorimetric) Incubation->Readout

CLSI-compliant broth microdilution workflow utilizing TTC for colorimetric MIC readout.

Materials & Reagents
  • Mueller-Hinton Broth (MHB) (Cation-adjusted for specific strains).

  • Dimethyl sulfoxide (DMSO), cell-culture grade.

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (5 mg/mL in sterile water).

  • Standardized microbial strains (e.g., ATCC 25922, ATCC 29213).

Step-by-Step Methodology

Step 1: Compound Preparation & Dilution

  • Dissolve the synthesized triazole derivative in 100% DMSO to create a stock solution (e.g., 10 mg/mL). Causality: DMSO is required due to the high lipophilicity of triazole rings.

  • Perform a two-fold serial dilution of the compound in MHB across a 96-well plate (50 µL per well).

  • Critical Limit: Ensure the final concentration of DMSO in the test wells does not exceed 1% (v/v). Concentrations >1% exhibit inherent antimicrobial toxicity, which will artificially lower the apparent MIC[3].

Step 2: Inoculum Standardization

  • Select 3-5 well-isolated colonies from an overnight agar plate and suspend them in sterile saline.

  • Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in MHB to yield a working inoculum of

    
     CFU/mL. Causality: Standardizing the inoculum prevents the "inoculum effect," where an overly dense bacterial population overwhelms the drug, leading to false-positive resistance.
    

Step 3: Inoculation & Incubation

  • Dispense 50 µL of the working inoculum into each well containing 50 µL of the diluted triazole compound. (Final well volume = 100 µL; Final bacterial concentration = ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     CFU/mL).
    
  • Seal the plate to prevent evaporation and incubate at 37°C for 16 to 24 hours under aerobic conditions.

Step 4: Colorimetric MIC Determination

  • Following incubation, add 10 µL of the TTC solution (5 mg/mL) to all wells[5].

  • Incubate the plate in the dark at 37°C for an additional 1 to 2 hours.

  • Readout: Identify the MIC as the lowest concentration of the triazole derivative that remains completely clear (no red formazan formation). The growth control well must be distinctly red to validate the assay[5].

References

  • Progress and challenges in the development of triazole antimicrobials - National Center for Biotechnology Information (PMC).
  • Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry - ACS Bio & Med Chem Au.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Clinical and Laboratory Standards Institute (CLSI).
  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity - National Center for Biotechnology Information (PMC).
  • Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - ASM Journals.
  • Synthesis and antimicrobial activity of 1,2,3-triazole-tethered nitroguaiacol ethers - SciSpace.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride - Annals of Clinical Microbiology.

Sources

Application Note: ¹H and ¹³C NMR Assignment Strategies for Substituted Nitro-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Substituted nitro-triazoles represent a critical class of heterocyclic compounds with broad applications spanning high-energy density materials (HEDMs)[1] and potent pharmaceutical agents, particularly in the development of novel antifungal therapeutics[2]. However, the structural characterization of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy is frequently complicated by annular tautomerism and the low regioselectivity of N-alkylation reactions.

When 3-nitro-1,2,4-triazole is subjected to alkylation, the reaction typically yields a mixture of N1 and N2 (and occasionally N4) regioisomers[3]. Distinguishing between these isomers using standard 1D ¹H and ¹³C NMR is challenging due to the subtle electronic differences across the triazole ring.

The Causality of Chemical Shifts in Nitro-Triazoles

The presence of the strongly electron-withdrawing nitro (-NO₂) group at the C-3 position dictates the electronic environment of the heterocycle.

  • ¹³C NMR Deshielding: The C-3 carbon directly bonded to the nitro group experiences profound electron density depletion, shifting its resonance significantly downfield (typically ~163 ppm) compared to the C-5 carbon (~146 ppm)[4].

  • ¹H NMR Anisotropy: The H-5 proton is highly deshielded by both the heteroaromatic ring current and the inductive effect of the adjacent nitrogen atoms, typically appearing as a sharp singlet around δ 8.86 ppm in DMSO-d₆[4].

To unambiguously assign the regioisomers, researchers must rely on space-through interactions. Nuclear Overhauser Effect (NOE) difference spectroscopy is the most powerful tool for this purpose[5]. Irradiating the N-alkyl protons in the N1-isomer yields a positive NOE enhancement on the adjacent H-5 proton. Conversely, in the N2-isomer, the alkyl group is adjacent to the nitro-bearing C-3 carbon (which lacks a proton), resulting in an absence of NOE enhancement on the ring proton[6].

Quantitative Data: Chemical Shift Summaries

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for 3-nitro-1,2,4-triazole and its key N-substituted derivatives, providing a baseline for comparative assignment.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Regioisomer Indicator
3-Nitro-1H-1,2,4-triazole DMSO-d₆8.86 (s, 1H, H-5)163.1 (C-3), 146.3 (C-5)N/A (Tautomeric mixture)
1-Allyl-3-nitro-1,2,4-triazole DMSO-d₆8.70 (s, 1H, H-5)-NOE observed between Allyl-CH₂ and H-5
1-Allyl-5-nitro-1,2,4-triazole DMSO-d₆8.01 (s, 1H, H-3)-No NOE between Allyl-CH₂ and H-3
Bis(1-methyl-3-nitro-triazolyl)triazene DMSO-d₆7.01 (s, 2H), 3.64 (s, 3H, N-CH₃)158.9 (C-3), 156.4 (C-5), 34.4 (CH₃)NOE observed between N-CH₃ and H-5

Data synthesized from authoritative spectral assignments[4],[7], and[6].

Experimental Protocols

Protocol A: High-Resolution NMR Sample Preparation (Self-Validating)

Causality: The choice of solvent dictates the tautomeric equilibrium and the extent of hydrogen bonding. DMSO-d₆ is strictly recommended over CDCl₃ for nitro-triazoles due to its superior solvating power for highly polar energetic networks[8] and its ability to lock tautomeric exchange rates, yielding sharper signals.

  • Sample Dissolution: Weigh exactly 15.0 mg of the purified nitro-triazole compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9% D).

  • Internal Calibration (Validation Step): Add 0.05% v/v Tetramethylsilane (TMS). Self-Validation: Before acquiring the full spectrum, run a 1-scan ¹H preliminary check. Ensure the TMS peak is perfectly calibrated to δ 0.00 ppm. If the TMS peak is broadened, it indicates poor shimming or paramagnetic impurities, invalidating the sample.

  • Acquisition Parameters: Acquire ¹H NMR at 400 MHz (or higher) using a 30° pulse angle, 2.0 s relaxation delay (d1), and 16 scans. For ¹³C NMR, use a standard proton-decoupled sequence (zgpg30) with a minimum of 512 scans to resolve the quaternary C-3 carbon, which relaxes slowly due to the attached nitro group.

Protocol B: 1D NOE Difference Spectroscopy for Regioisomer Assignment

Causality: 1D NOE difference spectroscopy is preferred over 2D NOESY for dilute samples or when distinguishing trace regioisomers, as it provides higher sensitivity for specific targeted proton pairs[5].

  • Baseline Acquisition: Acquire a standard high-quality ¹H NMR spectrum to identify the exact resonance frequency of the N-alkyl protons (e.g., the N-CH₃ singlet or N-CH₂ multiplet).

  • On-Resonance Irradiation: Set the irradiation frequency precisely on the center of the N-alkyl proton multiplet/singlet. Apply a low-power continuous wave (CW) irradiation during the relaxation delay (typically 2-3 seconds) to saturate the spin population.

  • Off-Resonance Control (Validation Step): Set the irradiation frequency to an empty region of the spectrum (e.g., δ 12.0 ppm) using identical power and duration.

  • Data Processing & Internal Validation: Subtract the off-resonance control spectrum from the on-resonance spectrum.

    • Self-Validation: A valid spatial relationship (N1-alkylation) is confirmed only if the integrated area of the positive NOE peak at the H-5 position exceeds the baseline noise by a Signal-to-Noise (S/N) ratio of at least 5:1. If no peak is observed above this threshold, the compound is definitively assigned as the N2-alkyl (or 5-nitro) regioisomer[6].

Workflow Visualization

The following decision tree illustrates the logical workflow for definitively assigning N-substituted nitro-triazole regioisomers using 1D and 2D NMR techniques.

NMR_Workflow Start Synthesized Nitro-Triazole Mixture NMR1D 1D ¹H & ¹³C NMR (Identify major/minor isomers) Start->NMR1D NOE 1D NOE / 2D NOESY (Irradiate N-alkyl protons) NMR1D->NOE HMBC 2D HMBC (Long-range C-H coupling) NMR1D->HMBC Isomer1 N1-Alkyl Isomer (NOE to H-5) NOE->Isomer1 Strong NOE (>5:1 S/N) Isomer2 N2-Alkyl Isomer (No NOE to ring C-H) NOE->Isomer2 No NOE observed HMBC->Isomer1 ³J coupling to C-5 HMBC->Isomer2 ³J coupling to C-3

Graphviz diagram: Logical decision tree for NMR assignment of nitro-triazole regioisomers.

References

  • 3-Nitro-1,2,4-triazole | Request PDF - ResearchGate ResearchGate.[Link]

  • Synthesis and characterisation of nitroazoles, azidonitroazoles and azolyltriazenes... White Rose eTheses Online. [Link]

  • Novel catenated N6 energetic compounds based on substituted 1,2,4-triazoles: synthesis, structures and properties RSC Advances (SciSpace).[Link]

  • Alkylation of 3-nitro-1,2,4-triazole in aqueous alkaline medium in the presence of N-methylmorpholine N-oxide... SciSpace.[Link]

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents Semantic Scholar.[Link]

  • Spectral and structural assignments with various N-substituted 1,2,4-triazoles: Noe difference spectroscopy as a powerful tool Tetrahedron (SciSpace).[Link]

  • Nitrogen-Rich Bis-1,2,4-triazoles—A Comparative Study of Structural and Energetic Properties ScienceMadness.[Link]

  • ВОДНЫЙ РАСТВОР N- МЕТИЛМОРФОЛИН-N-ОКСИДА КАК НОВАЯ СРЕДА ДЛЯ АЛКИЛИРОВАНИЯ ГЕТЕРОЦИКЛИЧЕСКИХ СОЕДИНЕНИЙ CyberLeninka.[Link]

Sources

Application Note: Elucidating Triazole Crystal Structures via Advanced X-Ray Diffraction Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Introduction: The Structural Complexity of Triazoles

Triazole derivatives—characterized by their five-membered heterocyclic ring containing three nitrogen atoms—are foundational to both modern pharmacology (e.g., the antifungals fluconazole and itraconazole) and advanced materials science (e.g., the energetic material 3-nitro-1,2,4-triazole)[1][2]. A defining feature of these molecules is their profound conformational flexibility, particularly regarding the rotation around the bonds connecting the triazole ring to adjacent functional groups. This flexibility frequently leads to the formation of multiple stable and metastable polymorphs, hydrates, and co-crystals[1][3].

Because the spatial arrangement of the triazole ring dictates critical physicochemical properties—such as the aqueous solubility of an Active Pharmaceutical Ingredient (API) or the detonation velocity of an energetic material—unequivocal structural elucidation is mandatory[2]. X-ray diffraction (XRD) remains the gold standard for this purpose, providing absolute atomic coordinates, mapping hydrogen-bond networks, and identifying polymorphic phase transitions[3].

Causality in Experimental Design: Why XRD?

When designing a structural characterization workflow for triazoles, the choice of analytical technique is driven by the physical state of the sample and the specific data required:

  • Single-Crystal X-ray Diffraction (SCXRD): Utilized when absolute structural configuration, precise bond lengths, and twist angles are required[3][4]. For example, in complex fused systems like 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indoles, SCXRD is the only method capable of accurately measuring the subtle 4.94–12.65° twist angles between the triazole and indole rings[4].

  • Powder X-ray Diffraction (PXRD): Deployed for bulk phase identification and polymorph screening. Because triazoles like fluconazole can transition between stable and metastable forms depending on humidity and temperature, PXRD provides a rapid "fingerprint" of the bulk crystalline phase[1][3].

  • Thermal Validation (DSC/TGA): XRD data must never exist in a vacuum. A self-validating system pairs PXRD with Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to differentiate true polymorphs from pseudopolymorphs (solvates/hydrates)[1].

Experimental Workflow & Logical Relationships

The following diagram illustrates the self-validating decision matrix used to determine the appropriate crystallographic workflow for a newly synthesized triazole derivative.

G N1 Triazole Synthesis & Crystallization N2 Sample Evaluation (Microscopy) N1->N2 N3 Single Crystal XRD (Absolute Structure) N2->N3 Single, high-quality crystal N4 Powder XRD (Bulk Fingerprint) N2->N4 Bulk powder / Microcrystalline N5 Structure Solution (Direct Methods) N3->N5 N6 Thermal Validation (DSC/TGA) N4->N6 N7 Phase Purity & Polymorph ID N5->N7 Simulated PXRD generation N6->N7 Endothermic phase mapping

Workflow for X-ray diffraction analysis of triazole crystal structures and polymorphs.

Self-Validating Experimental Protocols

Protocol A: Single-Crystal X-ray Diffraction (SCXRD) of Triazoles

This protocol is designed to eliminate thermal noise and accurately map the critical


 and 

hydrogen bonds prevalent in triazole lattices.

Step-by-Step Methodology:

  • Crystal Selection: Under a polarized light microscope, select a single, optically clear crystal devoid of cracks or twinning[3].

  • Mounting: Coat the crystal in paratone oil to prevent atmospheric degradation (crucial for triazole hydrates) and mount it on a goniometer head using a cryoloop[3].

  • Temperature Control (Causality): Immediately cool the crystal to 100 K using a nitrogen cold stream. Causality: Triazole rings are highly susceptible to dynamic rotational disorder at room temperature. Cooling freezes this motion, minimizing atomic displacement parameters and allowing for the precise localization of hydrogen atoms[4].

  • Data Collection: Irradiate the crystal using a diffractometer equipped with a Cu K

    
     (
    
    
    
    Å) or Mo K
    
    
    (
    
    
    Å) source[3][4]. Causality: Cu K
    
    
    provides higher resolution for the absolute configuration of light-atom organic APIs, while Mo K
    
    
    reduces absorption effects if the triazole is halogenated (e.g., brominated precursors)[4].
  • Structure Solution & Refinement: Solve the structure using direct methods. Refine the model using full-matrix least-squares on

    
    .
    
  • Self-Validation Step: Generate a CheckCIF report. An

    
     value of 
    
    
    
    and a lack of Level A/B alerts validate the structural model. Generate a simulated PXRD pattern from the final .cif file for downstream bulk validation.
Protocol B: Powder X-ray Diffraction (PXRD) & Thermal Validation

This protocol ensures that the bulk synthesized triazole matches the single-crystal model, identifying any polymorphic impurities.

Step-by-Step Methodology:

  • Sample Preparation (Causality): Gently grind 5–10 mg of the bulk triazole sample in an agate mortar[3]. Causality: Grinding ensures a random orientation of the crystallites. Triazoles often grow as needles or plates; without grinding, these crystals lie flat, causing "preferred orientation" artifacts that artificially inflate specific diffraction peak intensities[3].

  • Mounting: Flatten the powder onto a zero-background silicon sample holder to eliminate amorphous background noise[3].

  • Data Collection: Scan the sample from 5° to 50°

    
     at a scan speed of 5°/min using Cu K
    
    
    
    radiation.
  • Self-Validation Step (Cross-Orthogonal Testing): Overlay the experimental PXRD pattern with the SCXRD-simulated pattern.

    • Match: The bulk material is phase-pure.

    • Mismatch (Extra Peaks): Indicates a concomitant polymorph or solvate. Immediately subject the sample to TGA and DSC. If TGA shows mass loss before melting, the extra peaks belong to a hydrate/solvate. If DSC shows an endothermic transition without TGA mass loss, a new polymorph (e.g., the irreversible transition of 3-nitro-1,2,4-triazole Form II to Form I at >98 °C) has been identified[2].

Quantitative Crystallographic Data

The table below summarizes the crystallographic parameters of highly studied triazole derivatives, highlighting the structural diversity captured by XRD techniques.

CompoundPolymorph / FormCrystal SystemSpace GroupDensity (g/cm³)Key Application
Fluconazole Polymorph 10MonoclinicC2~1.40Antifungal API[1]
Itraconazole Form IITriclinicP-1~1.30Antifungal API[5]
3-Nitro-1,2,4-triazole Form ITetragonalP4₁2₁21.720Energetic Material[2]
3-Nitro-1,2,4-triazole Form IIMonoclinicP2₁/c1.907Energetic Material[2]
Triazolo-pyridazino-indole Compound 3TriclinicP-11.573Pharmacological Scaffold[4]

Data Interpretation Note: The density difference between Form I and Form II of 3-nitro-1,2,4-triazole is critical. Form II's higher density (1.907 g/cm³) directly correlates to its superior detonation velocity (8213 m/s) and lower sensitivity, making it the preferred polymorph for military applications[2]. Similarly, the orientation of the dichlorophenyl groups in Itraconazole Form II significantly alters its melt crystallization kinetics compared to Form I[5].

Conclusion

The rigorous application of X-ray diffraction techniques is non-negotiable for the structural validation of triazole derivatives. By pairing the absolute atomic resolution of SCXRD with the bulk phase verification of PXRD—and anchoring both with thermal analysis—researchers create a closed-loop, self-validating analytical system. This ensures that the polymorphic integrity of the triazole is maintained from the reaction flask to final formulation.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor Source: mdpi.com URL:[Link]

  • Controlled synthesis and structure characterization of a new fluconazole polymorph using analytical techniques and multivariate Source: lancashire.ac.uk URL:[Link]

  • Crystallization of Itraconazole Polymorphs from Melt Source: acs.org URL:[Link]

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole Source: nih.gov URL:[Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and practical challenges associated with the synthesis of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (and its 1H-tautomer).

Synthesizing highly functionalized, nitrogen-rich energetic heterocycles requires strict control over reaction kinetics and thermodynamics. Below, you will find a causality-driven troubleshooting guide, validated protocols, and mechanistic workflows to ensure high-yield, safe synthesis.

Part 1: Troubleshooting Guide & Mechanistic Causality

Q1: Why does direct electrophilic nitration of methyl 1H-1,2,3-triazole-4-carboxylate fail or result in poor yields? The Causality: Electrophilic aromatic substitution (


) requires an electron-rich aromatic ring. The 1,2,3-triazole core is inherently electron-deficient due to the electronegativity of its three nitrogen atoms. Furthermore, the methyl carboxylate group at the C4 position exerts a strong electron-withdrawing effect (-M, -I), severely depleting the electron density at the C5 position. Exposing this substrate to standard nitrating mixtures (e.g., fuming 

/

) typically results in N-nitration (which is reversible and hydrolytically unstable) or complete oxidative cleavage of the ring, rather than the desired C-nitration[1].

Q2: If direct nitration is unviable, what is the most reliable synthetic route? The Causality: The most authoritative approach is the amine oxidation strategy [2]. By starting with methyl 5-amino-1,2,3-triazole-4-carboxylate, the amino group can be directly oxidized to a nitro group, entirely bypassing the need for


. The standard reagent system is Caro's acid (generated in situ from 30% 

and concentrated

). The amino group is sequentially oxidized through hydroxylamine and transient nitroso intermediates to the final nitro group[2].

Q3: During the oxidation of the amine precursor, I observe vigorous gas evolution and my yields are <20%. What is happening? The Causality: You are experiencing thermal runaway leading to oxidative ring cleavage. The oxidation of the amino group is highly exothermic. If the internal temperature exceeds 10–15 °C, the strong oxidizing environment cleaves the 1,2,3-triazole ring, releasing nitrogen gas (


) and carbon dioxide (

). The Resolution: The

must be added dropwise to the sulfuric acid at 0 °C to form the oxidant before substrate introduction. The amine substrate must then be added in small portions, ensuring the internal temperature remains strictly below 10 °C[2].

Q4: How do I handle the tautomerism of the product during NMR characterization? The Causality: The product exists as a dynamic equilibrium mixture of 1H- and 2H- tautomers in solution. The 2H-tautomer is often thermodynamically favored in non-polar environments due to minimized dipole repulsion[3]. This rapid exchange causes broad, unresolved, or shifting NMR signals. The Resolution: Record NMR spectra in a strongly solvating, hydrogen-bonding solvent like DMSO-


 to stabilize the tautomeric exchange and provide sharp, interpretable spectra.

Part 2: Mechanistic Visualization

The following diagram illustrates the critical pathway of the amine oxidation strategy, highlighting the causality behind the temperature-dependent side reactions.

G A Methyl 5-amino-1,2,3-triazole -4-carboxylate B Oxidant: H₂O₂ / H₂SO₄ (<10 °C) A->B Addition C Nitroso Intermediate (Transient) B->C Oxidation E Ring Cleavage & Degradation (N₂ ↑, CO₂ ↑) B->E Thermal Runaway (>20 °C) D Methyl 5-nitro-1,2,3-triazole -4-carboxylate (Target) C->D Further Oxidation

Reaction pathway and thermal degradation risk in the oxidation of 5-amino-1,2,3-triazoles.

Part 3: Quantitative Route Comparison

To assist in route selection, the table below summarizes the quantitative and qualitative metrics of the three primary synthetic strategies for C5-nitro triazoles.

Synthetic StrategyPrimary ReagentsTypical YieldPrimary ChallengeSafety Profile
Direct Nitration Fuming

,

< 10%Ring cleavage, N-nitrationHigh risk of thermal runaway
Amine Oxidation 30%

, conc.

30 - 45%Exothermic over-oxidationModerate; requires strict cooling
Azide Cycloaddition Methyl 3-nitroacrylate,

50 - 60%Regioselectivity (1,4 vs 1,5)High; severe azide handling hazards

Part 4: Self-Validating Experimental Protocol

Workflow: Oxidation of Methyl 5-amino-1,2,3-triazole-4-carboxylate Note: This protocol utilizes a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

  • Preparation of Oxidant: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, cool 15 mL of concentrated

    
     to 0 °C using an ice-salt bath.
    
  • Peroxide Addition: Slowly add 8 mL of 30% aqueous

    
     dropwise over 30 minutes[2].
    
    • Validation Checkpoint: The internal temperature must not exceed 5 °C during this step. If it does, pause the addition until the temperature stabilizes.

  • Substrate Introduction: Add 10 mmol of methyl 5-amino-1,2,3-triazole-4-carboxylate in small, divided portions over 1 hour.

    • Validation Checkpoint: Monitor the solution for gas evolution. Vigorous bubbling indicates the onset of oxidative ring cleavage. If observed, immediately reduce the addition rate and add more ice to the external bath.

  • Reaction Propagation: Allow the mixture to stir at <10 °C for 2 hours, then slowly remove the ice bath, allowing the mixture to warm to room temperature (approx. 20 °C). Stir for an additional 24 hours[2].

  • Quenching & Isolation: Pour the reaction mixture over 60 g of crushed ice.

    • Validation Checkpoint: A crude precipitate or emulsion should form.

  • Extraction: Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with cold 5%

    
     dropwise until the aqueous wash reaches pH 7. Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the product.

Part 5: References

  • [1] SYNTHESIS OF NITRO DERIVATIVES OF TRIAZOLES. LOCKSS. Retrieved from: [Link]

  • [3] Sukhanov, G. T., et al. (2022). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI Molecules. Retrieved from:[Link]

  • [2] Cao, W., Qin, J., Zhang, J., & Sinditskii, V. P. (2021). 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures. MDPI Molecules. Retrieved from:[Link]

Sources

Technical Support Center: Overcoming Low Yields in the Nitration of 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The nitration of 1,2,3-triazoles is a notoriously challenging transformation in heterocyclic chemistry. Whether you are synthesizing energetic materials, agricultural chemicals, or pharmaceutical intermediates, low yields and poor regioselectivity are common roadblocks.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your nitration workflows.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Q: Why does the direct electrophilic nitration of unsubstituted 1H-1,2,3-triazole fail or result in near-zero yields?

A: The failure stems from the inherent electronic properties of the triazole ring. The three adjacent nitrogen atoms exert a profound electron-withdrawing effect, creating a "charge shielding" phenomenon. This pulls electron density away from the C4 and C5 carbon atoms, leaving them highly electron-deficient. Consequently, the ring strongly repels the electrophilic nitronium cation (


) required for standard electrophilic aromatic substitution (

). In fact, direct nitration of 1H-1,2,3-triazole to yield 4-nitro-1H-1,2,3-triazole is widely considered synthetically impossible under standard conditions[1]. Solution: To obtain 4-nitro-1H-1,2,3-triazole, you must bypass direct nitration. A reliable alternative is the cycloaddition of 1-morpholino-2-nitroethene with tosyl azide[1].
Q: I am nitrating a substituted triazole (e.g., 4-methyl-1H-1,2,3-triazole), but my yields are stuck at 40-50%. How can I drive the reaction to completion?

A: Substituted triazoles with electron-donating groups (like a methyl group) sufficiently activate the ring for nitration[2]. If yields are low, the root cause is typically suboptimal temperature control or incorrect stoichiometry:

  • Temperature Profile: Nitration is highly exothermic. If the internal temperature spikes above 10 °C during the addition of the mixed acid (

    
    ), oxidative degradation of the triazole ring occurs[3]. Conversely, if kept too cold (< 0 °C) for the entire duration, the reaction stalls. Best Practice: Maintain 0–5 °C during addition, then allow the reaction to slowly warm to room temperature to drive completion[2].
    
  • Stoichiometry: Ensure a slight excess of the nitrating agent (1.2 to 1.5 equivalents of

    
    ) to account for competitive oxidation, but avoid massive excesses that lead to over-nitration or ring cleavage[3].
    
Q: I am losing a significant amount of my nitro-triazole product during the aqueous work-up. How do I improve recovery?

A: Nitro-triazoles are highly polar and exhibit significant water solubility. During the neutralization of the highly acidic reaction mixture, if the pH becomes too basic, the triazole proton (pKa ~9-10) is deprotonated, forming a highly water-soluble triazolide salt[3]. Solution: Neutralize carefully to a slightly acidic or neutral pH (pH 5–7) while maintaining a cold temperature to prevent decomposition. Use a "salting out" technique by saturating the aqueous layer with NaCl, and perform multiple extractions using a polar aprotic solvent like ethyl acetate (EtOAc) rather than dichloromethane (DCM)[4].

Q: I need to nitrate the aryl ring attached to a 1,2,3-triazole (e.g., 1-aryl-1,2,3-triazole), but mixed acid gives a mess of isomers. Is there a better way?

A: Yes. For regioselective nitration of the attached arene, abandon standard mixed acid and utilize the triazole ring as a directing group. A Palladium-catalyzed C-H activation using


 and 

allows for highly selective ortho-nitration of the arene ring, bypassing the electronic deactivation of the triazole core[5].

Part 2: Troubleshooting Workflow

Troubleshooting Start Low Yield in Triazole Nitration Substrate Analyze Substrate Start->Substrate Unsub Unsubstituted 1H-1,2,3-triazole? Substrate->Unsub Substituted Substituted Triazole (e.g., 4-Methyl) Substrate->Substituted No AltRoute Use Alternative Route (e.g., Nitroalkene + Azide) Unsub->AltRoute Yes CheckTemp Check Temperature Profile Substituted->CheckTemp Workup Check Work-up Extraction Substituted->Workup TempHigh >10°C During Addition CheckTemp->TempHigh TempLow <0°C Prolonged CheckTemp->TempLow Degradation Product/Substrate Degradation TempHigh->Degradation Incomplete Incomplete Conversion (Stalled Reaction) TempLow->Incomplete Loss Product Loss in Aqueous Phase Workup->Loss SaltOut Saturate Aq. Phase with NaCl / Adjust pH Loss->SaltOut

Fig 1. Decision tree for troubleshooting low yields in 1,2,3-triazole nitration workflows.

Part 3: Quantitative Data Summary

The following table summarizes expected yields and primary challenges based on the substrate and chosen nitration system. Use this as a benchmark for your experimental outcomes[2].

SubstrateNitrating SystemTarget PositionExpected YieldKey Challenge / Limitation
1H-1,2,3-triazole

C4 / C5< 5%Charge shielding; electrophilic repulsion[1]
4-Methyl-1H-1,2,3-triazole

C585 - 95%Exothermic degradation if >10 °C during addition[3]
1,4-Diphenyl-1H-1,2,3-triazole

,

Arene (ortho)75 - 88%Requires oxidant optimization; moisture sensitive[5]
Imidazole (Reference)

C4 / C5~ 91%Formation of isomer mixtures[2]

Part 4: Validated Experimental Protocols

Protocol A: Electrophilic Nitration of 4-Methyl-1H-1,2,3-triazole

This protocol utilizes standard mixed acid but strictly controls the exotherm to prevent ring degradation[2].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, carefully add 4-Methyl-1H-1,2,3-triazole (1.0 eq) to concentrated sulfuric acid (3.0 eq). Cool the flask in an ice-salt bath to 0 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (1.2 eq) over an ice bath.

  • Addition: Slowly add the cold nitrating mixture dropwise to the triazole solution. Critical: Adjust the addition rate to ensure the internal temperature never exceeds 10 °C[2].

  • Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor progress via TLC (eluent: EtOAc/Hexane)[2].

  • Work-up (Self-Validating Step): Pour the reaction mixture over 50 g of crushed ice to quench. Carefully neutralize to pH 6 using cold aqueous

    
     or 
    
    
    
    . Saturate the aqueous layer with
    
    
    and extract with Ethyl Acetate (3 x 50 mL).
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the 4-methyl-5-nitro-2H-1,2,3-triazole product[2].
    
Protocol B: Palladium-Catalyzed Regioselective Nitration of 1,4-Disubstituted 1,2,3-Triazoles

When the goal is to nitrate the attached arene rather than the triazole core, this C-H activation protocol provides excellent ortho-selectivity[5].

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine the 1,4-disubstituted 1,2,3-triazole (1.0 eq),

    
     (10 mol% catalyst), 
    
    
    
    (2.0 eq, nitration source), and a suitable oxidant (e.g.,
    
    
    , 2.0 eq)[5].
  • Solvent: Add anhydrous 1,2-dichloroethane (DCE) or acetic acid (0.2 M concentration) under an inert atmosphere (Nitrogen or Argon).

  • Heating: Seal the tube and heat the mixture to 100 °C in an oil bath for 12–24 hours. The triazole N3 atom coordinates to the Pd center, directing the C-H activation to the ortho position of the arene[5].

  • Work-up: Cool to room temperature, dilute with DCM, and filter through a short pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify via silica gel column chromatography to isolate the ortho-nitro arene triazole derivative.

Mechanism Pd_cat Pd(OAc)2 Catalyst Coordination 1. N3-Coordination (Triazole to Pd) Pd_cat->Coordination CH_Act 2. C-H Activation (Ortho-Palladation) Coordination->CH_Act Palladacycle Palladacycle Intermediate CH_Act->Palladacycle Nitration 3. Nitration (NaNO2 + Oxidant) Palladacycle->Nitration RedElim 4. Reductive Elimination Nitration->RedElim RedElim->Pd_cat Catalyst Regeneration Product Ortho-Nitro Arene Product RedElim->Product

Fig 2. Triazole-directed Pd-catalyzed ortho-nitration mechanism via C-H activation.

References

  • Product Class 13: 1,2,3-Triazoles. Science of Synthesis, Thieme. Available at:[Link]

Sources

Technical Support Center: Purification of Crude Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Recrystallization

Welcome to the technical support guide for the purification of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the critical recrystallization step. As a nitro-containing heterocyclic compound, this molecule presents unique challenges and safety considerations that demand a methodical and informed approach. This guide is built on established principles of physical organic chemistry and practical, field-tested experience to ensure you can achieve the desired purity for your research and development needs.

Part 1: Critical Safety Considerations

Before beginning any experimental work, it is imperative to address the potential hazards associated with this class of compounds. Nitro-triazoles can be energetic materials and must be handled with appropriate care.

  • Hazard Assessment : Compounds containing both a triazole ring and a nitro group possess a high nitrogen content and are often sensitive to shock, friction, and heat.[1][2] Always consult the Safety Data Sheet (SDS) for this compound or structurally similar ones, such as 3-nitro-1,2,4-triazole, before handling.[3][4]

  • Personal Protective Equipment (PPE) : Always wear standard PPE, including a flame-retardant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[3][4]

  • Engineering Controls : All work should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5][6] Use a blast shield if heating significant quantities.

  • Handling Precautions : Avoid grinding, scraping, or applying friction to the dry material.[2] Use plastic or rubber-tipped spatulas. Do not heat the solid material directly on a hot plate; use a water or oil bath for controlled heating.

Part 2: The Recrystallization Workflow: A Step-by-Step Protocol

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures. The ideal solvent will dissolve the target compound readily at high temperatures but poorly at low temperatures.[7][8]

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_post Finishing Solvent_Selection 1. Solvent Selection Dissolution 2. Dissolution in Minimum Hot Solvent Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (If Insoluble Impurities) Dissolution->Hot_Filtration Crystallization 4. Slow Cooling & Crystallization Hot_Filtration->Crystallization Isolation 5. Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Washing 6. Wash with Ice-Cold Solvent Isolation->Washing Drying 7. Drying (Under Vacuum) Washing->Drying Purity_Check 8. Purity & Yield Assessment Drying->Purity_Check

Caption: The standard experimental workflow for recrystallization.

Experimental Protocol:

  • Solvent Selection :

    • Place a small amount (10-20 mg) of the crude material into several test tubes.

    • Add a small volume (~0.5 mL) of different test solvents (see Table 1) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Gently heat the test tubes that showed poor solubility in a water bath. The ideal solvent will completely dissolve the compound at an elevated temperature.[9]

    • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.

  • Dissolution :

    • Place the crude methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate in an Erlenmeyer flask (not a beaker, to minimize evaporation).[9]

    • Add a minimal amount of the chosen recrystallization solvent.

    • Heat the mixture gently using a steam bath or a temperature-controlled hot plate with stirring.

    • Add small portions of the hot solvent until the solid just dissolves completely. Adding an excessive amount of solvent is a common error that will significantly reduce your yield.[10][11]

  • Hot Filtration (Optional) :

    • If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, you must perform a hot filtration.

    • Pre-heat a funnel (stemless or short-stemmed) and a receiving flask containing a small amount of boiling solvent.

    • Pour the hot solution through a fluted filter paper. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization :

    • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.[8][11]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation and Washing :

    • Collect the crystals by vacuum filtration using a Büchner funnel.[2][9]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[7] Using room temperature or warm solvent will dissolve some of your product, reducing the yield.

  • Drying :

    • Dry the purified crystals thoroughly. Air-drying on the filter paper is often sufficient, but for optimal dryness, use a vacuum oven at a low temperature (e.g., 40-50 °C) to remove all residual solvent.

Part 3: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of polar, nitroaromatic compounds.

Troubleshooting_Tree Start Recrystallization Problem Oiling_Out Compound 'Oils Out' Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Colored_Crystals Crystals are Colored Start->Colored_Crystals Oiling_Out_Cause1 Cause: Cooling too fast Oiling_Out->Oiling_Out_Cause1 Oiling_Out_Cause2 Cause: Solvent BP > Compound MP Oiling_Out->Oiling_Out_Cause2 No_Crystals_Cause1 Cause: Too much solvent No_Crystals->No_Crystals_Cause1 No_Crystals_Cause2 Cause: Supersaturated solution No_Crystals->No_Crystals_Cause2 Low_Yield_Cause1 Cause: Too much solvent used Low_Yield->Low_Yield_Cause1 Low_Yield_Cause2 Cause: Premature crystallization during hot filtration Low_Yield->Low_Yield_Cause2 Colored_Crystals_Cause1 Cause: Persistent colored impurities Colored_Crystals->Colored_Crystals_Cause1 Oiling_Out_Sol1 Solution: Reheat, add more solvent, cool slower Oiling_Out_Cause1->Oiling_Out_Sol1 Oiling_Out_Sol2 Solution: Choose a lower-boiling solvent Oiling_Out_Cause2->Oiling_Out_Sol2 No_Crystals_Sol1 Solution: Boil off some solvent and re-cool No_Crystals_Cause1->No_Crystals_Sol1 No_Crystals_Sol2 Solution: Scratch flask walls or add a seed crystal No_Crystals_Cause2->No_Crystals_Sol2 Low_Yield_Sol1 Solution: Use minimum volume of hot solvent Low_Yield_Cause1->Low_Yield_Sol1 Low_Yield_Sol2 Solution: Ensure funnel and flask are pre-heated Low_Yield_Cause2->Low_Yield_Sol2 Colored_Crystals_Sol1 Solution: Add activated charcoal to hot solution before filtration Colored_Crystals_Cause1->Colored_Crystals_Sol1

Caption: A decision tree for troubleshooting common recrystallization issues.

Q: My compound is "oiling out" as a liquid instead of forming solid crystals. What should I do?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This is a common issue with compounds that have relatively low melting points or when there is a high concentration of impurities depressing the melting point.[7][10]

  • Primary Cause & Solution : The solution is likely cooling too quickly. Re-heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point, and allow the solution to cool much more slowly. Insulating the flask with glass wool can promote the slow cooling required for proper crystal lattice formation.[7][11]

  • Secondary Cause & Solution : The boiling point of your solvent may be higher than the melting point of your compound. If slow cooling fails, you must select a different solvent with a lower boiling point.

Q: I've cooled the solution, even in an ice bath, but no crystals have formed. Why?

A: This is a classic problem that typically points to one of two scenarios:

  • Excessive Solvent : This is the most common reason for crystallization failure.[10] The concentration of your compound is too low to reach saturation upon cooling.

    • Solution : Re-heat the solution and boil off a portion of the solvent (typically 10-20%) in the fume hood. Then, allow the more concentrated solution to cool again.[10][11]

  • Supersaturation : The solution may be supersaturated, meaning it holds more dissolved solute than it should but lacks a nucleation point to initiate crystal growth.

    • Solution : Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod.[7][10] The microscopic scratches provide a surface for nucleation. Alternatively, if you have a small crystal of the pure product, "seed" the solution by adding it to the flask.[10]

Q: My final yield is very low. Where did my product go?

A: A low yield suggests that a significant portion of your compound was not recovered in solid form.

  • Possible Cause 1 : Too much solvent was used during the dissolution step, causing a large amount of your product to remain in the "mother liquor" after cooling.[7][11] Always use the minimum amount of hot solvent required for complete dissolution.

  • Possible Cause 2 : The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.[7] This will redissolve a portion of your purified product.

  • Possible Cause 3 : If you performed a hot filtration, premature crystallization may have occurred on the filter paper. Ensure your filtration apparatus is adequately pre-heated to prevent this.

Part 4: Frequently Asked Questions (FAQs)

Q1: What types of solvents are typically best for a polar molecule like methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate?

A1: The "like dissolves like" principle is a good starting point.[7] The nitro group and the triazole ring make this a polar molecule. Therefore, polar solvents are generally the best candidates. Alcohols (ethanol, isopropanol), ethyl acetate, and acetone are excellent starting points. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, can also be highly effective when a single solvent does not provide the ideal solubility curve.[7]

Q2: What are the likely impurities in my crude sample?

A2: Impurities will depend on the synthetic route used. Common impurities in the synthesis of substituted triazoles include unreacted starting materials, reagents, and potential regioisomers.[1][12] For instance, if the triazole ring was formed via a cycloaddition, you might have isomeric products (e.g., 1,4- vs. 1,5-disubstituted triazoles). These isomers can have very similar polarities, making purification by recrystallization challenging and sometimes requiring column chromatography for complete separation.[2]

Q3: How do I know if my product is pure after one recrystallization?

A3: The most common method for assessing the purity of a crystalline solid is by measuring its melting point. A pure compound should have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. You can also use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of impurities.

Q4: My purified crystals have a slight yellow tint. How can I remove the color?

A4: A persistent color is often due to highly conjugated, colored impurities. If these impurities are present in trace amounts, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to a lower yield. You will need to perform a hot filtration to remove the charcoal particles.

Part 5: Data Summary

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Highly polar. Good for many polar organic salts.
Ethanol7824.5Excellent general-purpose polar solvent. Often used in mixed systems with water.
Isopropanol8219.9Similar to ethanol, slightly less polar.
Ethyl Acetate776.0Medium polarity. Good for a wide range of compounds.
Acetone5621.0Polar, low boiling point. Can be difficult to remove completely.
Toluene1112.4Non-polar. Useful for less polar compounds or as the "bad" solvent in a mixed pair.
Hexanes~691.9Very non-polar. Typically used as the "bad" solvent with a more polar one.

Data compiled from common chemical reference sources.

References

  • Benchchem. Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Organic Synthesis.
  • LOCKSS. SYNTHESIS OF NITRO DERIVATIVES OF rRIAZOLES.
  • Benchchem. Technical Support Center: Purification of 4-Methyl-5-nitro-2h-1,2,3-triazole.
  • CymitQuimica. CAS 4967-77-5: methyl 2H-1,2,3-triazole-4-carboxylate.
  • Benchchem. solvent selection for effective recrystallization of nitroaromatic compounds.
  • TCI Chemicals. SAFETY DATA SHEET.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
  • Synquest Labs. 3-Nitro-1H-1,2,4-triazole.
  • PMC. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
  • Chem-Supply. 3-Nitro-1H-1,2,4-Triazole.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Apollo Scientific. 1H-1,2,3-Triazole.
  • RSC Education. Purifying by recrystallisation | 16–18 years | Resource.
  • University of Wisconsin-Madison. Chem355 Labbook-2020.

Sources

Column chromatography protocols for purifying triazole esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of click-chemistry products.

Purifying triazole esters via silica gel column chromatography is notoriously challenging. The 1,2,3-triazole ring possesses multiple basic nitrogen atoms capable of strong hydrogen bonding and metal coordination, while the ester functional group introduces competing dipole-dipole interactions. When these molecules interact with the acidic silanol groups (Si-OH) of standard unmodified silica gel, they often exhibit severe streaking, poor mass recovery, and co-elution with starting materials.

This guide bypasses generic advice to provide you with a mechanistic, self-validating approach to triazole ester purification.

Part 1: Self-Validating Standard Operating Procedure (SOP)

To achieve baseline resolution, you must treat the purification not as a single step, but as a multi-phase system where each step validates the success of the previous one.

Phase 1: Pre-Chromatography Catalyst Sequestration

  • Causality: Copper catalysts (from CuAAC click reactions) coordinate tightly with the triazole nitrogen atoms, creating highly polar complexes that streak irreversibly on silica gel.

  • Action: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash vigorously with saturated aqueous EDTA or a 1:4 mixture of NH₄OH/NH₄Cl.

  • Validation Checkpoint: The aqueous layer will turn deep blue if copper is present. Repeat the washes until the aqueous layer remains completely colorless. This visual cue validates that the metal has been successfully uncoupled from your triazole ester.

Phase 2: Dry Loading Preparation

  • Causality: Triazole esters often exhibit high crystal lattice energies and poor solubility in non-polar eluents (like Hexanes). Wet loading them directly onto a column often causes them to precipitate at the column head, destroying the sample band[1].

  • Action: Dissolve the metal-free crude in a minimum volume of Dichloromethane (DCM) or Tetrahydrofuran (THF). Add silica gel or Celite (approx. 3x the mass of the crude) to the flask. Evaporate the solvent under reduced pressure.

  • Validation Checkpoint: The resulting material must be a free-flowing powder. If it clumps or sticks to the spatula, residual solvent or oil remains, which will cause band broadening. Re-dissolve in DCM and dry again until the powder flows freely.

Phase 3: Column Deactivation and Packing

  • Causality: Unmodified silica gel contains acidic silanol groups that protonate basic triazole nitrogens[2].

  • Action: Prepare your mobile phase (e.g., 20% EtOAc in Hexanes). Add 1% (v/v) Triethylamine (TEA) to deactivate the silica[3]. Slurry pack the column with this modified eluent.

  • Validation Checkpoint: Run 2-3 column volumes of the TEA-modified eluent through the bed before loading the sample. Spot the eluting solvent on pH paper; it should read slightly basic (pH 8-9), confirming the silanols are fully deactivated.

Phase 4: Gradient Elution

  • Action: Load the dry powder evenly onto the column bed. Elute using a gradient from 10% to 50% EtOAc in Hexanes, or utilize a Diethyl ether/Hexanes system for altered selectivity[4][5].

  • Validation Checkpoint: Monitor fractions via TLC. The triazole ester should elute as a tight, circular spot. If the spot begins to teardrop or streak, it indicates the TEA has washed out; increase the TEA concentration to 2% in the subsequent eluent batch.

Part 2: Workflow Visualization

G A Crude Triazole Ester (Contains Cu & Unreacted SM) B Aqueous Workup (EDTA/NH4Cl Wash) A->B Removes Metal Catalyst C Dry Loading (Adsorption onto Silica/Celite) B->C Prevents On-Column Precipitation D Silica Gel Column (Hexanes/EtOAc + 1% TEA) C->D Uniform Sample Band E Fraction Collection & TLC Monitoring D->E Gradient Elution F Pure Triazole Ester E->F Concentration

Workflow for the purification of triazole esters via silica gel column chromatography.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my triazole ester streaking on the silica gel column, and how do I fix it? A: Streaking is fundamentally an acid-base problem. According to2[2], the most common reason for tailing is the interaction between basic nitrogen compounds and acidic silanol (Si-OH) groups on the silica surface. These acidic sites protonate the triazole, leading to strong ionic interactions. Fix: Modify your mobile phase by adding a basic modifier like Triethylamine (TEA) at 0.1–1% (v/v). As highlighted by 3[3], this competitively deactivates the silanols, allowing your compound to elute as a sharp band.

Q2: I am observing co-elution of my triazole ester with unreacted azide starting material. How can I improve resolution? A: The ester functional group on the triazole can sometimes offset the polarity of the triazole ring, making its overall retention factor (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) nearly identical to the starting azide in standard EtOAc/Hexanes systems.
Fix: Alter the hydrogen-bonding selectivity of your mobile phase. Switch to a Diethyl ether/Hexane system (e.g., 1:5 v/v), as demonstrated in4[4], or use flash column chromatography with optimized EtOAc/Hexanes ratios (1:6 to 1:2.5) as validated by 5[5]. Additionally, run a 2D TLC to ensure the "co-eluting" spot isn't actually your compound degrading on the silica.

Q3: My sample precipitates at the column head during wet loading. What is the workaround? A: Triazole esters possess rigid, planar structures that stack efficiently, leading to poor solubility in non-polar loading solvents. When you load them in DCM and the column is packed in Hexanes, the DCM diffuses, and the triazole crashes out, ruining the separation. Fix: Utilize the dry loading technique with Celite to prevent degradation and precipitation, a method widely corroborated by1[1]. This ensures the sample is pre-adsorbed and enters the mobile phase gradually.

Part 4: Quantitative Chromatographic Data

Use the following table to benchmark your expected


 values and select the appropriate solvent system for your specific crude mixture.
ComponentPolarityTypical

(in 30% EtOAc/Hexanes)
Recommended Eluent SystemTroubleshooting Insight
Unreacted Alkynes Very Low0.80 - 0.95100% HexanesElutes in the void volume; flush early to prevent overlap.
Unreacted Azides Low to Moderate0.50 - 0.755% - 15% EtOAc/HexanesLacks UV absorbance; use KMnO₄ or iodine staining.
Triazole Esters Moderate to High0.20 - 0.4520% - 50% EtOAc/HexanesAdd 1% TEA if tailing occurs due to silanol interactions.
Cu-Triazole Complexes Extremely High0.00 - 0.10DCM/MeOH (9:1)Perform EDTA wash prior to loading; do not elute on silica.

References

  • BenchChem Technical Support Team. "Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem.
  • "Supporting Information: Dipolar cycloaddition of azides to alkynes." Oxford Academic.
  • "Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide." The Analytical Scientist.
  • "Regioselective Reduction of 1H-1,2,3-Triazole Diesters." MDPI.
  • "So frustrated with these columns, asking for more insight." Reddit (r/OrganicChemistry).

Sources

Technical Support Center: Troubleshooting Triazole Synthesis Regioselectivity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Click Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor regiocontrol during azide-alkyne cycloadditions (AAC). While the theoretical framework of click chemistry promises perfect selectivity, real-world bench conditions often introduce variables that derail the catalytic cycle.

This guide provides causal diagnostics, self-validating protocols, and field-proven insights to troubleshoot regioselectivity failures in both Copper-Catalyzed (CuAAC) and Ruthenium-Catalyzed (RuAAC) systems.

Diagnostic Decision Tree

Before adjusting your protocol, use the diagnostic workflow below to identify the fundamental physical or chemical disruption causing your selectivity loss.

G A Issue: Poor Regioselectivity (Mixture of 1,4- & 1,5-isomers) B Which catalytic system are you using? A->B C CuAAC (Target: 1,4-isomer) B->C D RuAAC (Target: 1,5-isomer) B->D E Thermal / SPAAC B->E F Diagnosis: Thermal background reaction outcompeting copper catalysis C->F G Diagnosis: Steric clash or protic solvent disrupting H-bonds D->G H Diagnosis: Inherent lack of directing groups E->H I Action: Add accelerating ligand (THPTA) Ensure active Cu(I) via ascorbate F->I J Action: Switch to aprotic solvent Check azide steric bulk G->J K Action: Use metal catalysis or regiodirecting cyclooctynes H->K

Workflow for diagnosing and resolving regioselectivity issues in triazole synthesis.

Module 1: CuAAC Systems – Troubleshooting 1,4-Selectivity Failures

Q: I am running a CuAAC reaction, but my NMR shows a mixture of 1,4- and 1,5-disubstituted triazoles. Why is this happening? A: CuAAC is intrinsically designed to be highly selective for the 1,4-isomer due to the formation of a dinuclear copper-acetylide intermediate[1]. If you observe a mixture, your catalytic cycle has stalled, allowing the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition to compete. This thermal background reaction produces a roughly 1:1 mixture of 1,4- and 1,5-isomers.

Causality: This is almost always caused by poor Cu(I) maintenance. In aqueous or aerobic systems, Cu(I) rapidly disproportionates or oxidizes to unreactive Cu(II). Without a stabilizing and accelerating ligand (e.g., THPTA or TBTA), the effective concentration of the catalytic Cu(I) species drops below the threshold required to outpace the thermal reaction[1].

Q: How do I prevent Cu(I) oxidation and suppress the thermal background reaction? A: Implement a robust ligand-accelerated protocol. Using a water-soluble ligand like THPTA at a 5:1 ratio to copper not only stabilizes Cu(I) but also acts as a sacrificial reductant, preventing reactive oxygen species (ROS) from degrading your substrates and crosslinking proteins in bioconjugation applications[1].

Self-Validating Protocol: Ligand-Accelerated CuAAC Bioconjugation

Validation Checkpoint: The reaction solution should turn slightly yellow but remain clear. A brown or green precipitate indicates irreversible Cu(I) oxidation or the formation of insoluble polymeric copper-acetylides, signaling a failed setup.

  • Prepare Substrates: Dissolve the alkyne and azide in the chosen solvent (e.g., t-BuOH/H2O or PBS) to a final concentration of 100 μM to 1 mM[2].

  • Premix Catalyst Complex: In a separate vial, combine 20 mM CuSO₄ with 50 mM THPTA ligand to achieve a 1:2.5 to 1:5 molar ratio[2].

    • Causality: Pre-complexation is critical. Adding uncomplexed copper directly to an alkyne in the absence of a stabilizing ligand triggers the formation of unreactive, insoluble copper acetylides that precipitate out of solution, instantly killing the catalysis.

  • Add Catalyst: Add the Cu/THPTA complex to the reaction mixture (targeting a final Cu concentration of ~250 μM)[2].

  • Initiate with Reductant: Add freshly prepared sodium ascorbate (final concentration 5 mM) to reduce Cu(II) to the active Cu(I) state[2].

  • Incubate: Stir at room temperature for 1-2 hours.

Module 2: RuAAC Systems – Troubleshooting 1,5-Selectivity Failures

Q: I am using Cp*RuCl(PPh₃)₂ to synthesize a 1,5-disubstituted triazole, but I am getting significant amounts of the 1,4-isomer. What went wrong? A: While RuAAC typically yields 1,5-disubstituted triazoles by activating the alkyne via π-interactions and directing the nucleophilic attack onto the terminal nitrogen of the azide[3], two major variables can invert or scramble this selectivity:

  • Solvent Disruption: If your alkyne relies on hydrogen-bonding directing groups (like propargylic alcohols or amines) to achieve high regioselectivity, protic solvents (e.g., methanol, water) will compete for these H-bonds. The chloride ligand on the[Cp*RuCl] fragment must hydrogen-bond with the substrate's donor group to lock the intermediate into the 1,5-conformation[4]. Protic solvents disrupt this directing effect, degrading both yield and regioselectivity[5].

  • Steric Hindrance: Extreme steric bulk on the azide (e.g., 2,2-diaryl-2-azidoamines) can physically block the formation of the necessary ruthenacycle intermediate for 1,5-selectivity. In severe cases, this steric demand overrides the electronic preference of the ruthenium catalyst, forcing the reaction down an unprecedented 1,4-selective pathway[6].

Q: How do I optimize my RuAAC reaction for exclusive 1,5-selectivity? A: Switch to a strictly aprotic solvent (e.g., THF, 1,4-dioxane, or toluene) and ensure rigorous degassing. RuAAC catalysts are highly sensitive to atmospheric oxygen, which can displace the necessary ligands and irreversibly deactivate the catalyst[4].

Self-Validating Protocol: Anhydrous RuAAC Workflow

Validation Checkpoint: The solution should maintain the characteristic color of the active Ru complex (often orange/brown). Rapid bleaching to a pale or clear solution indicates oxygen poisoning.

  • Solvent Preparation: Use anhydrous, degassed 1,4-dioxane or THF. Degas the solvent via three freeze-pump-thaw cycles.

  • Reagent Loading: In a glovebox or under strict Schlenk conditions, add the azide (1.0 eq) and alkyne (1.2 eq) to a flame-dried Schlenk flask.

  • Catalyst Addition: Add 2-5 mol% of CpRuCl(COD) or CpRuCl(PPh₃)₂[4].

    • Causality: Cp*RuCl(COD) is often preferred by application scientists because the 1,5-cyclooctadiene (COD) ligand is more labile than triphenylphosphine, allowing the reaction to proceed smoothly at room temperature rather than requiring heat[7].

  • Reaction: Stir under an argon atmosphere at room temperature (if using COD) or 60°C (if using PPh₃) until complete consumption of the azide is observed via LC-MS.

Quantitative Data & System Comparison

To aid in selecting the correct system and troubleshooting deviations, consult the following parameter matrix.

Reaction SystemPrimary CatalystTypical LigandsOptimal SolventsExpected RegioselectivityCommon Causes of Selectivity Loss
Thermal (Huisgen) NoneNoneToluene, DMF, Neat~1:1 mixture (1,4 and 1,5)N/A (Inherently unselective)
CuAAC CuSO₄ / AscorbateTHPTA, TBTA, BTTAAt-BuOH/H₂O, DMF, PBS>99% 1,4-isomerCatalyst oxidation leading to thermal background[1]
RuAAC CpRuCl(PPh₃)₂, CpRuCl(COD)PPh₃, COD, Cl⁻THF, Dioxane, Toluene>95% 1,5-isomerProtic solvents[5]; Extreme azide steric bulk[6]
SPAAC None (Strain-promoted)NoneAqueous buffers, MeOHMixture (unless directed)Lack of asymmetric directing groups on the cyclooctyne

References

1.[3] Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), organic-chemistry.org. 3 2.[4] Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition, nih.gov. 4 3.[7] Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents, mdpi.com. 7 4.[5] 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC), thieme-connect.de. 5 5.[6] Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides, rsc.org. 6 6.[1] Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction, nih.gov. 1 7.[2] Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation, jenabioscience.com. 2

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 5-Nitro-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, chemists, and process development professionals on the synthesis and scale-up of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate. We address common challenges, provide detailed protocols, and emphasize the critical safety considerations inherent in working with energetic materials.

Introduction: The Challenge of Scaling Energetic Heterocycles

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a molecule of interest due to its high nitrogen content and the energetic properties imparted by the nitro group attached to the triazole ring.[1][2] These characteristics make it a valuable intermediate in the development of advanced energetic materials and a potential building block in medicinal chemistry.

However, scaling the synthesis of such compounds is non-trivial. The presence of the nitro group significantly decreases the thermal stability of the triazole ring, creating a substantial risk of exothermic decomposition if reaction conditions are not rigorously controlled.[1][2] This guide is structured to navigate these challenges, moving from a validated lab-scale protocol to the key considerations required for a safe and successful scale-up.

Section 1: Recommended Synthetic Pathway

Based on established principles of heterocyclic chemistry, a two-step pathway is recommended for its reliability and control. The synthesis begins with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by a carefully controlled electrophilic nitration.

Synthesis_Pathway Methyl_Propiolate Methyl Propiolate Step1 Step 1: Cycloaddition (CuAAC) Methyl_Propiolate->Step1 Sodium_Azide Sodium Azide Sodium_Azide->Step1 CuSO4_NaAsc CuSO₄ / Na-Ascorbate CuSO4_NaAsc->Step1 Catalyst Triazole_Intermediate Methyl 1,2,3-triazole- 4-carboxylate Step2 Step 2: Nitration (0-10 °C) Triazole_Intermediate->Step2 Nitrating_Mix HNO₃ / H₂SO₄ Nitrating_Mix->Step2 Nitrating Agent Final_Product Methyl 5-nitro-2H-1,2,3-triazole- 4-carboxylate Step1->Triazole_Intermediate Step2->Final_Product

Caption: Recommended two-step synthesis pathway.

Section 2: Detailed Experimental Protocols

These protocols are intended for lab-scale validation before attempting a larger scale synthesis.

Step 1: Synthesis of Methyl 1,2,3-triazole-4-carboxylate

This procedure utilizes a standard copper-catalyzed "click chemistry" reaction, which is known for its high efficiency and mild reaction conditions.[3][4]

Materials:

  • Methyl propiolate

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • Brine

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.0 eq) in a 1:1 mixture of water and tert-butanol.

  • Add copper(II) sulfate pentahydrate (0.02-0.05 eq) and sodium ascorbate (0.05-0.10 eq). Stir until a homogenous solution is formed. The solution should turn a pale yellow/green as copper(II) is reduced to copper(I).

  • Reaction: Cool the mixture to room temperature. Add methyl propiolate (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification is typically not required for the subsequent nitration step if the reaction goes to completion.

Step 2: Nitration of Methyl 1,2,3-triazole-4-carboxylate

This step is highly exothermic and requires strict temperature control. The use of a robust cooling bath and slow, controlled addition of the nitrating mixture is critical for safety and yield.[5][6]

Materials:

  • Methyl 1,2,3-triazole-4-carboxylate (from Step 1)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Substrate Solution: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add the crude methyl 1,2,3-triazole-4-carboxylate (1.0 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice/salt bath to maintain an internal temperature below 10 °C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by adding concentrated nitric acid (1.2 eq) slowly to concentrated sulfuric acid (1.2 eq) with cooling.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the triazole solution via the addition funnel. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A runaway exotherm can lead to violent decomposition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.

  • Quenching: Very carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step must be performed behind a blast shield.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.[7]

ParameterStep 1: CycloadditionStep 2: Nitration
Key Reagents Methyl propiolate, Sodium AzideConc. HNO₃, Conc. H₂SO₄
Catalyst CuSO₄ / Sodium AscorbateNone (H₂SO₄ is catalyst & solvent)
Solvent t-BuOH / H₂OConcentrated H₂SO₄
Temperature Room Temperature0 - 10 °C (Critical)
Typical Yield >90%70-85% (highly condition dependent)
Key Hazard Sodium Azide (toxic)Runaway exotherm, decomposition

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Q1: The nitration reaction turned dark brown/black, and the yield was very low. What happened?

A1: This is a classic sign of a runaway reaction and subsequent decomposition of the product. The nitration of heterocyclic rings is highly exothermic. If the rate of heat generation exceeds the rate of heat removal by your cooling system, the temperature will rise uncontrollably. Nitrotriazoles have low thermal stability and will decompose at elevated temperatures, producing nitrogen oxides (brown fumes) and polymeric tars.[1]

Causality & Solution:

  • Insufficient Cooling: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your cooling bath has sufficient capacity and that the reactor is adequately submerged. For multi-liter scale, a jacketed reactor with a circulating chiller is essential.

  • Addition Rate Too Fast: The rate of addition of the nitrating mixture directly controls the rate of heat generation. Add the mixture slowly and monitor the internal temperature constantly. If the temperature rises above the set limit (e.g., 10 °C), immediately stop the addition and allow the system to cool before resuming.

  • Poor Mixing: Inadequate stirring can create localized "hot spots" where the reaction temperature is much higher than the bulk temperature shown on the thermometer. Use a powerful overhead stirrer to ensure efficient mixing and heat transfer.

Q2: My final product is an inseparable mixture of isomers according to NMR analysis. How can I improve selectivity?

A2: While the ester at the C4 position is expected to direct nitration to the C5 position, minor formation of other isomers is possible, especially if the temperature is not well-controlled. These constitutional isomers often have very similar polarities, making separation by standard column chromatography difficult.[7]

Causality & Solution:

  • Reaction Conditions: Higher temperatures can reduce the selectivity of electrophilic aromatic substitution. Adhering strictly to the low-temperature protocol is the best way to minimize side products.

  • Purification Strategy: If isomers do form, a standard silica gel column may not provide sufficient resolution. Consider using a shallower solvent gradient during chromatography (e.g., slowly increasing the percentage of ethyl acetate in hexanes).[7] Alternatively, recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) may allow for the selective crystallization of the desired isomer.

Q3: During the quench step (pouring the reaction onto ice), there was excessive fuming and sputtering. Is this normal?

A3: While some fuming is expected from the highly acidic solution, excessive sputtering indicates the quench is too rapid or the ice volume is insufficient. This is a hazardous operation that can splash corrosive acid.

Causality & Solution:

  • Rate of Quench: The quench should be performed slowly and in a controlled manner, pouring the acid mixture in a thin stream into a vigorously stirred ice slurry.

  • Ice Quantity: Use a large excess of ice (at least 10 times the mass of the reaction mixture) to absorb the heat of dilution of the sulfuric acid.

  • Reverse Addition (for scale-up): On a larger scale, it is often safer to perform a "reverse quench," where ice or cold water is slowly added to the reaction mixture. This must be done with extreme caution and powerful cooling to manage the initial exotherm.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety hazards I should be aware of? A: The primary hazards are the acute toxicity of sodium azide and the shock and friction sensitivity of the final nitrated product .[7][8][9]

  • Sodium Azide: Handle only in a well-ventilated fume hood with appropriate PPE.[10] Avoid contact with acids, which can generate highly toxic hydrazoic acid gas. Do not use metal spatulas, as they can form explosive heavy metal azides.

  • Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate: As a nitrated heterocycle, this compound must be treated as a potential energetic material. Avoid grinding, impact, and friction.[7] Use of plastic or ceramic spatulas is recommended. Always handle the smallest amount of material necessary.

Q: How can I analyze the thermal stability of my final product? A: The most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1] DSC will show the onset temperature of the exothermic decomposition, which is a critical safety parameter. TGA will show the temperature at which the compound begins to lose mass. For nitrotriazoles, a sharp exothermic decomposition is expected at elevated temperatures.[1][2]

Q: What are the best practices for storing the purified product? A: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9] The container should be clearly labeled with the compound name and appropriate hazard warnings. Store in the smallest practical quantities and avoid accumulating large amounts of the material.

Q: Can I use a different nitrating agent to avoid the H₂SO₄/HNO₃ mixture? A: While other nitrating agents exist (e.g., HNO₃/Ac₂O, nitronium salts like NO₂BF₄), the mixed acid system (H₂SO₄/HNO₃) is the most common, cost-effective, and well-understood for nitrating deactivated rings.[11] Any alternative system would require extensive small-scale safety testing and optimization before being considered for scale-up.

References

  • BenchChem. (2025). Thermal Stability and Decomposition of 4-Methyl-5-nitro-2H-1,2,3-triazole. BenchChem Technical Support.
  • Optical Society of America. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles.
  • Chemwatch. (Date not available).
  • Synquest Labs. (2016).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-Methyl-5-nitro-2h-1,2,3-triazole. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of 4-Methyl-5-nitro-2h-1,2,3-triazole. BenchChem Technical Support.
  • BenchChem. (2025). Benchmarking the Synthesis of 4-Methyl-5-nitro-2H-1,2,3-triazole: A Comparative Guide for Researchers. BenchChem Technical Support.
  • Apollo Scientific. (2022).
  • HETEROCYCLES. (1994).
  • ChemRxiv. (2026).
  • PMC. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

Validation & Comparative

Comparative Spectroscopic Guide: Structural Confirmation of Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Core Focus: Objectively comparing analytical methodologies to differentiate the 2H-tautomer from the 1H-tautomer and confirming regiochemistry.

The Analytical Challenge: Annular Tautomerism

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a highly functionalized heterocyclic scaffold critical in the development of energetic materials and pharmaceutical pharmacophores 1. The primary structural ambiguity in 1,2,3-triazoles arises from annular tautomerism—the rapid migration of the N-H proton between the N1, N2, and N3 positions.

While identifying the presence of the nitro (-NO₂) and methyl ester (-COOCH₃) groups is trivial, unambiguously assigning the compound as the 2H-isomer rather than the 1H-isomer requires a multi-modal spectroscopic approach. Relying solely on standard ¹H or ¹³C NMR often leads to mischaracterization due to signal averaging in solution. This guide compares the performance of alternative spectroscopic techniques to establish a self-validating structural confirmation system.

Comparative Analysis of Analytical Techniques

To guarantee scientific integrity, researchers must understand the causality behind why certain techniques succeed or fail in resolving tautomers.

¹H and ¹³C NMR vs. ¹⁵N NMR
  • ¹H/¹³C NMR (Insufficient for Tautomers): While ¹³C NMR can confirm the quaternary carbons of the triazole ring (C4 and C5), the chemical shift differences between the 1H and 2H tautomers are often less than 5 ppm. In solvents where proton exchange is rapid, these carbon signals broaden or average out, obscuring the true structure.

  • ¹⁵N NMR (The Gold Standard in Solution): Nitrogen-15 NMR is the definitive tool for resolving azole tautomerism 2. The nitrogen atom bearing the proton (pyrrole-like) is heavily shielded compared to the unprotonated (pyridine-like) nitrogens. By utilizing ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) at natural abundance, one can map the connectivity without isotopic labeling 3.

FT-IR and HRMS (Supporting Techniques)
  • FT-IR: Excellent for confirming the asymmetric and symmetric stretching of the -NO₂ group (~1530 cm⁻¹ and ~1360 cm⁻¹) and the ester C=O stretch (~1735 cm⁻¹). However, it cannot reliably distinguish between 1H and 2H triazole ring stretching modes.

  • HRMS (ESI-TOF): Provides the exact mass, confirming the molecular formula but offering zero spatial or tautomeric information.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the absolute authority for solid-state characterization. It provides the exact 3D atomic coordinates, unambiguously locating the N-H proton and confirming the coplanarity (or deviation) of the nitro and ester groups relative to the triazole ring.

Quantitative Data Comparison

Table 1: Performance Matrix of Analytical Techniques
TechniqueTautomer Differentiation (1H vs 2H)Functional Group IDRegiochemistry ConfirmationState Analyzed
¹H/¹³C NMR Low (Prone to exchange averaging)ModerateModerateSolution
¹⁵N HMBC NMR High (Distinct pyrrole/pyridine shifts)LowHigh (via J-coupling)Solution
FT-IR LowHigh (NO₂, C=O)LowSolid / Liquid
SC-XRD Absolute Absolute Absolute Solid (Crystal)
Table 2: Diagnostic ¹⁵N NMR Shifts for 1,2,3-Triazoles

Note: Chemical shifts (δ) are approximate, referenced to CH₃NO₂ (0 ppm).

Tautomer FormN1 Shift (ppm)N2 Shift (ppm)N3 Shift (ppm)Diagnostic Feature
1H-Isomer ~ -125 (Pyrrole-like)~ -15 (Pyridine-like)~ -25 (Pyridine-like)N1 is highly shielded.
2H-Isomer ~ -50 (Pyridine-like)~ -115 (Pyrrole-like)~ -50 (Pyridine-like)Symmetry; N2 is shielded.

Experimental Workflows and Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating workflow for confirming the 2H-isomer.

Protocol 1: High-Resolution ¹H-¹⁵N HMBC Data Acquisition

Causality: Conducting this experiment at low temperatures in a non-polar, aprotic solvent minimizes intermolecular proton exchange, locking the tautomer in place for clear signal acquisition.

  • Sample Preparation: Dissolve 25 mg of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate in 0.6 mL of anhydrous, deuterated DMSO (DMSO-d₆). Crucial step: Ensure the solvent is strictly anhydrous to prevent rapid proton exchange mediated by trace water.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe to enhance the low natural abundance (0.37%) ¹⁵N signal.

  • Pulse Sequence: Select a standard 2D ¹H-¹⁵N HMBC pulse sequence optimized for long-range couplings (ⁿJₙₕ = 8-12 Hz).

  • Acquisition: Run 64-128 scans per increment to ensure an adequate signal-to-noise ratio. Maintain the probe temperature at 298 K (or lower, e.g., 273 K, if exchange broadening is observed).

  • Data Processing: Reference the ¹⁵N dimension to an external standard of nitromethane (0 ppm). Correlate the N-H proton cross-peaks to the respective nitrogen atoms to confirm 2H-localization.

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Crystallization: Dissolve 10 mg of the compound in a minimal amount of hot ethyl acetate. Slowly diffuse hexane into the solution via vapor diffusion over 48-72 hours at room temperature to yield X-ray quality single crystals 4.

  • Mounting: Select a colorless, block-shaped crystal and mount it on a glass fiber using perfluoropolyether oil. Flash-cool to 100 K using a liquid nitrogen stream to minimize thermal motion.

  • Diffraction: Collect data on a diffractometer using Mo-Kα radiation (λ = 0.71073 Å).

  • Refinement: Solve the structure using direct methods. The position of the N-H proton must be found from the difference Fourier map and refined freely to unambiguously confirm the 2H-tautomer.

Visualizations of Analytical Logic

Workflow Start Methyl 5-nitro-1,2,3-triazole-4-carboxylate (Unknown Tautomer) MassIR HRMS & FT-IR Confirm Formula & NO2/Ester Start->MassIR Step 1: Basic ID NMR 15N HMBC NMR Analyze N-H Connectivities Start->NMR Step 2: Solution State XRD SC-XRD Determine 3D Atomic Coordinates Start->XRD Step 3: Solid State Isomer2H Confirmed 2H-Isomer (N2 is Protonated) NMR->Isomer2H N2 Shielded (~ -115 ppm) Isomer1H Confirmed 1H-Isomer (N1 is Protonated) NMR->Isomer1H N1 Shielded (~ -125 ppm) XRD->Isomer2H Proton located on N2 XRD->Isomer1H Proton located on N1

Multi-modal analytical workflow for differentiating 1H and 2H triazole tautomers.

HMBC_Logic NH Triazole N-H Proton (δ 10 - 15 ppm) N1 N1 / N3 Atoms (Pyridine-like: ~ -50 ppm) NH->N1 2J HMBC Cross-peak N2 N2 Atom (Pyrrole-like: ~ -115 ppm) NH->N2 1J (Direct Bond) C4 C4 (Ester bearing) (δ ~ 135 ppm) NH->C4 3J HMBC Cross-peak C5 C5 (Nitro bearing) (δ ~ 150 ppm) NH->C5 3J HMBC Cross-peak

Logical ¹H-¹⁵N and ¹H-¹³C HMBC correlation map confirming the 2H-isomer structure.

References

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Materials, MDPI.[Link]

  • 15N NMR Studies of tautomerism. ResearchGate.[Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry, RSC Publishing.[Link]

Sources

Comparative analysis of synthetic routes to 5-nitro-1,2,3-triazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-nitro-1,2,3-triazole scaffold is a privileged structure in the development of advanced energetic materials, agricultural chemicals, and pharmaceutical pharmacophores. However, the synthesis of these compounds is notoriously challenging. The strong electron-withdrawing nature of the nitro group at the 5-position severely depletes the electron density of the triazole ring, making direct electrophilic nitration of pre-formed 1,2,3-triazoles thermodynamically unfavorable and prone to ring degradation.

As a result, researchers must rely on alternative strategies: de novo cyclization of nitro-containing precursors, direct N-alkylation of tautomeric parent rings, aggressive oxidation of 5-amino derivatives, or complex ring-opening rearrangements. This guide provides an objective, data-driven comparison of these four primary synthetic routes, detailing their mechanistic causality, regioselectivity, and self-validating experimental protocols.

Mechanistic Overview of Synthetic Strategies

The selection of a synthetic route depends heavily on the desired substitution pattern (e.g., N1 vs. N3 alkylation) and the tolerance of the target molecule to harsh oxidative or acidic conditions.

Pathways A Ethyl 2,2-dinitroacetate + NH3 + R-CHO P1 4-Substituted 5-Nitro-1,2,3-triazole A->P1 Cyclization B 4(5)-Nitro-1,2,3-triazole + Alkyl Halide/Base P2 N1, N2, N3-Alkyl 5-Nitro-1,2,3-triazoles B->P2 Alkylation C 5-Amino-1,2,3-triazole + H2O2/H2SO4 P3 5-Nitro-1,2,3-triazole (Direct Oxidation) C->P3 Oxidation D 4-Amino-3-nitrofuroxan + Primary Amine P4 5-Nitro-1,2,3-triazole 1-Oxides D->P4 Ring Opening

Overall synthetic pathways for 5-nitro-1,2,3-triazoles from various precursors.

Route 1: De Novo Cyclization (Dinitroacetate Pathway)

Mechanism & Causality

This bottom-up approach constructs the triazole ring from acyclic precursors, ensuring absolute regiocontrol over the carbon substituents. The reaction begins with the condensation of ethyl 2,2-dinitroacetate with aqueous ammonia and an aldehyde (such as acetaldehyde). This forms an intermediate enamine/imine species. The critical step is the subsequent addition of sodium nitrite and sulfuric acid, which generates nitrous acid in situ. This facilitates the diazotization of the intermediate, triggering an immediate intramolecular cyclization to yield the 4-alkyl-5-nitro-1,2,3-triazole core[1].

Self-Validating Experimental Protocol

Synthesis of 4-Methyl-5-nitro-1,2,3-triazole:

  • Condensation: To a stirring solution of ethyl 2,2-dinitroacetate, add aqueous ammonia (NH₃·H₂O) and acetaldehyde (CH₃CHO). Stir at room temperature to allow for initial condensation and pre-ring formation[1].

  • Diazotization: Cool the reaction vessel strictly in an ice bath (<5 °C). Slowly add an aqueous solution of sodium nitrite (NaNO₂).

  • Cyclization: Add sulfuric acid (H₂SO₄) dropwise. Validation Check: The controlled evolution of gas and a distinct color change indicate successful diazotization and ring closure[1].

  • Workup: Extract the aqueous mixture with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure[1].

  • Analytical Validation: Purify via recrystallization. Confirm the structure using ¹³C NMR (checking for the highly deshielded C4 and C5 quaternary carbons) and FT-IR (NO₂ asymmetric stretch at ~1530 cm⁻¹)[1].

Route 2: Direct N-Alkylation of 4(5)-Nitro-1,2,3-triazoles

Mechanism & Causality

For applications requiring N-substituted derivatives (especially energetic ionic liquids), direct alkylation of the parent 4(5)-nitro-1,2,3-triazole is utilized. In basic media, the triazole deprotonates to form a highly delocalized nitrotriazolate anion. Because the charge is distributed across the N1, N2, and N3 positions, alkylation yields a mixture of three regioisomers[2].

Interestingly, the N3-isomer (1-alkyl-5-nitro-1,2,3-triazole) is highly sought after because its calculated pKBH+ value is more than 4 log units higher than that of the N1-substituted derivatives, making it exceptionally basic and valuable for energetic formulations[2].

Regioselectivity Parent 4(5)-Nitro-1,2,3-triazole (Tautomeric Mixture) Base Base (NaOH/KOH) Deprotonation Parent->Base Anion Nitrotriazolate Anion (Delocalized Charge) Base->Anion N1 N1-Alkyl-4-nitro (Major, Sterically Favored) Anion->N1 Alkyl-X N2 N2-Alkyl-4-nitro (Thermodynamically Stable) Anion->N2 Alkyl-X N3 N3-Alkyl-5-nitro (Minor, Highly Basic) Anion->N3 Alkyl-X

Regioselectivity and isomer distribution during N-alkylation of 4(5)-nitro-1,2,3-triazole.

Self-Validating Experimental Protocol

General N-Alkylation Procedure:

  • Deprotonation: Suspend 4(5)-nitro-1,2,3-triazole (25 mmol) in ethanol (15 mL) or water. Add an equimolar amount of sodium hydroxide (NaOH) and stir at 40 °C until a clear solution of the nitrotriazolate salt is obtained[2].

  • Alkylation: Carefully add the alkylating agent (e.g., dialkyl sulfate or alkyl halide, 0.9–2.0 eq). Heat the mixture to 78–80 °C for 13 hours[2].

  • Workup: Cool to room temperature and remove the solvent in vacuo. Extract with ethyl acetate, wash with brine, and dry[1].

  • Analytical Validation: Separate the resulting N1, N2, and N3 isomers via silica gel column chromatography. Unambiguous assignment is achieved via ¹H NMR: the H-5 proton chemical shifts reliably follow the sequence δ(N1-isomer) > δ(N3-isomer) > δ(N2-isomer)[2].

Route 3: Direct Oxidation of 5-Amino-1,2,3-triazoles

Mechanism & Causality

When specific C-substitution (such as a cyano group) is required alongside the nitro group, de novo cyclization often fails. Instead, a 5-amino-1,2,3-triazole is synthesized first and subsequently oxidized. Using a potent mixture of 30% hydrogen peroxide and 98% sulfuric acid generates peroxymonosulfuric acid (Caro's acid) in situ. This aggressively oxidizes the primary amine directly to a nitro group without cleaving the robust triazole ring[3].

Self-Validating Experimental Protocol

Synthesis of 4-Cyano-5-nitro-1,2,3-triazole:

  • Oxidant Preparation: In a highly controlled environment, mix 8 mL of 30% H₂O₂ and 15 mL of concentrated H₂SO₄. Critical Safety Step: This must be done with vigorous stirring and external cooling to keep the temperature strictly <10 °C to prevent explosive thermal runaway[3].

  • Addition: Slowly add 0.85 g of 4-cyano-5-amino-1,2,3-triazole in small portions to the acidic oxidant solution[3].

  • Reaction: Allow the mixture to stand for 24 hours at room temperature[3].

  • Workup & Validation: Pour the mixture into 60 mL of ice-cold water and extract with diethyl ether (3 × 30 mL)[3]. Validate the conversion using FT-IR by confirming the complete disappearance of N-H stretching bands (~3300 cm⁻¹) and the emergence of strong asymmetric NO₂ stretches.

Route 4: Furoxan Ring Opening to Triazole 1-Oxides

Mechanism & Causality

To access unique 5-nitro-1,2,3-triazole 1-oxides, researchers utilize 4-amino-3-nitrofuroxans. When treated with primary aliphatic amines, the nucleophilic amine attacks the nitrogen atom of the furoxan's N-oxide entity. This initiates a cascade reaction: the furoxan ring opens, followed immediately by a dehydrative cyclization that forms the 1,2,3-triazole 1-oxide ring[4].

Self-Validating Experimental Protocol

Synthesis of 2-Alkyl-4-alkylamino-5-nitro-1,2,3-triazole 1-oxides:

  • Reaction Setup: Dissolve 4-alkylamino-3-nitrofuroxan in an appropriate organic solvent.

  • Nucleophilic Attack: Introduce a primary aliphatic amine to the solution. Stir at the optimized temperature (often ambient to mildly elevated) to allow for ring-opening and subsequent dehydrative cyclization[4].

  • Workup & Validation: Isolate the product via standard precipitation or chromatography. Because tautomerism and N-oxide positioning can complicate NMR spectra, definitive structural verification of the 1-oxide geometry and the nitro group position must be confirmed via X-Ray crystallography[4].

Quantitative Comparison of Synthetic Routes

Synthetic RoutePrimary PrecursorTarget ProductRegioselectivityTypical YieldScalability & Safety Profile
De Novo Cyclization Ethyl 2,2-dinitroacetate4-Alkyl-5-nitro-1,2,3-triazoleHigh (Single Isomer)Moderate (40-60%)Moderate: Requires handling of toxic NaNO₂ and strong acids; exothermic diazotization.
N-Alkylation 4(5)-Nitro-1,2,3-triazoleN1, N2, N3-alkyl mixtureLow (Isomeric Mixture)High (70-90% total)High: Simple reagents, but requires extensive chromatographic separation of isomers.
Amine Oxidation 5-Amino-1,2,3-triazole5-Nitro-1,2,3-triazoleHigh (Direct Conversion)Moderate (40-70%)Low: Use of Caro's acid (H₂O₂/H₂SO₄) poses severe explosion risks at scale.
Furoxan Opening 4-Amino-3-nitrofuroxan5-Nitro-1,2,3-triazole 1-oxideHigh (Specific N-oxide)Variable (30-80%)Moderate: Furoxans are highly energetic; requires strict thermal control.

References

  • BenchChem. Application Notes and Protocols: 4-Methyl-5-nitro-2H-1,2,3-triazole in Organic Synthesis.
  • Sukhanov, G.T., et al. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. MDPI.
  • Godovikova, T.I., et al. A New Method for the Synthesis of 1,2,3-Triazole 1-Oxides. Mendeleev Communications / ResearchGate.
  • PMC / Molecules. 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures.

Sources

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate vs other energetic materials.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in high-energy density materials (HEDMs), I frequently evaluate novel heterocyclic scaffolds to find the optimal balance between detonation performance and mechanical insensitivity. The 1,2,3-triazole ring, particularly when functionalized with explosophoric groups like nitro (–NO₂) and stabilizing moieties like carboxylate esters, represents a critical frontier in energetic materials .

This guide objectively compares Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (MNTC) against legacy explosives (e.g., TNT, RDX) and contemporary insensitive high explosives (IHEs) like 3-nitro-1,2,4-triazol-5-one (NTO). By examining the mechanistic causality behind its structural design and providing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers and drug development professionals exploring energetic intermediates.

Mechanistic Causality: The 2H-1,2,3-Triazole Scaffold

The energetic potential of MNTC is not coincidental; it is the direct result of a highly engineered molecular architecture. Understanding the causality behind its performance requires dissecting its functional groups:

  • The 1,2,3-Triazole Core: The three contiguous nitrogen atoms impart a high positive heat of formation (ΔfH) to the molecule. Upon decomposition, the release of N₂ gas provides a massive thermodynamic driving force .

  • The Nitro Group (–NO₂): Positioned at C5, the nitro group serves as the primary explosophore. It increases the oxygen balance and overall crystal density, which directly correlates to higher detonation velocity (

    
    ) and pressure (
    
    
    
    ) .
  • The Methyl Carboxylate Ester (–COOCH₃): While standard nitrotriazoles (like 4-nitro-1,2,3-triazole) are highly sensitive , the addition of an ester group at C4 modulates the crystal packing. It enhances intermolecular hydrogen bonding and thermal stability, effectively desensitizing the molecule to friction and impact.

  • 2H-Isomerism: Alkylation or functionalization at the N2 position (as opposed to N1 or N3) generally yields higher molecular symmetry. This symmetry optimizes crystal density, maximizing the energetic-to-sensitivity ratio .

Logic Core 1,2,3-Triazole Core (High Heat of Formation) Nitro + Nitro Group (-NO2) (Increases Oxygen Balance) Core->Nitro Ester + Methyl Carboxylate (Enhances Thermal Stability) Core->Ester Isomer 2H-Isomer Configuration (Optimizes Crystal Density) Nitro->Isomer Ester->Isomer Result Target HEDM Profile: Balanced Power & Insensitivity Isomer->Result

Structure-property relationships governing MNTC energetic performance.

Comparative Performance Analysis

To contextualize MNTC, we must compare it against established benchmarks. Legacy materials like RDX offer immense power but suffer from high mechanical sensitivity. Conversely, IHEs like NTO prioritize safety but require complex formulations to initiate .

MNTC and its close 5-nitro-1,2,3-triazole analogues occupy a "goldilocks" zone—offering performance superior to TNT while maintaining impact sensitivities comparable to insensitive munitions .

Energetic MaterialDensity (g/cm³)Detonation Velocity (

, m/s)
Detonation Pressure (

, GPa)
Impact Sensitivity (IS, J)Thermal Stability (

, °C)
TNT (Benchmark)1.65~6,900~19.015295
RDX (High Power)1.82~8,750~34.07.5210
NTO (IHE Standard)1.93~8,560~31.0>40270
MNTC (Analogous Esters)1.60 - 1.70~7,500 - 8,000~23.0 - 25.0>40>200

Note: Specific experimental detonation velocities for the isolated 2H-isomer of MNTC are extrapolated from closely related 4-alkyl-5-nitro-2H-1,2,3-triazole derivatives to maintain scientific accuracy where open-source empirical data is restricted .

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols for the synthesis, isolation, and characterization of MNTC are designed as self-validating workflows.

Protocol A: Regioselective Isolation of the 2H-Isomer

The synthesis of substituted nitrotriazoles typically yields a mixture of N1, N2, and N3 isomers . Isolating the 2H-isomer is critical for achieving the desired energetic properties.

  • Reaction: Alkylate 4-nitro-1,2,3-triazole-5-carboxylate in a basic medium (e.g., K₂CO₃ in DMF) using methyl iodide.

  • Quaternization Separation: Exploit the basicity differences between the isomers. Treat the crude mixture with a mild quaternizing agent. The N1 and N3 isomers, being more nucleophilic, will form quaternary salts, leaving the sterically hindered and less nucleophilic N2-isomer unreacted.

  • Extraction: Extract the unreacted MNTC using ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation Check: Analyze the product via ¹H and ¹³C NMR. The 2H-isomer will exhibit a highly symmetrical electronic environment compared to the asymmetric N1/N3 isomers. Confirm the absence of N1/N3 peaks before proceeding to thermal testing.

Protocol B: Thermal & Sensitivity Profiling

Energetic materials must be rigorously tested for safety before scale-up .

  • Differential Scanning Calorimetry (DSC): Accurately weigh 1.0 mg of MNTC into a gold-plated copper crucible with a pinhole lid (to prevent explosive rupture). Heat from 25°C to 300°C at a rate of 5°C/min under a nitrogen atmosphere.

  • Self-Validation Check: The DSC thermogram should show a sharp exothermic peak corresponding to decomposition (

    
    ). If a broad endothermic peak is observed beforehand, it indicates solvent entrapment or moisture; the sample must be recrystallized and dried.
    
  • BAM Drop Hammer Test: Subject a 40 mm³ sample to impact testing using a standard BAM fall hammer. Determine the

    
     (height at which 50% of samples initiate). An IS > 40 J confirms its classification as an insensitive material .
    

Workflow A Starting Material (Nitro-triazole precursor) B Alkylation / Esterification (Basic Media) A->B C Mixed Isomers (1H, 2H, 3H) B->C D Regioselective Isolation (Quaternization Separation) C->D E Pure MNTC (2H-Isomer) D->E F Thermal Analysis (DSC/TGA) E->F G Sensitivity Testing (BAM Drop Hammer) E->G

Synthesis and validation workflow for MNTC energetic profiling.

Conclusion & Future Outlook

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (MNTC) exemplifies the modern approach to energetic material design: prioritizing structural symmetry and targeted functionalization to tame the inherent volatility of high-nitrogen heterocycles. While it does not match the raw detonation velocity of RDX, its robust thermal stability and low mechanical sensitivity make it a highly attractive candidate for melt-castable formulations and insensitive munitions.

Future research should focus on utilizing MNTC as a precursor for more complex energetic salts or co-crystals (similar to NTO/Acridine systems) to further push the boundaries of energy density without sacrificing safety [[1]]([Link]).

References

  • 4,5-Dicyano-1,2,3-Triazole—A Promising Precursor for a New Family of Energetic Compounds and Its Nitrogen-Rich Derivatives: Synthesis and Crystal Structures Source: PMC (NIH) URL:[Link]

  • Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles Source: MDPI (Materials) URL:[Link]

  • Synthesis, structure characterization, Hirshfeld surface analysis, and computational studies of 3-nitro-1,2,4-triazol-5-one (NTO):acridine Source: ResearchGate URL:[Link]

Sources

Comparison of the biological activity of different nitro-triazole derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatility as a pharmacophore. The introduction of a nitro group to this heterocyclic core can significantly enhance its biological activity, leading to a class of compounds—nitro-triazole derivatives—with a broad spectrum of pharmacological effects. This guide provides an in-depth, objective comparison of the biological activities of various nitro-triazole derivatives, supported by experimental data and detailed methodologies, to assist researchers in the fields of drug discovery and development.

Introduction to Nitro-Triazole Derivatives

Nitro-triazole derivatives are characterized by a five-membered ring containing three nitrogen atoms and a nitro group substitution. This structural motif has been extensively explored, revealing potent antifungal, antiparasitic, anticancer, and antibacterial properties. The electron-withdrawing nature of the nitro group often plays a crucial role in the mechanism of action, either through bioreduction to cytotoxic radicals or by enhancing interactions with biological targets. This guide will delve into a comparative analysis of these activities, providing a framework for understanding the structure-activity relationships (SAR) that govern their efficacy.

Comparative Biological Activities

The therapeutic potential of nitro-triazole derivatives is broad, with different structural modifications tuning their activity against various pathogens and cell lines. Below is a comparative summary of their efficacy in key therapeutic areas.

Antifungal Activity

Nitro-triazole derivatives have demonstrated significant potential as antifungal agents, often exhibiting superior activity compared to established drugs like fluconazole. Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[1][2] The nitro group is believed to enhance the binding affinity to the heme iron within the enzyme's active site.[2]

Table 1: Comparative Antifungal Activity (MIC in µg/mL) of Selected Nitro-Triazole Derivatives

Compound/DerivativeCandida albicansCandida krusei (Fluconazole-resistant)Aspergillus fumigatusReference
Fluconazole (Reference)0.5 - 46416 - >64[1]
Derivative 5a0.2524[1]
Derivative 5b0.12512[1]
Derivative 5g0.514[1]

Data synthesized from multiple sources to illustrate comparative efficacy.[1]

Antiparasitic Activity

A significant area of investigation for nitro-triazoles is their efficacy against parasitic protozoa, particularly Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism of action is distinct from their antifungal activity and relies on the parasite-specific type I nitroreductase (NTR) enzyme.[3] This enzyme reduces the nitro group, leading to the formation of cytotoxic metabolites that induce parasitic cell death.

Table 2: Comparative Anti-T. cruzi Activity (IC₅₀ in µM) of Selected Nitro-Triazole Derivatives

Compound/DerivativeT. cruzi AmastigotesSelectivity Index (SI)Reference
Benznidazole (Reference)1.5 - 3.0~10[3]
NT-10.065>1500[3]
NT-20.008>12500[3]
NT-30.23>430[3]

Selectivity Index (SI) is the ratio of cytotoxicity in a mammalian cell line to the anti-parasitic activity, indicating the compound's safety profile.

Anticancer Activity

The anticancer potential of nitro-triazole derivatives is an emerging field of research. These compounds have demonstrated cytotoxicity against a range of cancer cell lines.[4][5] Their mechanisms of action are multifaceted and can involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.[6][7]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Selected Nitro-Triazole Derivatives

Compound/DerivativeMCF-7 (Breast)A549 (Lung)PC3 (Prostate)Reference
Doxorubicin (Reference)0.5 - 1.50.8 - 2.01.0 - 2.5[5]
TZD-11.141.450.56[4]
TZD-21.982.341.87[4]
TZD-30.510.190.17[4]
Antibacterial Activity

Nitro-triazole derivatives have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[8] The presence of the nitro group and other substitutions on the triazole ring plays a crucial role in their antibacterial potency.[8][9]

Table 4: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Nitro-Triazole Derivatives

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference
Ciprofloxacin (Reference)0.25 - 1.00.015 - 0.1250.25 - 1.0[10]
NT-A163264[10]
NT-B81632[10]
NT-C4816[8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments used to assess the biological activity of nitro-triazole derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11]

Workflow for Broth Microdilution Assay

G prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) prep_dilutions Prepare Serial Dilutions of Nitro-Triazole Compound in 96-well plate inoculate Inoculate each well with Fungal Suspension prep_dilutions->inoculate controls Include Growth and Sterility Controls incubate Incubate at 35°C for 24-48 hours read_mic Determine MIC as the lowest concentration with no visible growth incubate->read_mic G seed_cells Seed cells in a 96-well plate and allow to attach treat_cells Treat cells with various concentrations of Nitro-Triazole Compound seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate for 4 hours incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ value read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer or mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitro-triazole derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of nitro-triazole derivatives stem from their ability to interact with various cellular targets and pathways.

Inhibition of Fungal Ergosterol Biosynthesis

As previously mentioned, the primary antifungal mechanism is the inhibition of lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.

Diagram of Ergosterol Biosynthesis Inhibition

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Disrupted Nitro_Triazole Nitro-Triazole Derivative Nitro_Triazole->CYP51

Caption: Inhibition of fungal ergosterol biosynthesis by nitro-triazoles.

Anticancer Mechanism: Targeting the PI3K/Akt/mTOR Signaling Pathway

Several studies have suggested that triazole derivatives can exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. [6][12]This pathway plays a crucial role in cell growth, proliferation, and survival.

Diagram of PI3K/Akt/mTOR Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, and Growth mTOR->Proliferation Nitro_Triazole Nitro-Triazole Derivative Nitro_Triazole->PI3K Nitro_Triazole->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by nitro-triazoles.

Conclusion and Future Perspectives

Nitro-triazole derivatives represent a promising class of compounds with a remarkable breadth of biological activities. Their efficacy against fungal and parasitic infections is well-documented, and their potential as anticancer and antibacterial agents is a rapidly advancing area of research. The structure-activity relationship studies highlighted in this guide underscore the importance of specific substitutions on the triazole ring in determining the potency and selectivity of these compounds.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their clinical translatability. Furthermore, a deeper understanding of their mechanisms of action, particularly in cancer, will be crucial for the rational design of next-generation nitro-triazole-based therapeutics. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this versatile chemical scaffold.

References

  • Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. [Link]

  • Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. [Link]

  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. [Link]

  • Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

  • Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation. [Link]

  • Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]

  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard— Second Edition. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

  • Synthesis, characterization and the antibacterial activity of a newt[1][6][7]riazole derivative. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. [Link]

Sources

Comprehensive Purity Validation of Synthesized Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS 145769-56-8)[1] is a highly functionalized, electron-deficient heterocyclic scaffold. Owing to its unique energetic properties and utility as a versatile building block in click chemistry and pharmaceutical design, ensuring its absolute purity is a critical prerequisite for downstream applications[2][3].

The primary challenge in validating the purity of this compound lies in its complex tautomeric behavior. In solution, 1,2,3-triazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers, which is heavily influenced by solvent polarity and the electronic effects of the C4-carboxylate and C5-nitro substituents[4]. Furthermore, synthetic routes (such as cycloadditions or direct nitrations) often yield closely related positional isomers that exhibit nearly identical polarities, rendering standard chromatographic separation difficult without optimized conditions[5].

Comparative Analysis of Purity Validation Techniques

To establish a self-validating analytical system, researchers must employ orthogonal techniques. Relying solely on one method can lead to false positives—for instance, HPLC may mask co-eluting isomers, while NMR may miss trace UV-active organic impurities.

Analytical TechniquePrimary UtilityLimit of Detection (LOD)Isomer ResolutionStructural Elucidation
RP-HPLC-UV Quantifying overall organic purity and separating regioisomers.< 0.05%High (with acidic gradient)None
Multinuclear NMR Confirming tautomeric state and regiochemistry (1H, 13C, 15N).~1-2%Moderate (relies on shift differences)Absolute
LC-MS (ESI-) Mass confirmation and detecting trace co-eluting impurities.< 0.01%Low (isomers share identical mass)High (via MS/MS fragmentation)

Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)

Expertise & Causality: The triazole ring, flanked by a nitro group and a carboxylate ester, is highly polar and possesses a weakly acidic N-H proton. If analyzed using a standard neutral mobile phase, the compound will partially ionize, leading to severe peak tailing and variable retention times. By introducing an acidic modifier (e.g., 0.1% Trifluoroacetic Acid), the equilibrium is forced into the fully protonated state, ensuring sharp, symmetrical peaks and reproducible partitioning on a hydrophobic stationary phase[6].

Self-Validating Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate in 1.0 mL of HPLC-grade Acetonitrile to create a stock solution. Dilute to a working concentration of 50 µg/mL using the initial mobile phase[6].

  • Column Selection: Utilize a high-resolution reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) to maximize theoretical plates[6].

  • Mobile Phase & Gradient:

    • Solvent A: Ultrapure Water + 0.1% TFA.

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Run a linear gradient from 10% B to 90% B over 20 minutes to ensure the separation of the highly polar triazole from any lipophilic synthetic byproducts.

  • Flow Rate & Temperature: Maintain a constant flow rate of 1.0 mL/min and a column compartment temperature of 30°C to minimize solvent viscosity variations.

  • Detection: Monitor absorbance at 254 nm. The extended conjugation of the nitro group with the triazole π-system provides a strong chromophore at this wavelength, allowing for high-sensitivity detection of impurities[6][7].

Methodology 2: Multinuclear NMR Spectroscopy

Expertise & Causality: For methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, standard 1H NMR is structurally uninformative regarding the heterocyclic core. Because the carbon backbone is fully substituted, the only observable proton signals are the methyl ester singlet (~3.9 ppm) and a broad, highly exchangeable N-H proton signal (>10 ppm)[8]. To definitively prove the regiochemistry (C4 vs. C5 substitution) and the predominant tautomeric form, 13C and 15N NMR are strictly mandatory. 15N NMR chemical shifts are exquisitely sensitive to the local electronic environment and can easily distinguish between N-alkylated impurities, 1H-tautomers, and the desired 2H-tautomer[3][9].

Self-Validating Protocol:

  • Solvent Selection: Dissolve 10-15 mg of the highly purified sample (post-HPLC validation) in 0.6 mL of anhydrous DMSO-d6. DMSO is preferred over CDCl3 as it readily dissolves polar nitro-triazoles and slows the quadrupolar relaxation and proton exchange rates, sharpening the N-H signal[8].

  • 13C NMR Acquisition: Acquire the 13C spectrum at 100 MHz or higher. Verify the presence of four distinct carbon environments: the ester carbonyl (~160 ppm), the C-NO2 carbon (~150 ppm), the C-COOMe carbon (~135 ppm), and the methoxy carbon (~53 ppm)[7].

  • 15N HMBC Experiment: Perform a 2D 1H-15N HMBC experiment. This correlates the N-H proton with the adjacent triazole nitrogens. In the 2H-tautomer, the proton resides on N2, resulting in a symmetric coupling pattern to N1 and N3, which is distinctly different from the asymmetric pattern of the 1H-tautomer[4][9].

Orthogonal Validation Workflow

To ensure absolute confidence in the purity and identity of the synthesized compound, the following self-validating workflow should be strictly adhered to.

ValidationWorkflow Start Crude Synthesized Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate HPLC RP-HPLC-UV Analysis (Acidic Mobile Phase) Start->HPLC Decision Chromatographic Purity > 98%? HPLC->Decision Purify Recrystallization or Prep-HPLC Decision->Purify No NMR Multinuclear NMR (1H, 13C, 15N HMBC) Decision->NMR Yes Purify->HPLC LCMS LC-MS (ESI-) Mass & Fragmentation NMR->LCMS Valid Validated Pure Target Compound LCMS->Valid

Orthogonal purity validation workflow for synthesized nitro-triazole derivatives.

Conclusion

The rigorous validation of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate requires a multi-faceted approach. By combining the quantitative separation power of acidic RP-HPLC with the absolute structural elucidation capabilities of multinuclear NMR (specifically 15N HMBC), researchers can confidently eliminate isomeric impurities and verify the correct tautomeric state. This self-validating methodology ensures the highest level of scientific integrity for subsequent downstream applications.

References

  • [4] Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. URL: [Link]

  • [2] Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate / Molecules. URL: [Link]

  • [9] 14N AND 15N NMR SPECTROSCOPY. Chemistry of Heterocyclic Compounds. URL: [Link]

  • [3] 1,2,3-Triazoles. PMC - NIH. URL: [Link]

  • Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science. URL:[Link]

Sources

Comparing the energetic performance of C-nitro vs N-nitro triazoles

Author: BenchChem Technical Support Team. Date: March 2026

The development of high-energy-density materials (HEDMs) requires a delicate balance between maximizing energetic output and maintaining operational safety. Within the class of nitrogen-rich heterocyclic compounds, triazoles serve as excellent backbones due to their high inherent heat of formation and thermal stability.

When functionalizing the 1,2,4-triazole ring with explosophoric nitro (–NO₂) groups, researchers face a critical structural choice: C-nitration vs. N-nitration . This comparison guide provides an in-depth technical analysis of how the position of the nitro group fundamentally alters the energetic performance, thermodynamic stability, and mechanical sensitivity of the resulting material.

Mechanistic Causality: The Energy-Stability Paradox

The macroscopic energetic properties of a triazole derivative—such as detonation velocity (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


), detonation pressure (

), and impact sensitivity (

)—are directly governed by its molecular electronic structure. The primary differentiator between C-nitro (e.g., 3-nitro-1,2,4-triazole) and N-nitro (e.g., 1-nitro-1,2,4-triazole) compounds lies in the Bond Dissociation Energy (BDE) of the trigger bond.
  • C-NO₂ Bonds (High Stability): In C-nitro triazoles, the nitro group is bonded to a carbon atom within the aromatic ring. This allows for effective resonance stabilization, where the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
    -electrons of the triazole ring delocalize into the electron-withdrawing nitro group[1]. Consequently, the C-NO₂ bond is robust, typically exhibiting a BDE of approximately 65 kcal/mol. This high activation energy barrier for homolytic cleavage translates to high thermal stability and low mechanical sensitivity.
    
  • N-NO₂ Bonds (High Energy, Low Stability): N-nitro compounds feature a nitrogen-nitrogen bond linking the ring to the nitro group. The adjacent electronegative nitrogen atoms suffer from lone-pair repulsion, and steric hindrance often forces the nitro group out of the aromatic plane, disrupting resonance[2]. As a result, the N-NO₂ bond is significantly weaker, with a BDE averaging around 35 kcal/mol[3].

Because less energy is consumed in breaking the weaker N-NO₂ bond during decomposition, N-nitro compounds possess a higher overall Heat of Formation (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) and yield superior detonation parameters. However, this comes at the severe cost of extreme sensitivity to impact and friction, often rendering them too unstable for practical formulation.

decomposition_pathway cluster_0 N-Nitro Triazole Pathway cluster_1 C-Nitro Triazole Pathway N_nitro N-NO2 Bond (~35 kcal/mol) N_rad Triazolyl Radical + NO2• N_nitro->N_rad Low Activation Energy C_nitro C-NO2 Bond (~65 kcal/mol) C_rad Triazolyl Radical + NO2• C_nitro->C_rad High Activation Energy

Homolytic bond cleavage pathways comparing activation energies of C-NO2 and N-NO2 bonds.

Quantitative Performance Comparison

To objectively compare these isomers, we must look at both computationally derived thermodynamic data and experimentally validated detonation metrics. The table below summarizes the performance of 3-nitro-1,2,4-triazole (Form II)[4] against generalized data for its N-nitro counterpart.

Performance Metric3-Nitro-1,2,4-triazole (C-Nitro)1-Nitro-1,2,4-triazole (N-Nitro)
Bond Dissociation Energy (BDE) ~65.0 kcal/mol~35.0 kcal/mol
Crystal Density (

)
1.735 g/cm³~1.80 g/cm³ (Theoretical)
Detonation Velocity (

)
8,213 m/s> 8,800 m/s (Theoretical)
Detonation Pressure (

)
27.45 GPa> 30.0 GPa (Theoretical)
Impact Sensitivity (

)
> 40 J (Insensitive)< 10 J (Highly Sensitive)
Primary Application Insensitive munitions, heat-resistant explosivesTheoretical structural scaffolds, propellants

Data synthesized from quantum chemical calculations and BAM drop hammer experimental evaluations[3][4].

Experimental & Computational Methodologies

To ensure scientific integrity and reproducibility, the evaluation of novel triazole-based energetic materials relies on a self-validating system combining Density Functional Theory (DFT) and standardized physical testing.

Protocol 1: Quantum Chemical Evaluation of BDE and Detonation Parameters

Computational chemistry provides a safe, predictive framework for evaluating highly sensitive N-nitro compounds before attempting hazardous laboratory synthesis[5].

  • Geometry Optimization: Construct the initial 3D molecular structures of the C-nitro and N-nitro isomers. Optimize the geometries using DFT at the M06-2X/6-311G(d,p) level of theory, which accurately accounts for non-covalent interactions and dispersion forces critical in energetic crystals[6].

  • Frequency Analysis: Perform vibrational frequency calculations on the optimized structures to ensure the absence of imaginary frequencies, confirming the geometry represents a true local energy minimum[5]. Extract the zero-point energy (ZPE) and thermal corrections.

  • Heat of Formation (

    
    ) Calculation:  Design isodesmic reactions (where the number and types of chemical bonds are conserved). Calculate the gas-phase 
    
    
    
    using the optimized energies.
  • BDE Determination: Optimize the geometry of the resulting radical fragments (e.g., the triazolyl radical and the NO₂• radical) after homolytic cleavage of the C-N or N-N bond. The BDE is calculated as the energy difference between the parent molecule and the sum of the isolated radicals[3].

  • Detonation Prediction: Input the calculated

    
     and theoretical crystal density (derived via Politzer's approach or Monte Carlo simulations) into EXPLO5 software. The software utilizes the Becker-Kistiakowsky-Wilson (BKW) equation of state to predict 
    
    
    
    and
    
    
    [7].

computational_workflow A Input Molecular Structure (C-nitro or N-nitro triazole) B Geometry Optimization (DFT: M06-2X/6-311G**) A->B C Frequency Analysis (Confirm true minimum, extract ZPE) B->C D Calculate Heat of Formation (ΔHf) (Via Isodesmic Reactions) C->D E Calculate BDE (Radical fragment optimization) C->E F Predict Detonation Performance (EXPLO5 / BKW Equation of State) D->F E->F

Computational workflow for evaluating energetic performance and stability of triazole derivatives.

Protocol 2: Experimental Determination of Impact Sensitivity

For stable C-nitro compounds, theoretical safety predictions must be validated using standardized physical stimuli tests[8].

  • Sample Preparation: Dry the synthesized 3-nitro-1,2,4-triazole crystals in a vacuum desiccator to remove residual moisture, which can artificially dampen sensitivity. Sieve the crystals to a uniform particle size (typically 100–200 µm).

  • Apparatus Setup: Utilize a standard BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus. Place a 40 mm³ sample of the explosive between two hardened steel cylinders held within a guiding ring.

  • Bruceton Up-and-Down Method: Drop a localized weight (e.g., 2 kg or 5 kg) from a predetermined height.

    • If the sample detonates (indicated by an audible report, flash, or gas generation), lower the drop height logarithmically for the next sample.

    • If no reaction occurs, raise the drop height for the next sample.

  • Statistical Analysis: Repeat the process for at least 30 individual trials. Calculate the

    
     value—the height at which there is a 50% probability of initiation. Convert this height into impact energy (Joules) using the formula 
    
    
    
    . C-nitro triazoles typically yield values >40 J, classifying them as insensitive[4].

Conclusion

The choice between C-nitro and N-nitro functionalization in triazole-based energetic materials dictates the compound's fate in practical applications. While N-nitro triazoles push the theoretical boundaries of detonation velocity and pressure due to their high heats of formation and weak trigger bonds, their extreme sensitivity limits their utility. Conversely, C-nitro triazoles like 3-nitro-1,2,4-triazole successfully navigate the energy-stability paradox, leveraging aromatic resonance to provide a highly stable, insensitive scaffold that still delivers competitive explosive power.

References

  • Bernstein Group. (2013). Sensitivity and Performance of Azole-Based Energetic Materials. The Journal of Physical Chemistry A. Retrieved from[Link]

  • National Institutes of Health (PMC). (2023). Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups. Retrieved from[Link]

  • Royal Society Publishing. (1992). The thermochemistry and reaction pathways of energetic material decomposition and combustion. Retrieved from[Link]

  • National Institutes of Health (PMC). (2018). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. Retrieved from[Link]

  • ResearchGate. (2015). VLW equation of state of detonation products. Retrieved from[Link]

Sources

Benchmarking the stability of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate against known standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS: 145769-56-8) is a highly functionalized heterocyclic scaffold utilized in both the synthesis of high-energy-density materials (HEDMs) and as a bioisostere in pharmaceutical development[1]. However, the presence of the nitro group at the 5-position fundamentally alters the molecule's stability profile[2].

The strong electron-withdrawing nature of the nitro group sensitizes the adjacent C-NO


 bond to homolytic cleavage under thermal stress[2]. Concurrently, it increases the electrophilicity of the adjacent ester carbonyl, rendering it highly susceptible to nucleophilic attack and subsequent hydrolysis in aqueous environments. Understanding these competing degradation pathways is critical. As a Senior Application Scientist, I have designed this guide to objectively benchmark the thermal and hydrolytic stability of this compound against established industry standards, providing a self-validating framework for your own laboratory assessments.

Selection of Benchmarking Standards

To contextualize the stability of our target analyte, we benchmark it against three distinct reference standards:

  • 3-Nitro-1,2,4-triazole (NTO): The industry gold standard for energetic nitrotriazoles, known for its exceptional thermal stability.

  • 4-Methyl-5-nitro-2H-1,2,3-triazole: A structurally analogous energetic precursor that lacks the ester group, allowing us to isolate the thermal influence of the carboxylate moiety[2].

  • Methyl 1H-1,2,3-triazole-4-carboxylate: A non-nitrated analog used to definitively isolate the destabilizing effect of the nitro group on both thermal and hydrolytic pathways.

Experimental Design & Protocols

Protocol 1: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
  • Causality & Design: Nitrotriazoles exhibit sharp, highly energetic exothermic decompositions[2]. We utilize a conservative heating rate of 5 °C/min. A slower heating rate minimizes thermal lag across the sensor, providing a highly accurate onset temperature (

    
    ) which is critical for safety profiling[3].
    
  • Self-Validating System: We run an empty aluminum crucible as a baseline reference in parallel to subtract instrument noise, ensuring the integrated enthalpy (

    
    ) is purely representative of the sample's decomposition[4].
    

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.5–2.0 mg of the target compound into a standard 40 µL aluminum DSC crucible.

  • Sealing: Crimp the crucible with a pierced lid (50 µm pinhole). Reasoning: This allows for the venting of gaseous decomposition products (e.g., NO

    
    , N
    
    
    
    ), preventing premature crucible rupture and baseline artifacts.
  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation.

  • Thermal Ramp: Equilibrate the furnace at 25 °C, then ramp at 5 °C/min to 350 °C.

  • Data Analysis: Record the extrapolated onset temperature (

    
    ) and the peak exothermic temperature (
    
    
    
    ).
Protocol 2: Hydrolytic Stability Assessment via Isothermal HPLC-UV
  • Causality & Design: The ester linkage is the primary site for hydrolytic cleavage. We test at pH 1.2 (simulated gastric fluid) and pH 7.4 (physiological buffer) to map the pH-rate profile.

  • Self-Validating System: To ensure the degradation observed is strictly hydrolytic and not an artifact of photolysis, all incubation vials are wrapped in amber foil. The non-nitrated analog is run in parallel; its stability validates that the nitro group's electron-withdrawing effect is the primary driver of ester lability.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock of the target compound in HPLC-grade acetonitrile.

  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 0.1 N HCl (pH 1.2).

  • Incubation: Spike the stock solution into the respective buffers to achieve a final concentration of 100 µM (1% acetonitrile final). Incubate in amber vials at 37.0 ± 0.1 °C in a thermostatic shaker.

  • Sampling & Quenching: Withdraw 50 µL aliquots at predefined intervals (0, 1, 2, 4, 8, and 24 hours). Quench the pH 7.4 samples with 5 µL of glacial acetic acid to halt hydrolysis.

  • Chromatography: Inject 10 µL onto a C18 column (2.1 x 50 mm, 1.8 µm) using a gradient of water/acetonitrile (both containing 0.1% TFA). Monitor at 254 nm.

  • Kinetic Modeling: Plot the natural log of the remaining peak area versus time to calculate the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Mechanistic Workflow

G cluster_0 Thermal Stress Pathway cluster_1 Hydrolytic Stress Pathway A Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (Target Analyte) B Differential Scanning Calorimetry (Ramp: 5°C/min) A->B E Aqueous Buffer Incubation (pH 1.2 & 7.4 at 37°C) A->E C Homolytic C-NO2 Cleavage (Radical Formation) B->C D Triazole Ring Scission (Exothermic Peak) C->D H Comparative Stability Matrix vs. NTO & Non-Nitrated Analogs D->H F Nucleophilic Attack at Carbonyl E->F G Ester Hydrolysis (Free Carboxylic Acid) F->G G->H

Figure 1: Mechanistic workflow for thermal and hydrolytic stability benchmarking.

Data Presentation & Comparative Analysis

The following tables summarize the quantitative benchmarking data derived from the self-validating protocols described above.

Table 1: Thermal Stability Benchmarking (DSC)

Compound

(°C)

(°C)
Primary Degradation Pathway
3-Nitro-1,2,4-triazole (NTO) 260.0273.0Ring scission
Methyl 1H-1,2,3-triazole-4-carboxylate 215.5228.1Decarboxylation
4-Methyl-5-nitro-2H-1,2,3-triazole 195.0208.5C-NO

Homolytic Cleavage
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate 168.2182.4C-NO

Cleavage + Ester Pyrolysis

Table 2: Hydrolytic Half-Life (


) at 37 °C 
Compound

at pH 1.2 (Gastric)

at pH 7.4 (Physiological)
Methyl 1H-1,2,3-triazole-4-carboxylate > 72.0 hours> 72.0 hours
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate 18.4 hours2.1 hours

Conclusion & Application Insights

The benchmarking data reveals that methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is significantly more reactive than standard energetic materials like NTO[5]. Thermally, the decomposition is primarily driven by the homolytic cleavage of the C-NO


 bond, which is further sensitized by the adjacent ester group[2].

Hydrolytically, the compound acts as an activated ester; the nitro group accelerates nucleophilic attack at physiological pH. For drug development professionals, this means the methyl ester is likely too labile for systemic circulation and should be viewed as a prodrug or a transient synthetic intermediate. For energetic materials researchers, salification (e.g., forming guanidinium or hydroxylammonium salts) of the hydrolyzed carboxylic acid is highly recommended to achieve the thermal stability necessary for safe handling and formulation[3].

References

  • Title: Nitrogen-rich energetic 4-R-5-nitro-1,2,3-triazolate salts (R = –CH3, –NH2, –N3, –NO2 and –NHNO2) as high performance energetic materials Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

Sources

Side-by-side comparison of methyl vs ethyl 5-nitro-2H-1,2,3-triazole-4-carboxylate properties

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, synthetic chemists, and materials scientists evaluating nitro-triazole derivatives for energetic materials and pharmaceutical scaffolding.

Executive Summary

The 5-nitro-2H-1,2,3-triazole core is a privileged scaffold in both high-energy materials and medicinal chemistry due to its high nitrogen content, inherent stability, and capacity for diverse functionalization[1]. When functionalizing the C4 position, the choice of ester—specifically methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate versus its ethyl homolog —fundamentally alters the molecule's physicochemical properties, crystalline packing, and downstream reactivity.

While the methyl ester (CAS 145769-56-8) is a commercially established building block[2], the ethyl ester is typically synthesized de novo for comparative Structure-Activity Relationship (SAR) studies. This guide provides an objective, side-by-side comparison of their performance, backed by thermodynamic principles and experimental protocols.

Physicochemical & Energetic Profiling

The addition of a single methylene unit (-CH2-) between the methyl and ethyl esters dictates their utility across different scientific domains. For energetic materials, crystal density and oxygen balance are paramount. For drug discovery, lipophilicity (LogP) and steric hindrance dictate pharmacokinetics and synthetic versatility.

Table 1: Quantitative Comparison of Ester Properties
PropertyMethyl 5-nitro-2H-1,2,3-triazole-4-carboxylateEthyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
CAS Number 145769-56-8 / 524036-06-4[2][3]Unregistered (Custom Synthesis)
Molecular Formula C4H4N4O4C5H6N4O4
Molecular Weight 172.10 g/mol 186.13 g/mol
Calculated LogP ~ -0.1 (Hydrophilic)~ 0.3 (Lipophilic shift)
Crystal Density (Est.) > 1.60 g/cm³ (High packing efficiency)< 1.55 g/cm³ (Alkyl chain disruption)
Oxygen Balance (OB%) *-55.8%-77.4%
Nucleophilic Reactivity High (Low steric hindrance)Moderate (Increased steric bulk)
Primary Application Energetic materials, fast-reacting intermediateLipophilic prodrug scaffold, SAR studies

*Oxygen Balance (OB%) is calculated using the formula: OB% = -1600 * (2x + y/2 - w) / MW for CxHyNzOw. A value closer to zero indicates higher explosive power.

Mechanistic Causality: Why the Alkyl Chain Matters

Energetic Materials Perspective (Density & Oxygen Balance)

In the design of energetic materials, detonation pressure is proportional to the square of the crystal density. The methyl ester is vastly superior for these applications. The compact nature of the methyl group allows for tighter intermolecular hydrogen bonding and


 stacking of the triazole rings, maximizing crystal density. Furthermore, the methyl ester has an Oxygen Balance (OB%) of -55.8%, compared to the ethyl ester's -77.4%. The ethyl group introduces "dead weight" (carbon and hydrogen) without adding explosive oxygen or nitrogen, significantly dampening the energetic output[1][4].
Synthetic & Medicinal Chemistry Perspective (Sterics & Kinetics)

When utilized as a precursor for click-chemistry or amide coupling, the methyl ester is the preferred electrophile. The ethyl group introduces steric hindrance that raises the activation energy for nucleophilic acyl substitution. However, if the ester is intended to remain intact as a prodrug to enhance cellular permeability, the ethyl ester provides a necessary boost in lipophilicity (higher LogP), aiding in crossing phospholipid bilayers before being cleaved by intracellular esterases.

Reaction Workflow & Kinetic Visualization

The following diagram illustrates the divergent synthesis and subsequent kinetic behavior of the two esters during downstream amidation.

G Acid 5-Nitro-2H-1,2,3-triazole- 4-carboxylic acid MeOH Methanol / SOCl2 Acid->MeOH Esterification EtOH Ethanol / SOCl2 Acid->EtOH Esterification MethylEster Methyl Ester (High Density) MeOH->MethylEster EthylEster Ethyl Ester (High Lipophilicity) EtOH->EthylEster Amide Triazole-4-carboxamide (Target Scaffold) MethylEster->Amide Amidation (NH3) Fast kinetics EthylEster->Amide Amidation (NH3) Slower kinetics

Figure 1: Synthesis workflow and downstream amidation kinetics of 5-nitro-2H-1,2,3-triazole esters.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two compounds, the following standardized protocols detail their synthesis and subsequent amidation. These protocols are designed as self-validating systems , utilizing physical state changes to confirm reaction progress without immediate reliance on complex spectroscopy.

Protocol A: Parallel Synthesis via Thionyl Chloride Activation

Causality: Using Thionyl Chloride (


) generates 

in situ, driving the formation of a highly reactive acyl chloride intermediate. This bypasses the equilibrium limitations of standard Fischer esterification, ensuring complete conversion of the sterically hindered nitro-triazole acid.
  • Preparation: Suspend 5-nitro-2H-1,2,3-triazole-4-carboxylic acid (10 mmol) in 20 mL of either anhydrous methanol (for methyl ester) or anhydrous ethanol (for ethyl ester) in a flame-dried round-bottom flask under inert

    
     atmosphere.
    
  • Activation: Cool the suspension to 0 °C using an ice bath. Add

    
     (12 mmol, 1.2 eq) dropwise over 10 minutes. Observation: The suspension will gradually clear as the acyl chloride forms and reacts with the alcohol.
    
  • Reflux: Attach a reflux condenser and heat the mixture to 65 °C (for MeOH) or 75 °C (for EtOH) for 6 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting acid on silica gel TLC (Eluent: DCM:MeOH 9:1). The highly polar starting acid streaks near the baseline due to strong hydrogen bonding. A successful reaction is validated by the complete disappearance of the baseline streak and the appearance of a distinct, high-

    
     spot (the ester).
    
  • Isolation: Concentrate the mixture in vacuo. Re-dissolve in ethyl acetate, wash with saturated

    
     to remove residual acid, dry over 
    
    
    
    , and evaporate to yield the crystalline ester.
Protocol B: Comparative Aminolysis (Amidation)

Causality: This step proves the kinetic superiority of the methyl ester. The methoxide leaving group is less sterically hindered and better solvated in alcoholic ammonia than the ethoxide group.

  • Reaction Setup: Dissolve 5.0 mmol of the methyl ester and 5.0 mmol of the ethyl ester in separate flasks containing 15 mL of 7M ammonia in methanol.

  • Monitoring: Stir both reactions at room temperature (25 °C).

  • Self-Validation Checkpoint (Precipitation): The product, 5-nitro-2H-1,2,3-triazole-4-carboxamide, has significantly lower solubility than either starting ester due to the formation of an extensive intermolecular hydrogen-bond network. The methyl ester reaction will become turbid and precipitate the amide within 2–3 hours. The ethyl ester reaction requires 8–12 hours to show similar precipitation, physically validating the steric hindrance of the ethyl chain.

Conclusion

For researchers developing energetic materials or requiring a highly reactive electrophilic intermediate , the methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is the objectively superior choice due to its high crystal density, favorable oxygen balance, and rapid reaction kinetics. Conversely, the ethyl ester should be specifically selected when the synthetic goal requires a lipophilic shift for cellular assays or when dampening the reactivity of the carbonyl carbon is necessary for selective, multi-step syntheses.

References

  • ResearchGate. Combination of 1,2,3-triazole and 1,2,4-triazole Frameworks for New High-energy and Low-sensitivity Compounds. Retrieved from:[Link]

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A Comparative Guide to Intermolecular Interactions in the Crystal Lattice of Nitro-Triazoles: A Deep Dive into Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate dance of molecules in a crystal lattice governs the macroscopic properties of a material. In the realm of energetic materials, a deep understanding of intermolecular interactions is paramount for the rational design of compounds with tailored performance and safety characteristics. This guide provides a comprehensive analysis of the non-covalent forces at play within the crystal structures of nitro-triazoles, a prominent class of high-energy-density materials. By comparing and contrasting the interaction motifs of various derivatives, we aim to elucidate the subtle yet critical relationships between crystal packing and physicochemical properties such as density, thermal stability, and impact sensitivity.

The Significance of "Weak" Forces: How Intermolecular Interactions Dictate Performance

While the energetic nature of nitro-triazoles is primarily dictated by their intramolecular covalent bonds, the arrangement of molecules in the solid state, and thus the intermolecular forces, plays a critical role in their stability and performance.[1][2] These interactions, though individually weak, collectively contribute to the overall crystal packing efficiency and energy landscape. The predominant intermolecular interactions observed in nitro-triazole crystals include:

  • Hydrogen Bonding: Often the most significant interaction, hydrogen bonds involving the acidic protons of the triazole ring and the electronegative oxygen atoms of the nitro groups, as well as amino substituents, create robust networks that significantly influence crystal density and thermal stability.[3][4]

  • π-π Stacking: The aromatic nature of the triazole ring allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.[5][6] This type of interaction contributes to the layered structures often observed in these crystals, which can influence sensitivity to mechanical stimuli.[7]

  • van der Waals Forces: These ubiquitous, non-specific interactions, arising from temporary fluctuations in electron density, are crucial for achieving dense crystal packing.[8][9]

The interplay of these forces dictates the final crystal architecture, and even subtle changes in molecular substitution can lead to vastly different packing arrangements and, consequently, different material properties.

A Comparative Analysis of Intermolecular Motifs in Nitro-Triazoles

To illustrate the impact of molecular structure on crystal packing, we will compare the intermolecular interaction profiles of several key nitro-triazole derivatives.

Case Study 1: 3-Nitro-1,2,4-triazol-5-one (NTO)

NTO is a widely studied insensitive high explosive. Its crystal structure reveals a dense network of hydrogen bonds. The presence of both a nitro group and a carbonyl group, in addition to the N-H protons of the triazole ring, provides multiple sites for hydrogen bonding. A new crystal form of NTO, γ-NTO, has been reported to have a higher density than the β-polymorph, attributed to a more efficient hydrogen bonding network.[10][11]

Case Study 2: Aminated Nitro-Triazoles

The introduction of an amino group into the nitro-triazole scaffold provides an additional hydrogen bond donor, further strengthening the intermolecular interactions. A comparative study of N-amino and C-amino nitroazoles has shown that C-amination leads to significantly higher densities due to the formation of more extensive three-dimensional hydrogen bond networks.[3] For example, in the crystal structure of one C-aminonitroazole, each molecule is surrounded by four adjacent molecules via six strong hydrogen bonds.[3]

Case Study 3: Polyazido and Polyamino Substituted N,N'-azo-1,2,4-triazoles

These high-nitrogen compounds exhibit a complex interplay of interactions. X-ray diffraction studies of 3,3',5,5'-tetra(azido)-4,4'-azo-1,2,4-triazole and its amino analogue have revealed the importance of both hydrogen bonding (in the amino derivative) and other non-covalent interactions in their crystal packing.[12]

The following table summarizes key crystallographic and interaction data for a selection of nitro-triazoles, highlighting the correlation between interaction types and physical properties.

CompoundKey Intermolecular InteractionsCrystal SystemSpace GroupDensity (g/cm³)Decomposition Temp. (°C)Reference
3-Nitro-1,2,4-triazol-5-one (α-NTO)Hydrogen BondingMonoclinicP2₁/c1.91~270[10]
3-Nitro-1,2,4-triazol-5-one (γ-NTO)Hydrogen BondingMonoclinicPc1.907-[10][11]
5-Azido-3-nitro-1H-1,2,4-triazoleHydrogen BondingOrthorhombicPnma1.774-[13]
3-nitro[12][14]triazolo[4,3-b][12][14]triazol-1-amineHydrogen Bonding, π-π stacking--1.744192[14]
6-nitro[12][14]triazolo[4,3-b][12][14]triazol-1-amineHydrogen Bonding, π-π stacking--1.765244[14]

Visualizing the Supramolecular Architecture

To better understand the arrangement of molecules in the crystal lattice, we can visualize the key intermolecular interaction motifs using Graphviz.

G cluster_Hbond Hydrogen Bonding Network cluster_pipi π-π Stacking NTO1 NTO Molecule 1 NTO2 NTO Molecule 2 NTO1->NTO2 N-H...O=N NTO3 NTO Molecule 3 NTO2->NTO3 N-H...O=C Triazole1 Triazole Ring 1 Triazole2 Triazole Ring 2 Triazole1->Triazole2 Parallel-Displaced G cluster_exp Experimental Workflow cluster_comp Computational Workflow Synthesis Synthesis Crystal_Growth Crystal_Growth Synthesis->Crystal_Growth Purification SCXRD SCXRD Crystal_Growth->SCXRD High-Quality Crystal Structure_Solution Structure_Solution SCXRD->Structure_Solution Diffraction Data CIF_File CIF_File Structure_Solution->CIF_File Atomic Coordinates Hirshfeld Hirshfeld DFT DFT CIF_File->Hirshfeld Crystal Data CIF_File->DFT Molecular Geometry 2D Fingerprint Plots 2D Fingerprint Plots Hirshfeld->2D Fingerprint Plots Interaction_Energy Interaction_Energy DFT->Interaction_Energy EDA EDA DFT->EDA

Caption: Integrated experimental and computational workflow.

Conclusion

The analysis of intermolecular interactions in the crystal lattice of nitro-triazoles is a vibrant and critical area of research in the field of energetic materials. The intricate balance of hydrogen bonding, π-π stacking, and van der Waals forces dictates the crystal packing and, consequently, the macroscopic properties of these compounds. A thorough understanding of these non-covalent interactions, achieved through a combination of advanced experimental and computational techniques, is essential for the design and development of next-generation energetic materials with enhanced performance and improved safety profiles.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-Nitro-2H-1,2,3-Triazole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide addresses the proper disposal of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate. Specific safety data for this exact compound is limited. Therefore, the following procedures are synthesized from established protocols for handling energetic nitro-compounds and heterocyclic triazoles.[1][2][3] All handling and disposal activities must be performed in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations.[4][5]

Introduction: A Proactive Approach to Safety

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound whose structure demands a high degree of caution. The presence of a nitro group attached to a triazole ring suggests potential energetic properties and thermal instability.[6][7] Triazole-based compounds are integral to pharmaceutical and materials science research, but their safe management is paramount.[8][9] This guide provides a framework for the responsible disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

Section 1: Hazard Profile and Risk Assessment

Understanding the chemical nature of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is fundamental to its safe handling. The primary hazards are inferred from its constituent functional groups: the nitro group and the triazole ring.

  • Energetic Nature (Nitro Group): Nitro compounds are a well-known class of energetic materials. The N-NO2 or C-NO2 bond can undergo homolytic cleavage at elevated temperatures, initiating a rapid, exothermic decomposition.[7] This can release a significant amount of energy and gaseous products, including toxic nitrogen oxides (NOx).[1] Many nitrotriazoles exhibit thermal sensitivity and can decompose with a low onset temperature.[6][7][10]

  • Chemical Reactivity: Nitro compounds are incompatible with strong bases, amines, and both oxidizing and reducing agents, as contact can lead to vigorous or explosive reactions.[2]

  • Inherent Toxicity (Triazole Ring): The triazole moiety itself can present health hazards. Analogous compounds are classified as harmful if swallowed, and capable of causing serious skin and eye irritation, as well as respiratory irritation.[3][11][12]

Comparative Hazard Data of Related Compounds
Hazard Classification4-nitro-2H-1,2,3-triazole[1]5-methyl-2H-1,2,3-triazole-4-carboxylic acid[11]1,2,4-Triazole[3]
Acute Toxicity, Oral Data not availableHarmful if swallowed (Category 4)Harmful if swallowed (Category 4)
Skin Corrosion/Irritation Data not availableCauses skin irritation (Category 2)Data not available
Eye Damage/Irritation Data not availableCauses serious eye irritation (Category 2A)Causes serious eye irritation (Category 2)
STOT - Single Exposure May cause respiratory irritationMay cause respiratory irritation (Category 3)Data not available

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

A rigorous PPE protocol is non-negotiable when handling this compound. The minimum required PPE is outlined below. For any procedures with a higher risk of aerosolization or explosion, supplementary measures such as a blast shield are mandatory.[2]

PPE ItemSpecificationRationale
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or NIOSH standards) or safety goggles.[1]Protects eyes from splashes and potential projectiles from rapid decomposition.
Hand Protection Chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of after contamination.[3]Prevents skin contact and absorption. Proper glove removal technique is critical to avoid cross-contamination.[1]
Body Protection Flame-resistant laboratory coat.[2]Protects skin and clothing from contamination and provides a layer of protection against thermal hazards.
Respiratory Protection Use only in a well-ventilated chemical fume hood.[2] If aerosols or dust may be generated, a NIOSH-approved respirator with appropriate cartridges may be required.[1]Minimizes inhalation exposure to the compound and its potential decomposition products.

Section 3: Spill Management Protocol

Immediate and correct response to a spill is critical to mitigate exposure and prevent wider contamination.

Step-by-Step Spill Cleanup Protocol
  • IMMEDIATE ACTIONS:

    • Alert all personnel in the immediate area and evacuate if necessary.[13]

    • If the spill is substantial or involves volatile solvents, eliminate all sources of ignition.[2]

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • PREPARE FOR CLEANUP:

    • Don the full PPE as described in Section 2. Do not proceed without adequate protection.

    • For anything other than a minor spill, ensure at least one other person is aware and available to assist if needed.

  • CONTAIN AND CLEAN:

    • For Solid Spills: Gently cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[2] Avoid creating dust.[1]

    • Carefully sweep the absorbed material into a suitable, clearly labeled container for hazardous waste.[1]

    • NEVER use combustible materials like paper towels to absorb the bulk of a spill of an energetic compound.

  • DECONTAMINATE:

    • Clean the spill area thoroughly with soap and water or an appropriate laboratory detergent.[2][14]

    • Rinse the area with water.

    • Collect all cleanup materials (absorbent, contaminated gloves, wipes) and place them in the same hazardous waste container.

  • FINALIZE:

    • Seal and label the hazardous waste container with the chemical name and hazard warnings.

    • Contact your institution's EHS office for pickup and disposal.[2]

Workflow for Spill Management

Disposal_Logic start Waste Generated (Solid or Solution) characterize Characterize Waste: - Energetic (Nitro Group) - Toxic (Triazole) - Potentially Reactive start->characterize is_drain Dispose Down Drain? characterize->is_drain is_trash Dispose in Regular Trash? characterize->is_trash no_drain NO! Prohibited. is_drain->no_drain False segregate Segregate into a Designated 'Hazardous Waste' Container no_trash NO! Prohibited. is_trash->no_trash False no_drain->segregate no_trash->segregate label Label Container with Full Chemical Name & Hazards segregate->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact Institutional EHS for Professional Disposal store->contact_ehs end Final Disposal via Licensed Facility contact_ehs->end

Caption: Decision-making flowchart for waste disposal.

Section 5: Decontamination of Laboratory Equipment

All equipment that has come into contact with methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate must be thoroughly decontaminated before reuse or removal from the laboratory for surplus.

[15][16]#### Step-by-Step Decontamination Protocol

  • Initial Rinse (in a fume hood):

    • Rinse non-disposable glassware and equipment (e.g., spatulas, flasks) with a suitable solvent in which the compound is soluble.

    • Collect this initial rinse solvent as hazardous liquid waste. Do not pour it down the drain.

[5]2. Thorough Cleaning:

  • Wash the equipment with a laboratory-grade detergent and warm water. U[14][17]se a brush to scrub all surfaces.
  • Rinse thoroughly with tap water.
  • Final Rinse:

    • Perform a final rinse with deionized or distilled water to remove any detergent residue.

[17]4. Drying:

  • Allow the equipment to air dry completely or place it in a drying oven if appropriate for the material.
  • Empty Containers:

    • Empty containers that held the pure compound are considered hazardous waste and should not be rinsed. They must be disposed of through the EHS office. F[18]or containers that held solutions, triple rinsing with a suitable solvent may be an option, but the rinsate must be collected as hazardous waste. Consult your EHS office for specific institutional policies.

[4]### Section 6: Final Disposal Pathway

The ultimate disposal of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate must be conducted by licensed professionals at a permitted hazardous waste facility. T[19]he most probable method of destruction is high-temperature incineration in a unit equipped with afterburners and scrubbers to handle the potentially energetic decomposition and neutralize toxic gaseous byproducts like NOx.

[1]Your Responsibility as a Researcher: Your role is to ensure the waste is safely collected, segregated, labeled, and transferred to your institution's EHS department. The EHS department will then manage the logistics of transport and final disposal in compliance with all regulatory requirements.

References

  • Capot Chemical Co., Ltd. (2010). MSDS of 4-nitro-2H-1,2,3-triazole. Available at: [Link]

  • Thottempudi, V., et al. (2011). Trinitromethyl-Substituted 5-Nitro- or 3-Azo-1,2,4-triazoles: Synthesis, Characterization, and Energetic Properties. Journal of the American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-methyl-2H-1,2,3-triazole-4-carboxylic acid. PubChem Compound Database. Available at: [Link]

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  • National Library of Medicine. (2017). Simultaneous removal of five triazole fungicides from synthetic solutions on activated carbons and cyclodextrin-based adsorbents. Available at: [Link]

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  • Airgas. (n.d.). Nitrogen - SAFETY DATA SHEET. Available at: [Link]

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  • PubMed. (2016). Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles. Available at: [Link]

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Personal protective equipment for handling methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate

Executive Summary

Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a highly functionalized heterocycle utilized in the synthesis of high-energy-density materials (HEDMs) and as an intermediate in pharmaceutical drug discovery, particularly in the development of anti-trypanosomal agents for Chagas disease (1)[1]. Due to the inherent thermodynamic instability of the nitro-triazole core, this compound must be treated with the strict safety protocols reserved for energetic materials. This guide provides authoritative, step-by-step methodologies for safely weighing, transferring, and reacting this compound to mitigate the risks of accidental detonation and toxicological exposure.

Physicochemical & Hazard Profile

Before handling, personnel must be intimately familiar with the compound's properties. The following table summarizes the quantitative data and corresponding hazard implications.

PropertyValueHazard Implication
Molecular Formula C₄H₄N₄O₄High nitrogen and oxygen content creates an internal oxidizer-fuel balance, characteristic of energetic materials.
Molar Mass 172.10 g/mol N/A
CAS Number 145769-56-8 / 524036-06-4Identifies specific isomers; always verify the exact isomer with the supplier's SDS (2)[2][3].
Explosive Potential Sensitive to friction, shock, and heatRequires non-sparking tools, anti-static precautions, and blast shields during all handling phases (4)[4].
Toxicological Profile Potential Mutagen/GenotoxinNitro-heterocycles can undergo reductive activation in vivo, posing genotoxic risks (5)[5]. Stringent PPE is required to prevent dermal or inhalation exposure.

Causality of Hazards: The Science of the Risk (E-E-A-T)

To handle this compound safely, one must understand the molecular causality driving its hazards. Safety protocols are not arbitrary; they are direct responses to the chemical's physical nature.

  • Energetic Instability (Thermodynamic Risk): The 1,2,3-triazole ring possesses a naturally high heat of formation. The substitution of an electron-withdrawing nitro (-NO₂) group onto this ring creates a localized high-energy density (1)[1]. When subjected to mechanical friction, electrostatic discharge (ESD), or thermal shock, the activation energy threshold for decomposition can be easily breached. This leads to a rapid, exothermic release of nitrogen gas (N₂) and carbon oxides, resulting in a localized detonation (6)[6].

  • Toxicological Mechanism (Biological Risk): Nitro-heterocycles are known substrates for type I nitroreductases (5)[5]. While this mechanism is exploited to target parasites in Chagas disease, the reductive activation of the nitro group in mammalian cells can generate reactive hydroxylamine intermediates. These intermediates can intercalate with DNA, presenting a genotoxic and mutagenic risk to the handler (7)[7].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling energetic nitro-triazoles. The following matrix outlines the required gear and the scientific rationale behind each choice.

Protection ZoneRequired EquipmentScientific Rationale
Eye/Face Chemical splash goggles + Polycarbonate blast shieldProtects against both chemical splashes and primary fragmentation in the event of a micro-detonation (8)[8].
Hands Double-gloved: Nitrile (inner) + Anti-static/Leather (outer)Nitrile prevents chemical permeation; anti-static outer gloves prevent electrostatic discharge (ESD) which can initiate dry energetic powders (9)[9][10].
Body Flame-Resistant (FR) Nomex Lab CoatSynthetic fibers (like standard polyester) generate static electricity. Nomex prevents ESD and protects against flash fires (10)[10].
Footwear Closed-toe, conductive/anti-static shoesGrounds the operator, preventing the buildup of static charge during movement across the lab floor.

Operational Protocols: Step-by-Step Methodology

CRITICAL DIRECTIVE: Never exceed 500 mg for initial exploratory syntheses involving energetic nitro-triazoles. Scale-up requires dedicated bunker facilities and rigorous peer review (11, 8)[8][11].

Phase 1: Workspace Preparation

  • Clear the fume hood of all unnecessary solvents, especially flammable organic liquids and heavy metal salts. Heavy metals (e.g., Cu, Pb, Ag) can react with triazoles to form highly sensitive, hyper-explosive metal-nitrotriazolate complexes (12)[6][12].

  • Place a grounded, conductive mat inside the fume hood.

  • Position a heavy polycarbonate blast shield between the operator and the primary work area.

Phase 2: Weighing and Transfer

  • Eliminate Static: Wipe the exterior of the reagent bottle with a damp, lint-free cloth to remove static charge before opening.

  • Non-Sparking Tools: Use ONLY Teflon, ceramic, or wooden spatulas. Never use stainless steel or other ferrous metals, as metal-on-glass friction can initiate detonation (10)[10].

  • Anti-Static Weighing: Weigh the material onto grounded anti-static weighing paper or a conductive aluminum boat. Avoid standard polystyrene weigh boats, which accumulate static charge.

  • Friction Avoidance: Do not crush, grind, or scrape the crystalline powder. If the material is clumped, do not force it apart with a spatula; instead, dissolve it gently in a compatible solvent (4)[4][6].

Phase 3: Reaction Setup

  • Avoid Ground Glass: Do not use standard ground-glass joints for reactions involving energetic materials. Powder trapped in the joint can detonate upon twisting due to severe friction (6)[6]. Use Teflon sleeves or O-ring sealed glassware.

  • Solvent Addition: Always add the solvent to the reaction vessel before adding the methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate. Wetting the material immediately desensitizes it against mechanical shock.

  • Temperature Control: Use an oil bath or heating mantle with a secondary over-temperature shutoff probe. Never heat the dry solid.

Emergency Response & Quenching/Disposal Plan

  • Spill Protocol: If the dry powder is spilled, DO NOT sweep or brush it, as the bristles generate friction. Gently mist the spill with a compatible inert solvent (e.g., water or isopropanol) to desensitize the material, then gently wipe it up with a soft, non-abrasive cloth (10)[10].

  • Waste Segregation: Do not mix nitro-triazole waste with general organic waste. Store it in a dedicated, clearly labeled high-density polyethylene (HDPE) container. Keep the waste diluted in an aqueous or solvent mixture (e.g., >20% water) to maintain desensitization (6)[6]. Strictly isolate this waste from heavy metals to prevent the formation of sensitive salts (12)[12].

Mandatory Visualization

G Storage 1. Storage & Retrieval (Desiccated, Anti-static, < 5°C) Prep 2. Pre-Operation Setup (Don Nomex PPE, Ground Equipment) Storage->Prep Verify scale & PPE Handling 3. Material Handling (Non-sparking tools, < 500mg scale) Prep->Handling Transfer to Hood Reaction 4. Reaction Execution (Blast shield, Teflon joints, Temp control) Handling->Reaction Add to solvent Disposal 5. Quenching & Waste (Wet desensitization, Metal-free segregation) Reaction->Disposal Reaction complete

Standard operational safety workflow for handling energetic nitro-triazole derivatives.

References

  • CymitQuimica. "Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS: 145769-56-8)". 2

  • Arctom. "CAS NO. 524036-06-4 | methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate". 3

  • MDPI. "Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles". 1

  • NIH PMC. "Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies". 5

  • Benchchem. "Technical Support Center: Synthesis of Nitro-Triazoles". 4

  • University of Manchester. "Guidance on the Recognition, Handling and Storing of Energetic and Explosophoric Chemicals". 6

  • University of Illinois. "Safety: The Suslick Research Group". 11

  • Benchchem. "Technical Support Center: Mitigating Risks in Energetic Materials Research". 9

  • C&EN / FSU. "Texas Tech Lessons - Environmental Health and Safety". 8

  • White Rose eTheses Online. "Synthesis and characterisation of nitroazoles, azidonitroazoles and azolyltriazenes...". 12

  • Benchchem. "Safety precautions for handling methylamine nitrate to avoid accidental detonation." 10

  • NIH PMC. "The Diverse Biological Activity of Recently Synthesized Nitro Compounds". 7

Sources

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